5-Chloro-D-tryptophan
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKKZLIDCNWKIN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551464 | |
| Record name | 5-Chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55325-48-9 | |
| Record name | 5-Chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Definitive Identification of 5-Chloro-D-tryptophan: A Senior Application Scientist's Guide to CAS Number and Structure Verification
An In-Depth Technical Guide for Researchers
Introduction: The Significance of Halogenated Tryptophan Analogs
5-Chloro-D-tryptophan is a non-proteinogenic amino acid, a synthetic derivative of the essential amino acid L-tryptophan. The incorporation of a chlorine atom onto the indole ring and the unnatural D-configuration of the chiral center bestow unique chemical and biological properties not found in its endogenous counterpart.[1] These modifications make it a valuable tool for researchers in drug development and biochemical research, particularly in the study of neurotransmitter pathways and as a building block for novel therapeutic agents.[1] Its structural similarity to serotonin allows it to potentially modulate neurological pathways, making it a compound of interest for developing treatments for neurological disorders.[1] Given the stereospecific nature of biological systems, ensuring the absolute identity and purity of the D-enantiomer is not merely a procedural formality but a critical prerequisite for valid and reproducible scientific outcomes.
This guide provides a comprehensive, field-proven framework for the unambiguous verification of this compound, integrating foundational data with rigorous analytical protocols.
Compound Identification: Establishing the Foundational Data
Before any experimental verification, it is crucial to collate the known identifiers for the target compound. It is important to note that while the L-enantiomer and the racemic DL-mixture are well-documented, a specific CAS number for the D-enantiomer is not consistently reported across major chemical databases, underscoring the importance of empirical verification.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | Adapted from L-isomer[2] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 238.67 g/mol | [2][3] |
| Exact Mass | 238.0509 g/mol | [4] |
| CAS Number (D-form) | Not consistently available | |
| CAS Number (L-form) | 52448-15-4 | [5][6] |
| CAS Number (DL-racemate) | 154-07-4 | [2][7][8] |
| SMILES (D-form) | NC(=O)O | Adapted from L-isomer[6] |
Note: The IUPAC name and SMILES string for the D-enantiomer are specified by the (R)-configuration at the alpha-carbon, in contrast to the (S)-configuration of the L-enantiomer.[3]
The Imperative of Stereospecific Verification
In drug development and biological research, enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and metabolic properties. One enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, confirming not only the chemical structure but also the specific stereochemistry is paramount. This guide outlines a self-validating, multi-pronged analytical workflow designed to provide absolute confidence in the identity and enantiomeric purity of this compound.
A Multi-Pronged Approach to Structure Verification
Caption: Integrated workflow for the definitive verification of this compound.
Part 1: Mass Spectrometry – Confirming Molecular Weight and Elemental Composition
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS), particularly with an electrospray ionization (ESI) source, is the gold standard for confirming the elemental composition of a small molecule.[9] For a halogenated compound like this compound, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M). Observing this ratio provides strong evidence for the presence of a single chlorine atom.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrument Setup:
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). This will detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected mass (e.g., m/z 100-500).
-
Resolution: Set the instrument to a high resolution (>10,000) to enable accurate mass measurement.
-
-
Data Acquisition: Infuse the sample directly or via an LC system. Acquire the full scan mass spectrum.
-
Data Analysis (Self-Validation):
-
Accurate Mass: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical value (239.0583 Da).
-
Isotopic Pattern: Verify the presence of the [M+H+2]⁺ peak at m/z ~241.0554. The intensity ratio of the [M+H]⁺ to the [M+H+2]⁺ peak should be approximately 3:1. This confirms the presence of one chlorine atom.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. For tryptophan and its derivatives, a common fragmentation is the loss of the carboxyl group or cleavage at the N-Cα bond.[10] Observing predictable fragments can provide additional structural confirmation.
-
| Parameter | Expected Value | Purpose |
| [M+H]⁺ Theoretical m/z | 239.0583 | Confirms elemental formula C₁₁H₁₂ClN₂O₂⁺ |
| [M+H+2]⁺ Theoretical m/z | 241.0554 | Confirms presence of ³⁷Cl isotope |
| Isotopic Ratio (M:M+2) | ~3:1 | Confirms the presence of one chlorine atom |
| Mass Accuracy | < 5 ppm | Ensures high confidence in the elemental formula |
Part 2: NMR Spectroscopy – Elucidating the Molecular Skeleton
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For this compound, ¹H NMR will confirm the substitution pattern on the indole ring, and ¹³C NMR will verify the carbon framework. The key is to demonstrate that the chlorine is at the 5-position and not another position (e.g., 4, 6, or 7).[11][12]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often used for amino acids, but DMSO-d₆ will allow observation of exchangeable NH and OH protons.
-
Instrument Setup:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard 1D ¹H, 1D ¹³C, and optionally 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignment.
-
-
Data Acquisition: Acquire spectra at a constant temperature (e.g., 298 K).
-
Data Analysis (Self-Validation):
-
Aromatic Region (¹H NMR): The substitution pattern is key. In 5-chloro-tryptophan, H-4 will appear as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet. The proton at C2 of the indole ring will be a singlet. This pattern is distinct from other chloro-isomers.
-
Aliphatic Region (¹H NMR): The α-proton and the two β-protons of the amino acid backbone will show characteristic shifts and couplings.
-
¹³C NMR: The carbon directly attached to the chlorine (C-5) will show a characteristic shift. The total number of carbon signals should match the molecular formula.
-
Comparison: Compare the acquired spectra with published data for tryptophan or related derivatives to support assignments.[12][13]
-
| Proton | Expected Multiplicity | Rationale |
| H-2 (indole) | Singlet (s) | No adjacent protons. |
| H-4 (indole) | Doublet (d) | Coupled only to H-6 (meta-coupling, small J). |
| H-6 (indole) | Doublet of Doublets (dd) | Coupled to H-4 and H-7. |
| H-7 (indole) | Doublet (d) | Coupled to H-6. |
| α-H | Triplet (t) or dd | Coupled to the two non-equivalent β-protons. |
| β-H's | Two Doublets of Doublets | Diastereotopic protons coupled to each other and the α-H. |
Part 3: Chiral HPLC – Verifying Enantiomeric Purity
Expertise & Experience: Chiral HPLC is the definitive technique for separating enantiomers and determining the enantiomeric purity of a sample.[14][15] The choice of a chiral stationary phase (CSP) is critical. For amino acids and their derivatives, CSPs based on cyclodextrins, macrocyclic glycopeptides, or zwitterionic selectors are highly effective.[16][17] The causality lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies and thus different retention times.
Protocol: Chiral HPLC Analysis
-
System Preparation:
-
Column: Select an appropriate chiral column. A Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK ZWIX) is an excellent starting point for tryptophan derivatives.[16]
-
Mobile Phase: A typical mobile phase for this type of column is a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid and diethylamine to control ionization and improve peak shape.[16] A starting condition could be Methanol/H₂O (98/2) with 50 mM formic acid and 25 mM diethylamine.[16]
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 0.5 mg/mL). Prepare solutions of the L-enantiomer and/or the DL-racemic mixture to use as standards.
-
Method Development & Analysis:
-
Inject the DL-racemic standard to confirm that the method separates the two enantiomers into distinct peaks.
-
Inject the L-enantiomer standard to identify its retention time.
-
Inject the this compound sample. The major peak should have a different retention time than the L-enantiomer standard.
-
-
Data Analysis (Self-Validation):
-
Identification: The retention time of the main peak in the sample must match the D-enantiomer peak from the racemic standard and be different from the L-enantiomer standard.
-
Enantiomeric Purity (e.p.) / Enantiomeric Excess (e.e.): Calculate the purity by integrating the peak areas of the D and L enantiomers. The e.p. is calculated as: (Area_D / (Area_D + Area_L)) * 100%. For high-purity material, this value should be >99%.
-
Caption: Logical workflow for stereochemical identity confirmation using Chiral HPLC.
Conclusion: Synthesizing Data for Unambiguous Verification
The definitive verification of this compound is a process of systematic, evidence-based validation. By integrating high-resolution mass spectrometry to confirm the elemental formula, NMR spectroscopy to elucidate the precise molecular structure and substitution pattern, and chiral HPLC to establish stereochemical identity and purity, researchers can proceed with absolute confidence. This multi-pronged, self-validating approach ensures the integrity of experimental data and upholds the rigorous standards of scientific research.
References
- INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-DL-TRYPTOPHAN | 154-07-4.
- Akasaka, K., Ohrui, H., & Meguro, H. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Journal of the American Chemical Society, 137(1), 144-147.
- National Center for Biotechnology Information. (n.d.). 5-chloro-L-tryptophan. PubChem Compound Database.
- Pardo, A., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15637.
- Kamar, Yasmin, et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Journal of the American Chemical Society.
- Koskinen, A., Somersalo, P., & Lounasmaa, M. (1983). NMR Spectroscopic Studies of Tryptophan Derivatives. Heterocycles, 20(4), 557-563.
- S. Ahuja. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Albright, T. R., et al. (2022). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Ishima, R., et al. (2002). NMR investigation of the dynamics of tryptophan side-chains in hemoglobins. Journal of Molecular Biology, 322(3), 551-563.
- Scriba, G. K. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry.
- de Fátima Menezes, L. R., et al. (2014). Chiral Recognition of 2-Hydroxypropyl-alpha-cyclodextrin Towards DL-Tryptophan. Current Pharmaceutical Analysis, 10(1), 45-51.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- de Rijke, E., et al. (2022). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Clinical Chemistry and Laboratory Medicine (CCLM), 61(2), 296-304.
- de Rijke, E., et al. (2023). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Erasmus University Rotterdam Repository.
- Paulo, J. A. (2021). Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. Journal of the American Society for Mass Spectrometry, 32(6), 1335-1348.
- Theis, K. R., et al. (2016). Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED. MethodsX, 3, 419-428.
- Nakashima, D., et al. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 145(13), 4581-4588.
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- 15. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-D-tryptophan for Advanced Research and Development
Executive Summary
5-Chloro-D-tryptophan is a halogenated, non-proteinogenic amino acid derivative of D-tryptophan. The introduction of a chlorine atom at the 5-position of the indole ring significantly modifies its electronic and lipophilic properties compared to the parent compound, making it a valuable tool in biochemical research and a key building block in pharmaceutical development.[1][2] Its applications range from studying neurotransmitter pathways, particularly as a modulator of serotonin synthesis, to the creation of novel peptides with enhanced pharmacological profiles.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers and drug development professionals the technical data and validated methodologies required for its effective application.
Section 1: Molecular Identity and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, its identity is defined by its specific atomic composition, stereochemistry, and resultant physical constants.
Chemical Structure and Stereochemistry
This compound consists of a D-alanine side chain attached to the 3-position of a 5-chloro-substituted indole ring. The "D" designation specifies the stereoisomer with the R-configuration at the α-carbon, a critical feature influencing its interaction with chiral biological targets like enzymes and receptors.
Fundamental Physicochemical Data
The essential properties of this compound are summarized in the table below. These values are critical for experimental design, from calculating molar concentrations to predicting behavior in different environments. Note that some data is for the racemic DL-mixture, as it is more commonly available and reported.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | [3] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [3][4][5] |
| Molecular Weight | 238.67 g/mol | [4][6] |
| CAS Number | 112943-80-5 (D-form), 154-07-4 (DL-racemic) | [3][4][5][7] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | ~278-279 °C (for DL-form) | [4][7] |
| XLogP3 (Computed) | -0.2 | [6] |
Structural Elucidation
Visualizing the molecule's structure is fundamental to understanding its properties. The chlorine atom at the C5 position is an electron-withdrawing group, which influences the aromaticity and reactivity of the indole ring.
Caption: Molecular structure of this compound.
Section 2: Solubility and Partitioning Behavior
Solubility is a critical parameter for any compound intended for biological research or pharmaceutical use, as it directly impacts formulation, delivery, and bioavailability.
Aqueous and Organic Solvent Solubility Profile
This compound is described as being soluble in water and polar organic solvents.[1] Like its parent amino acid, its solubility is pH-dependent due to the presence of ionizable amino and carboxyl groups. In practice, derivatives like DL-Tryptophan octyl ester are sparingly soluble in aqueous buffers but show good solubility in organic solvents such as DMSO and ethanol, with solubility of approximately 25 mg/mL and 1 mg/mL, respectively. This strategy of esterification is often used to increase cell permeability.
Protocol: Experimental Determination of Aqueous Solubility
The shake-flask method is a gold-standard, thermodynamically-based method for determining aqueous solubility.
Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of pH 7.4 PBS in a sealed, clear glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a minimum of 24-48 hours to ensure equilibrium is reached. The system should be protected from light, as indole-containing compounds can be light-sensitive.[5]
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure that the solution was indeed saturated.
Causality Insight: The choice of a 24-48 hour equilibration period is to ensure that the dissolution process reaches a true thermodynamic equilibrium, which can be slow for crystalline solids. Centrifugation is superior to simple filtration as it avoids potential adsorption of the compound onto the filter membrane.
Section 3: Acid-Base Properties and Stability
The pKa values of the ionizable groups determine the charge of the molecule at a given pH, which profoundly affects its solubility, membrane permeability, and interaction with biological targets.
pKa Values and Ionization States
-
pKa₁ (α-COOH): ~2.4
-
pKa₂ (α-NH₃⁺): ~9.4
This results in three primary ionization states:
-
pH < 2.4: Cationic (net charge +1)
-
pH 2.4 - 9.4: Zwitterionic (net charge 0)
-
pH > 9.4: Anionic (net charge -1)
Sources
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- 8. peptideweb.com [peptideweb.com]
A Technical Guide to the Synthesis of 5-Chloro-D-tryptophan: Chemoenzymatic and Asymmetric Strategies
Abstract
5-Chloro-D-tryptophan is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and complex molecules can enhance biological activity, improve metabolic stability, and serve as a valuable probe for studying molecular interactions. This technical guide provides an in-depth exploration of the primary synthetic pathways for producing enantiomerically pure this compound. We will dissect two major strategies: chemoenzymatic dynamic kinetic resolution and direct asymmetric synthesis. The guide emphasizes the underlying principles, provides detailed experimental insights, and presents comparative data to aid researchers in selecting and implementing the most suitable methodology for their specific needs.
Introduction: The Significance of this compound
D-amino acids are crucial building blocks for a variety of pharmaceuticals, including antibiotics, antidiabetic agents, and chemotherapeutics.[1][2] The D-configuration imparts resistance to proteolytic degradation, often leading to improved pharmacokinetic profiles. Halogenation of the tryptophan indole ring, specifically at the 5-position with chlorine, can further modulate a molecule's lipophilicity, electronic properties, and binding affinity to biological targets.[3] this compound, therefore, represents a valuable synthon for creating novel peptide-based drugs and other bioactive compounds with potentially enhanced therapeutic properties.
Traditional chemical methods for producing D-amino acids, such as the chiral resolution of racemic mixtures, often suffer from low yields (maximum theoretical yield of 50%) and high costs.[1][4] This has spurred the development of more efficient and selective biocatalytic and asymmetric synthesis approaches, which form the core of this guide.
Chemoenzymatic Synthesis via Dynamic Stereoinversion
A powerful and elegant strategy for synthesizing D-amino acids is the dynamic stereoinversion of readily available and less expensive L-amino acids. This approach combines a highly selective enzymatic oxidation with a chemical reduction step in a one-pot reaction, allowing for theoretical yields approaching 100%.
Mechanistic Rationale
The core of this strategy involves a two-step cascade:
-
Stereospecific Oxidation: An L-amino acid oxidase (L-AAO) selectively catalyzes the oxidative deamination of the L-enantiomer (in this case, L-5-chlorotryptophan) to its corresponding α-keto acid (5-chloro-indole-3-pyruvic acid).[5][6] The D-enantiomer is not recognized by the enzyme and remains unreacted.
-
Non-selective Reduction: A chemical reducing agent, present in the same pot, reduces the newly formed α-keto acid back to the amino acid. This reduction is not stereoselective and produces a racemic mixture of the L- and D-enantiomers.
This creates a dynamic kinetic resolution. The L-enantiomer is continuously removed from the equilibrium by the enzyme, while the D-enantiomer accumulates over time, ultimately leading to a high concentration and enantiomeric excess of the desired D-product.[6]
Experimental Workflow & Protocol
The following diagram and protocol outline a representative chemoenzymatic synthesis of this compound.
Caption: Chemoenzymatic dynamic stereoinversion workflow.
Protocol: One-Pot Synthesis of D-Halotryptophans [6]
-
Materials:
-
Racemic D,L-5-chlorotryptophan (starting material)
-
L-amino acid oxidase (e.g., RebO from Lechevalieria aerocolonigenes)
-
Catalase (to decompose H₂O₂ byproduct from the oxidase reaction)
-
Ammonia-borane complex (H₃N·BH₃) as the reducing agent
-
Phosphate buffer (e.g., 10 mM Na₂HPO₄, pH 8.0)
-
Sodium chloride (NaCl)
-
-
Procedure:
-
Prepare a reaction mixture containing the D,L-5-chlorotryptophan substrate (e.g., 1.0 mM) in phosphate buffer.
-
Add L-amino acid oxidase (e.g., 18 µM) and catalase (e.g., 100 U/mL⁻¹) to the mixture.
-
Initiate the reduction by adding the ammonia-borane complex (e.g., 0.1 M).
-
Incubate the reaction at a controlled temperature (e.g., 25 °C) with gentle agitation for approximately 20-24 hours.
-
Monitor the reaction progress by chiral HPLC analysis (e.g., using Marfey's derivatization) to determine the enantiomeric excess (ee) of the D-enantiomer.
-
Upon completion, quench the reaction and purify the D-5-chlorotryptophan product using standard chromatographic techniques.
-
Causality and Optimization
-
Choice of Enzyme: The selection of the L-AAO is critical. An ideal enzyme exhibits high activity and strict specificity for the L-enantiomer of the halogenated tryptophan, with negligible activity towards the D-enantiomer.[6]
-
Reducing Agent: Ammonia-borane is an effective choice as it is stable in the aqueous buffer and efficiently reduces the intermediate keto acid without denaturing the enzymes.[6]
-
Role of Catalase: L-amino acid oxidases produce hydrogen peroxide (H₂O₂) as a byproduct, which can oxidatively damage both the enzyme and the amino acid product. Catalase is added to catalytically decompose H₂O₂ into water and oxygen, thereby protecting the integrity of the reaction components.
-
Reaction Conditions: pH and temperature must be optimized to ensure the stability and activity of both enzymes. A pH of around 8.0 is often optimal for many L-AAOs.
Direct Asymmetric Synthesis using Tryptophan Synthase (TrpS)
An alternative and highly efficient route is the direct enzymatic synthesis from simpler, achiral precursors. The enzyme tryptophan synthase (TrpS) is exceptionally well-suited for this purpose, catalyzing the formation of L-tryptophan and its analogues from indole and serine.[7][8][9] While TrpS naturally produces the L-enantiomer, this platform is foundational for accessing halogenated tryptophans. Accessing the D-enantiomer would then require a subsequent stereoinversion step, as described previously, or the use of an engineered D-selective enzyme.
Mechanistic Rationale
Tryptophan synthase is a remarkable enzyme complex, typically composed of α and β subunits. The overall reaction is a β-substitution where the indole moiety replaces the hydroxyl group of serine.[9]
-
Starting Materials: The key precursors are 5-chloroindole and L-serine. 5-chloroindole is a readily available chemical building block.
-
Enzymatic Condensation: The TrpS enzyme catalyzes the condensation of 5-chloroindole with L-serine to produce enantiomerically pure 5-Chloro-L-tryptophan.[8] This reaction is highly stereoselective, yielding essentially 100% ee of the L-product.
To obtain the desired 5-Chloro-D -tryptophan, this L-product can then be subjected to the dynamic stereoinversion cascade described in Section 2.
Experimental Workflow & Protocol
The following diagram illustrates the two-stage process of first synthesizing the L-enantiomer followed by stereoinversion.
Caption: Two-stage synthesis of this compound via TrpS and stereoinversion.
Protocol: Tryptophan Synthase Catalyzed Synthesis of 5-Chloro-L-Tryptophan [8][10]
-
Materials:
-
5-Chloroindole
-
L-Serine
-
Tryptophan synthase (can be used as purified enzyme or whole-cell lysate)
-
Pyridoxal phosphate (PLP) co-factor
-
Potassium phosphate buffer (pH ~8.0)
-
-
Procedure (Stage 1):
-
Dissolve L-serine and PLP in the phosphate buffer.
-
Add the tryptophan synthase enzyme or cell lysate.
-
Add 5-chloroindole (often dissolved in a minimal amount of a co-solvent like DMSO to aid solubility).
-
Incubate the reaction at an optimal temperature (e.g., 37 °C) for several hours to overnight.
-
Monitor the formation of 5-Chloro-L-tryptophan by HPLC.
-
Isolate the 5-Chloro-L-tryptophan product. This product will be optically pure (>99% ee).
-
-
Procedure (Stage 2):
-
Utilize the purified 5-Chloro-L-tryptophan as the starting material for the dynamic stereoinversion protocol described in Section 2.2 to convert it into this compound.
-
Causality and Optimization
-
Enzyme Source: Tryptophan synthase from various organisms can be used. Directed evolution has been employed to create variants of TrpS with enhanced activity towards unnatural substrates like substituted indoles.[7][9]
-
Substrate Solubility: The low aqueous solubility of 5-chloroindole can be a limiting factor. Using co-solvents or running the reaction at higher temperatures (if using a thermostable enzyme) can improve substrate availability and overall yield.[7]
-
Stereochemical Purity: The key advantage of this method is the near-perfect enantioselectivity of the tryptophan synthase enzyme, which provides an optically pure L-amino acid as the intermediate for the subsequent inversion step.[8]
Comparative Analysis of Synthesis Pathways
| Feature | Chemoenzymatic Stereoinversion | Direct Asymmetric Synthesis (TrpS) + Inversion |
| Starting Material | Racemic D,L-5-Chlorotryptophan | 5-Chloroindole + L-Serine |
| Key Enzyme(s) | L-Amino Acid Oxidase | Tryptophan Synthase, then L-Amino Acid Oxidase |
| Number of Stages | One-pot (from racemate) | Two distinct synthetic stages |
| Stereocontrol | Dynamic resolution accumulates D-isomer | Initial enzymatic step gives >99% ee L-isomer |
| Theoretical Yield | ~100% | ~100% (across two stages) |
| Key Advantages | Fewer synthetic stages if starting from racemate; efficient one-pot process. | Starts from simpler, achiral precursors; guarantees high enantiopurity of the intermediate. |
| Potential Challenges | Requires an effective L-AAO for the specific substrate; potential for side reactions. | Substrate (indole) solubility can be limiting; requires two separate enzymatic processes. |
Conclusion
The synthesis of this compound is most effectively achieved through modern chemoenzymatic strategies that leverage the high selectivity of enzymes. The dynamic stereoinversion of a racemic mixture offers a concise, one-pot route to the desired D-enantiomer with high enantiomeric excess. Alternatively, a two-stage approach using tryptophan synthase to first build the optically pure L-enantiomer from simple precursors, followed by stereoinversion, provides excellent control over stereochemistry. The choice between these pathways depends on the availability of starting materials, the specific enzymes at the researcher's disposal, and the desired scale of the synthesis. Both methods represent state-of-the-art, efficient, and reliable routes to this valuable non-canonical amino acid for advanced drug discovery and development.
References
- Zhu, D., et al. (2021). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. RSC Advances.
- Li, R., et al. (2021). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. Green Chemistry, 23(1), 443-451.
- Pilone, M. S. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 19(6), 1776.
- Pollegioni, L. D-amino acids in biocatalysis. D-Amino Acid International Research Center.
- Péter, A., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(19), 12186-12213.
- Andexer, J. N., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis, 9(1), 131-137.
- Arnold, F. H., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(29), 10026-10034.
- Wang, N., et al. (2021). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. bioRxiv.
- Gaudriault, S., et al. (2019). XszenFHal, a novel tryptophan 5-halogenase from Xenorhabdus szentirmaii. AMB Express, 9(1), 183.
- Kuipers, O. P., et al. (2022). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology.
- Lee, M., & Phillips, R. S. (1992). Enzymatic synthesis of chloro-L-tryptophans. Bioorganic & Medicinal Chemistry Letters, 2(12), 1563-1564.
- Abell, A. D., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(44), 8916-8923.
- Ganesan, A. (2007). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. The Journal of Organic Chemistry, 72(4), 1439-1442.
- Goss, R. J. M., et al. (2008). A convenient one-step synthesis of L-aminotryptophans and improved synthesis of 5-fluorotryptophan. Bioorganic & Medicinal Chemistry Letters, 18(16), 4508-4510.
- Zeng, A. P., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1145393.
- Kazmaier, U., et al. (2021). Synthesis of Modified Tryptophan Derivatives. Synthesis, 53(03), 345-364.
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A Technical Guide to 5-Chloro-D-tryptophan as a Versatile Precursor for Bioactive Molecules
An In-Depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of 5-Chloro-D-tryptophan, a halogenated, non-proteinogenic amino acid, and its escalating importance as a precursor in the synthesis of novel bioactive molecules. We delve into the stereoselective synthesis of this unique building block, explore its incorporation into diverse molecular scaffolds—from non-ribosomal peptide antibiotics to serotonin analogs—and present detailed protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry, natural product synthesis, and pharmaceutical development. It aims to serve as a foundational resource, bridging synthetic strategy with practical application and highlighting the therapeutic potential unlocked by this versatile precursor.
Introduction: The Strategic Value of Halogenated Tryptophans
Tryptophan, an essential amino acid, is a fundamental component of proteins and the biosynthetic starting point for a host of critical metabolites, including the neurotransmitter serotonin and the hormone melatonin.[1][2] While the proteinogenic L-enantiomer is central to these pathways, the non-proteinogenic D-enantiomer, D-tryptophan, also exhibits unique physiological functions and has been identified in natural peptides.[3]
The strategic introduction of halogen atoms, particularly chlorine, onto the tryptophan indole ring can dramatically alter the molecule's physicochemical properties. This modification enhances reactivity, influences binding affinity to biological targets, and can confer potent bioactivity.[4] this compound, in particular, has emerged as a valuable and versatile precursor for drug discovery. The chlorine atom at the 5-position can enhance pharmacological properties compared to its non-chlorinated counterparts, while the D-configuration offers resistance to enzymatic degradation and unique stereochemical interactions with target receptors.[4][5]
This guide provides an in-depth exploration of this compound, covering its synthesis, its role as a key building block, and its application in the generation of next-generation bioactive compounds.
Chapter 1: Synthesis and Properties of this compound
A reliable supply of enantiomerically pure this compound is the critical first step for its use in complex molecule synthesis. This chapter details its core properties and the sophisticated synthetic strategies developed to access this valuable compound.
Core Physicochemical Properties
Precise knowledge of the precursor's properties is fundamental for its application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [6][7] |
| Molecular Weight | 238.67 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | ~278 °C | [6] |
| Solubility | Soluble in water and polar organic solvents | [8] |
| Storage | Store at -20°C, protect from light | [9] |
Synthetic Strategies: Accessing the D-Enantiomer
The synthesis of enantiomerically pure D-amino acids presents a significant challenge. Direct enzymatic halogenation of D-tryptophan to produce D-configured 5-halotryptophans is generally not accessible, necessitating innovative chemoenzymatic or chemical approaches.[5]
A powerful strategy to overcome the limitations of direct halogenation is a sequential, one-pot reaction cascade that combines biocatalytic halogenation with dynamic stereoinversion. This approach starts with the more readily available L-tryptophan, uses an enzyme to install the halogen, and then employs a second enzyme to invert the stereocenter to the desired D-configuration.[5]
The key steps involve:
-
Enzymatic Halogenation: A tryptophan halogenase enzyme regioselectively installs a chlorine atom at the 5-position of L-tryptophan.
-
Oxidation: A specific L-amino acid oxidase (L-AAO), such as RebO, selectively oxidizes the newly formed 5-Chloro-L-tryptophan to its corresponding α-imino acid.[5]
-
Dynamic Stereoinversion: In the presence of a reducing agent like an ammonia-borane complex, the intermediate α-imino acid is non-stereoselectively reduced back to the amino acid. Because the L-AAO continuously removes the L-enantiomer from the equilibrium, the reaction is driven towards the accumulation of the desired this compound.[5]
This process showcases how two distinct biocatalysts can be combined in a cascade to achieve a transformation that is difficult to accomplish through traditional chemical or biological means alone.[5]
Protocol 1: Chemoenzymatic Synthesis of this compound
This generalized protocol is based on the methodology described for D-halotryptophans.[5]
-
Step 1: Enzymatic Halogenation
-
Immobilize a suitable tryptophan 5-halogenase enzyme on a solid support.
-
In a buffered aqueous solution, combine L-tryptophan, a chloride salt (e.g., NaCl), and the immobilized halogenase.
-
Incubate the reaction with gentle agitation until conversion to 5-Chloro-L-tryptophan is complete, as monitored by HPLC.
-
Remove the immobilized enzyme by filtration.
-
-
Step 2: Dynamic Stereoinversion
-
To the filtrate containing 5-Chloro-L-tryptophan, add the L-amino acid oxidase RebO.
-
Add an ammonia-borane complex as the reducing agent.
-
Maintain the reaction at an optimized pH and temperature, monitoring the conversion to the D-enantiomer by chiral HPLC. The reaction can take several hours.
-
-
Step 3: Purification
-
Once the desired conversion is reached, quench the reaction.
-
Purify the resulting this compound from the reaction mixture using reversed-phase silica gel chromatography to remove byproducts and unreacted starting material.
-
Verify the final product's purity and enantiomeric excess (>92% ee has been reported for similar compounds) using HPLC and NMR.[5]
-
Chapter 2: Applications as a Precursor to Bioactive Molecules
The unique structure of this compound makes it a powerful starting point for synthesizing a range of bioactive compounds, most notably antibiotics and neurological agents.
Case Study: D-configured 5-Chlorotryptophan in Antibiotics
Recent research has uncovered novel families of non-ribosomal peptide (NRP) antibiotics that naturally incorporate 5-chlorotryptophan. A metabologenomics-driven screening of thousands of bacterial strains led to the discovery of the longicatenamycins and the nonopeptins.[10][11][12]
-
Discovery Workflow: The discovery hinged on a high-throughput screen using engineered E. coli strains. This phenotypic screen identified bacterial extracts with selective antibiotic activity.[11] Subsequent analysis, combining metabolic profiling with genome mining (metabologenomics), pinpointed 5-chlorotryptophan as the key metabolite and identified the biosynthetic gene clusters responsible for producing the final antibiotic peptides.[10][11]
-
Stereochemistry and Bioactivity: Crucially, detailed chemical analysis (Marfey's method) of the antibiotic nonopeptin A revealed that its 5-chlorotryptophan residue possesses the D-configuration .[11] This finding is significant as it validates the importance of synthesizing the D-enantiomer and suggests that this configuration is critical for the molecule's antibiotic activity. Nonopeptin D, the most active compound in this family, exhibits broad-spectrum antibiotic activity, including against Gram-negative pathogens.[11]
Precursor to Serotonin Analogs
Tryptophan is the natural precursor to serotonin. This transformation involves two key enzymatic steps: hydroxylation by tryptophan hydroxylase, followed by decarboxylation by aromatic acid decarboxylase.[1][13] 5-Chloro-tryptophan can enter a parallel pathway, serving as a substrate for these same enzymes to produce 5-chloroserotonin.[13] This chlorinated analog is a valuable tool for probing the serotonin system and may serve as a lead for developing novel neurological drugs.[4]
Case Study: Engineering Ribosomally Synthesized Peptides (RiPPs)
Beyond non-ribosomal synthesis, halogenated tryptophans can be incorporated into peptides via ribosomal synthesis in engineered host organisms. In a notable study, 5-chloro-DL-tryptophan was successfully incorporated into the antimicrobial peptide nisin, a lanthipeptide widely used as a food preservative.[14]
-
Methodology: The strategy employed a tryptophan-auxotrophic strain of Lactococcus lactis, the natural producer of nisin. This strain cannot synthesize its own tryptophan and is therefore forced to use analogs supplied in the growth medium for protein synthesis.[14]
-
Altered Specificity: The resulting nisin variants containing 5-chlorotryptophan exhibited altered antimicrobial specificity against a panel of pathogenic bacteria. For instance, the 5-chloro-tryptophan variant showed enhanced activity against Staphylococcus aureus LMG10147 but different effects against other strains.[14] This demonstrates that incorporating 5-chlorotryptophan is a viable strategy for engineering peptide antibiotics with tailored pathogen specificity.
| Nisin Variant | Relative Activity vs. S. aureus LMG10147 | Relative Activity vs. E. faecium LMG11423 |
| I1W Nisin (Control) | ++++ | +++ |
| 5CW Nisin | +++++ | ++ |
| 5FW Nisin | +++++ | +++ |
| 5BW Nisin | +++ | +++ |
(Data adapted from Kloosterman et al., 2025; activity scale is illustrative)[14]
Protocol 2: Biosynthetic Incorporation of 5-Cl-Trp into Peptides
This generalized protocol outlines the use of an auxotrophic strain for peptide engineering.[14]
-
Strain Preparation: Culture a tryptophan-auxotrophic bacterial strain (e.g., L. lactis) capable of producing the peptide of interest in a rich medium.
-
Depletion: Harvest the cells and wash them thoroughly with a minimal medium lacking tryptophan to deplete internal stores.
-
Induction and Supplementation: Resuspend the cells in a production medium containing all necessary components and inducers for peptide synthesis, but critically, lacking natural tryptophan.
-
Analog Feeding: Supplement the medium with 5-Chloro-DL-tryptophan.
-
Fermentation: Allow the culture to grow and produce the modified peptide over a set period.
-
Purification and Analysis: Harvest the peptide from the culture supernatant or cell lysate. Purify the peptide using chromatographic techniques (e.g., HPLC) and confirm the incorporation of 5-chlorotryptophan via mass spectrometry (MS).
Conclusion and Future Outlook
This compound is far more than a mere chemical curiosity; it is a strategically vital precursor for the development of potent and novel bioactive molecules. Its significance is underscored by its presence in newly discovered D-configured natural product antibiotics and its utility in engineering peptide therapeutics with customized activity spectra.
Future research will likely focus on several key areas:
-
Enzyme Engineering: Improving the efficiency and substrate scope of halogenases and L-amino acid oxidases will make the synthesis of this compound and other D-configured analogs more scalable and cost-effective.[5]
-
Discovery of New Bioactive Molecules: Continued screening of natural product libraries, guided by metabologenomics, will undoubtedly uncover more complex molecules that utilize this precursor.[11]
-
Therapeutic Development: The unique properties conferred by the 5-chloro substitution make it an attractive component for designing new drugs targeting a wide range of diseases, from bacterial infections to neurological disorders.
As the tools of synthetic biology and chemoenzymatic synthesis become more sophisticated, the full potential of this compound as a cornerstone of modern drug discovery is only beginning to be realized.
References
- Encyclopedia MDPI. (2023). L–Tryptophan Derivatives as Essential Compounds for Serotonin Synthesis.
- Wang, N., et al. (2021). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. PMC - NIH.
- Hölzer, G., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis.
- Bader, C. D., et al. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Bader, C. D., et al. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-Throughput Screening. PMC - NIH.
- Zhang, C., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. PMC - NIH.
- Kloosterman, T. G., et al. (2025). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology.
- WebMD. (n.d.). L-Tryptophan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Chan, K. H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry.
- PubChem - NIH. (n.d.). 5-chloro-L-tryptophan.
- Junk, L., et al. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.
- Bader, C. D., et al. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. Cambridge Open Engage.
- Lee, M., & Phillips, R.S. (1992). Enzymatic synthesis of chloro-L-tryptophans. Bioorganic & medicinal chemistry letters, 2(12), 1563-1564.
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A Senior Application Scientist's Guide to the Spectroscopic Characteristics of 5-Chloro-D-tryptophan
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical exploration of the core spectroscopic characteristics of 5-Chloro-D-tryptophan (5-Cl-D-Trp). As a critical molecule in fields ranging from peptide synthesis to drug discovery, a comprehensive understanding of its analytical signature is paramount for identity confirmation, purity assessment, and structural elucidation. This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.
Introduction: The Significance of this compound
This compound is a non-canonical amino acid, a derivative of L-tryptophan where a chlorine atom replaces the hydrogen at the 5th position of the indole ring.[1] This substitution is not merely structural; it significantly alters the electronic properties of the indole ring, which in turn modulates the molecule's spectroscopic behavior and its potential biological activity. Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic properties of molecules.[2] Furthermore, the "D" configuration marks it as a chiral molecule distinct from the more common "L" amino acids found in nature, opening avenues for creating peptides with enhanced stability against enzymatic degradation.[3]
Understanding the spectroscopic fingerprint of 5-Cl-D-Trp is essential for:
-
Identity Verification: Confirming the successful synthesis or isolation of the correct compound.
-
Purity Analysis: Detecting and quantifying impurities or related substances.
-
Structural Elucidation: Using spectroscopic data to confirm the covalent structure and stereochemistry.
-
Biophysical Studies: Employing its unique spectral properties as a probe in protein or peptide interaction studies.
This guide details the key analytical techniques used to characterize 5-Cl-D-Trp, providing both the expected data and the practical methodologies to obtain them.
UV-Visible Absorption Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For 5-Cl-D-Trp, the absorption is dominated by the π-electron system of the indole ring. The position (λmax) and intensity (molar extinction coefficient, ε) of the absorption bands are characteristic of the chromophore.
Expected Spectral Features: The indole ring of tryptophan typically shows a strong absorption peak around 280 nm.[4][5] The introduction of a chlorine atom at the C5 position, an electron-withdrawing group, is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted tryptophan.
Quantitative Data Summary:
| Parameter | Expected Value (in neutral aqueous buffer) | Reference |
| λmax | ~280-285 nm | [4][6] |
| Molar Extinction (ε) | ~5,500 - 6,000 M⁻¹cm⁻¹ at λmax | [4][7] |
| Secondary Peak | ~220-225 nm | [6] |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation:
-
Prepare a stock solution of 5-Cl-D-Trp at a concentration of 1 mM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Dilute the stock solution to a final concentration of approximately 50-100 µM to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a matched pair of quartz cuvettes (1 cm path length) with the buffer solution to serve as the reference and blank.
-
Acquire a baseline spectrum from 400 nm down to 200 nm.
-
-
Data Acquisition:
-
Replace the blank solution in the sample cuvette with the 5-Cl-D-Trp solution.
-
Scan the absorbance from 400 nm to 200 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Validation & Analysis:
-
Expert Insight: The Beer-Lambert law (A = εcL) is fundamental.[8] To determine the extinction coefficient accurately, prepare a dilution series and plot absorbance vs. concentration. The slope of the resulting line will be ε (since the path length, L, is 1 cm).[9] This validates the measurement and confirms the compound's behavior in the chosen solvent.
-
Fluorescence Spectroscopy
Principle: The indole ring of tryptophan and its derivatives is naturally fluorescent. After absorbing a photon (excitation), the molecule reaches an excited electronic state and then relaxes to the ground state by emitting a photon of lower energy (longer wavelength). This emission is highly sensitive to the local environment.
Expected Spectral Features: Unmodified tryptophan in water excites around 280 nm and emits with a maximum (λem) near 350 nm.[4][10] Halogenation, particularly with heavier atoms like chlorine, can lead to quenching of fluorescence due to the "heavy atom effect," which promotes non-radiative decay pathways. Therefore, a lower fluorescence quantum yield for 5-Cl-D-Trp is anticipated compared to native tryptophan.
Quantitative Data Summary:
| Parameter | Expected Value (in neutral aqueous buffer) | Reference |
| Excitation λmax | ~285-290 nm | [10] |
| Emission λmax | ~350-360 nm | [4] |
| Quantum Yield (Φf) | Expected to be < 0.12 (value for Trp) | [4][11] |
Experimental Protocol: Fluorescence Spectrum Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of 5-Cl-D-Trp in 10 mM phosphate buffer (pH 7.4).
-
Trustworthiness Check: The absorbance of the solution at the excitation wavelength should be kept below 0.1 AU in a 1 cm cuvette to avoid inner-filter effects, which can distort the emission spectrum and lead to inaccurate quantum yield measurements.[4]
-
-
Instrument Setup:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum (~285 nm).
-
Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Data Acquisition:
-
Acquire the emission spectrum from ~300 nm to 500 nm.
-
Acquire an excitation spectrum by setting the emission monochromator to the observed emission maximum and scanning the excitation wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Use a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., N-acetyltryptophanamide, NATA, Φf ≈ 0.14).[12]
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the 5-Cl-D-Trp sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The chemical environment of each nucleus determines its resonance frequency (chemical shift, δ), providing detailed information about the molecular structure and connectivity.
Expected Spectral Features:
-
¹H NMR: The spectrum will show distinct signals for the protons on the indole ring, the α-carbon, and the β-carbon. The chlorine at C5 will deshield the adjacent aromatic protons (H4 and H6), causing them to appear at a higher chemical shift (downfield) compared to unsubstituted tryptophan.[13]
-
¹³C NMR: The spectrum will show signals for each unique carbon atom. The carbon directly bonded to the chlorine (C5) will have a characteristic chemical shift, and its signal may be less intense due to relaxation effects.[2][14]
Quantitative Data Summary (¹H NMR in D₂O):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H4 (Indole) | ~7.6 - 7.7 | d (doublet) |
| H2 (Indole) | ~7.2 - 7.3 | s (singlet) |
| H7 (Indole) | ~7.2 - 7.4 | d (doublet) |
| H6 (Indole) | ~7.1 - 7.2 | dd (d of d) |
| H-α | ~3.8 - 4.0 | t (triplet) |
| H-β | ~3.2 - 3.4 | d (doublet) |
Note: The indole N-H proton signal is typically not observed in D₂O due to solvent exchange.
Experimental Protocol: NMR Spectrum Acquisition
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The Enigmatic Role of 5-Chloro-D-tryptophan in Neurotransmitter Research: A Technical Guide for the Modern Neuroscientist
Preamble: Beyond the Canonical—Embracing Chirality and Halogenation in Neurotransmitter Research
In the intricate landscape of neurotransmitter research, our focus has predominantly centered on L-amino acids as the foundational building blocks of signaling molecules. However, a growing body of evidence compels us to look beyond these canonical structures and explore the nuanced roles of their D-enantiomers.[1] This guide delves into the potential of a unique and relatively unexplored molecule: 5-Chloro-D-tryptophan. By combining the principles of D-amino acid neurobiology with the strategic placement of a halogen, we can begin to outline the prospective applications of this compound as a sophisticated tool for dissecting complex neural circuits. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a synthesis of established principles to logically infer the function and utility of this compound in advancing our understanding of the central nervous system.
The Bifurcating Paths of Tryptophan Metabolism: A Tale of Two Neuroactive Pathways
L-tryptophan, an essential amino acid, is the metabolic wellspring for two critically important neurotransmitter pathways: the serotonin pathway and the kynurenine pathway.[2][3][4] Understanding these pathways is paramount to appreciating the potential intervention points for a molecule like this compound.
-
The Serotonin Pathway: A minority, yet highly significant, fraction of L-tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to the renowned neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[5][6] This pathway is a cornerstone of mood regulation, and its modulation is a key strategy in the treatment of depression and anxiety.[7][8]
-
The Kynurenine Pathway: The vast majority of L-tryptophan is catabolized via the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2][9] This pathway generates a host of neuroactive metabolites, including kynurenic acid, an antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site, and the excitotoxic quinolinic acid, an NMDA receptor agonist.[4][10]
The Influence of Chirality and Halogenation on Tryptophan Analogs
The introduction of stereochemical and elemental modifications to the tryptophan scaffold can profoundly alter its biological activity.
The Emerging Significance of D-Tryptophan
While L-tryptophan is the direct precursor to serotonin, D-tryptophan follows a different metabolic fate. Crucially, D-tryptophan is not a substrate for serotonin synthesis.[11] Instead, in the brain, D-tryptophan can be metabolized, in part, to kynurenic acid.[1] This positions D-tryptophan and its analogs as potential modulators of the kynurenine pathway and, by extension, NMDA receptor activity, without directly impacting the serotonin system.
The Strategic Role of a Chloro-Substitution
Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of tryptophan analogs, a chloro-substituent can:
-
Inhibit Enzymatic Activity: The classic example is p-chlorophenylalanine (PCPA), an irreversible inhibitor of tryptophan hydroxylase, which has been instrumental in depleting serotonin for research purposes.[8][12] This demonstrates that a chloro-group on a tryptophan-like structure can disrupt the serotonin pathway.
-
Enhance Receptor Affinity and Specificity: Chlorination can alter the electronic properties of the indole ring, potentially leading to more potent and selective interactions with biological targets. For instance, 7-chlorokynurenic acid, derived from 4-chlorokynurenine, is a potent antagonist at the glycine co-agonist site of the NMDA receptor.[13]
This compound: A Hypothetical Framework for its Role in Neurotransmitter Research
Based on the principles outlined above, we can construct a logical, albeit inferential, framework for the potential roles of this compound in neurotransmitter research. Direct experimental evidence for this compound is currently limited; however, its structural features suggest two primary avenues of investigation.
A Putative Modulator of the Kynurenine Pathway and NMDA Receptor Function
Given that D-tryptophan can be metabolized to the NMDA receptor antagonist kynurenic acid, it is plausible that this compound could serve as a precursor to a chlorinated analog of kynurenic acid.
-
Proposed Mechanism: this compound may be metabolized by enzymes of the kynurenine pathway to produce 5-chloro-kynurenic acid. This novel metabolite would be a prime candidate for a potent and selective antagonist at the glycine co-agonist site of the NMDA receptor. The presence of the chlorine atom could enhance its binding affinity and alter its pharmacokinetic profile compared to endogenous kynurenic acid.
-
Research Applications:
-
Probing NMDA Receptor Subtypes: The unique structure of 5-chloro-kynurenic acid might confer selectivity for specific NMDA receptor subtypes, allowing for a more refined dissection of their roles in synaptic plasticity, learning, and memory.
-
Therapeutic Potential in Excitotoxicity: As a potential precursor to an NMDA receptor antagonist, this compound could be investigated as a neuroprotective agent in models of stroke, traumatic brain injury, and neurodegenerative diseases where excitotoxicity plays a significant role.
-
A Potential Tool for Investigating Tryptophan Transport and Metabolism
The structural similarity of this compound to endogenous tryptophan suggests it could act as a competitive inhibitor of tryptophan transport and metabolism.
-
Proposed Mechanism: this compound may compete with L-tryptophan for transport across the blood-brain barrier and for binding to enzymes in the kynurenine pathway. Due to its D-configuration, it is unlikely to be a substrate for serotonin synthesis.[11]
-
Research Applications:
-
Studying Tryptophan Flux: By competing with L-tryptophan, this compound could be used to study the dynamics of tryptophan transport and its shunting between the serotonin and kynurenine pathways under various physiological and pathological conditions.
-
Dissecting D-Amino Acid Pathways: As a stable analog, it could be a useful tool to investigate the enzymes and transporters involved in D-amino acid metabolism in the brain.
-
Experimental Workflows for Elucidating the Function of this compound
To validate the proposed roles of this compound, a series of well-defined experimental workflows are necessary.
In Vitro Characterization
Protocol 1: Enzyme Inhibition Assays
-
Objective: To determine if this compound inhibits key enzymes in the tryptophan metabolic pathways.
-
Methodology:
-
Utilize commercially available recombinant human IDO1, TDO, and TPH enzymes.
-
Perform kinetic assays in the presence of varying concentrations of this compound.
-
Measure enzyme activity by quantifying the formation of kynurenine (for IDO/TDO) or 5-HTP (for TPH) using HPLC with UV or fluorescence detection.
-
Calculate IC50 values to determine the inhibitory potency.
-
Protocol 2: NMDA Receptor Binding and Functional Assays
-
Objective: To assess the direct interaction of this compound and its potential metabolites with the NMDA receptor.
-
Methodology:
-
Binding Assay: Use radioligand binding assays with membranes from cells expressing specific NMDA receptor subtypes. Compete for the binding of a radiolabeled glycine site antagonist (e.g., [³H]DCKA) with increasing concentrations of this compound and synthetically prepared 5-chloro-kynurenic acid.
-
Electrophysiology: Perform whole-cell patch-clamp recordings from cultured neurons or HEK cells expressing NMDA receptors. Apply NMDA and glycine to evoke currents and assess the inhibitory effect of this compound and its potential metabolites.
-
In Vivo Studies
Protocol 3: Microdialysis and Neurochemical Analysis
-
Objective: To investigate the effects of systemic administration of this compound on the neurochemistry of the brain.
-
Methodology:
-
Implant microdialysis probes into specific brain regions of rodents (e.g., hippocampus, prefrontal cortex).
-
Administer this compound systemically (e.g., via intraperitoneal injection).
-
Collect dialysate samples and analyze the concentrations of L-tryptophan, kynurenic acid, serotonin, and dopamine and their metabolites using LC-MS/MS.
-
This will reveal if this compound alters the flux of these neurotransmitter pathways in the living brain.
-
Data Synthesis and Comparative Analysis
To provide context for the potential effects of this compound, the following table summarizes the known activities of related compounds.
| Compound | Primary Target/Pathway | Effect | Key Research Application |
| L-Tryptophan | Serotonin & Kynurenine Pathways | Precursor | Studying serotonin synthesis and function[3][6] |
| D-Tryptophan | Kynurenine Pathway | Precursor to Kynurenic Acid | Investigating NMDA receptor modulation[1] |
| p-Chlorophenylalanine (PCPA) | Tryptophan Hydroxylase | Irreversible Inhibitor | Serotonin depletion studies[8][12] |
| Kynurenic Acid | NMDA Receptor (Glycine Site) | Antagonist | Neuroprotection studies[10] |
| 7-Chlorokynurenic Acid | NMDA Receptor (Glycine Site) | Potent Antagonist | Probing NMDA receptor function[13] |
Conclusion and Future Directions
This compound stands at the intersection of several exciting areas of neuroscience: D-amino acid signaling, the neuroactive kynurenine pathway, and the strategic use of halogenation to create novel pharmacological tools. While direct experimental data remains to be generated, the inferential framework presented in this guide provides a robust starting point for its investigation. The proposed mechanisms—as a precursor to a novel NMDA receptor antagonist or as a competitive inhibitor of tryptophan transport and metabolism—offer compelling avenues for future research. The experimental workflows outlined here provide a clear path to validating these hypotheses and potentially unlocking a powerful new tool for the neuroscience community. It is through the exploration of such non-canonical molecules that we will continue to unravel the profound complexity of neurotransmitter systems and develop novel therapeutic strategies for a range of neurological and psychiatric disorders.
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The Halogen's Touch: A Technical Guide to the Discovery and History of Chlorinated Tryptophan Derivatives
Introduction: The Strategic Role of Chlorine in Nature's Arsenal
The incorporation of a chlorine atom into a molecular scaffold is a seemingly simple yet profound evolutionary strategy employed by nature to confer potent biological activity. Halogenation, particularly chlorination, dramatically alters the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity for biological targets. Among the myriad of halogenated natural products, those derived from the amino acid tryptophan stand out for their structural complexity and significant therapeutic potential.
This technical guide provides an in-depth exploration of the discovery and history of chlorinated tryptophan derivatives. We will journey from the initial serendipitous discoveries of groundbreaking antibiotics and anti-cancer agents to the elucidation of the elegant enzymatic machinery responsible for their biosynthesis. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also practical insights into the experimental methodologies that have defined this exciting field. We will delve into the causality behind experimental choices, provide detailed protocols, and present data-driven comparisons to equip you with a comprehensive understanding of these remarkable compounds.
Part 1: A Historical Perspective: From Soil Microbes to Cancer Clinics
The story of chlorinated tryptophan derivatives is intrinsically linked to the golden age of antibiotic discovery. Screening programs in the mid-20th century, which systematically surveyed microbial fermentation broths for novel bioactive compounds, unearthed a treasure trove of complex molecules.
A pivotal moment came in 1977 when Satoshi Ōmura and his team at the Kitasato Institute in Japan isolated a novel microbial alkaloid from the bacterium Streptomyces staurosporeus.[1][2] This compound, named staurosporine , was initially noted for its antifungal and hypotensive properties.[1] However, its true potential was realized nearly a decade later, in 1986, when it was identified as a potent, albeit non-specific, inhibitor of protein kinases.[3] This discovery was a watershed moment, as protein kinases were just emerging as critical regulators of cell signaling and oncogenesis. Staurosporine's ability to block the ATP-binding site of these enzymes opened the floodgates for the development of a new class of targeted cancer therapies.[1][3]
Following a similar path of microbial prospecting, researchers at Bristol-Myers in the 1970s and early 1980s were conducting a fermentation-directed search for new anticancer drugs.[4] This endeavor led to the isolation of rebeccamycin from an actinomycete, Saccharothrix aerocolonigenes (initially identified as Nocardia aerocolonigenes).[5][6] Rebeccamycin, a chlorinated indolocarbazole structurally related to staurosporine, exhibited a different mechanism of action. Instead of targeting protein kinases, it was found to be a topoisomerase I inhibitor, interfering with DNA replication in cancer cells.[5][6] This discovery further solidified the therapeutic importance of chlorinated tryptophan-derived scaffolds.
These landmark discoveries, summarized in the timeline below, not only provided powerful new chemical entities for medicine but also spurred fundamental questions about their origins. How do these microorganisms so precisely install a chlorine atom onto a complex tryptophan framework? The quest to answer this question would unveil a fascinating new class of enzymes.
| Year | Key Discovery | Significance | Key Researchers/Institutions |
| 1964 | Isolation of pyrrolnitrin from Pseudomonas pyrrocinia. | First identification of a chlorinated tryptophan-derived antifungal antibiotic. | Arima et al. |
| 1977 | Isolation of staurosporine from Streptomyces staurosporeus.[1] | Discovery of the first indolocarbazole alkaloid, a potent kinase inhibitor precursor.[1][2] | Satoshi Ōmura, Kitasato Institute.[1] |
| ~1985 | Isolation and structure elucidation of rebeccamycin from Saccharothrix aerocolonigenes.[6] | Discovery of a chlorinated indolocarbazole with topoisomerase I inhibitory activity.[4][5] | Bristol-Myers.[4] |
| 1986 | Staurosporine is identified as a potent protein kinase inhibitor.[3] | Revolutionized cancer drug discovery by establishing protein kinases as viable therapeutic targets. | Tamaoki et al. |
| 1995 | The first flavin-dependent tryptophan 7-halogenase is identified.[7] | Revealed a new class of enzymes for regioselective halogenation, distinct from non-specific haloperoxidases.[7] | Dairi et al.[7] |
| 1997 | The pyrrolnitrin biosynthetic gene cluster (prnABCD) is cloned from Pseudomonas fluorescens. | Provided the genetic basis for the biosynthesis of a chlorinated tryptophan derivative, identifying the halogenase PrnA. | Hammer et al. |
Part 2: The Enzymatic Machinery: Flavin-Dependent Tryptophan Halogenases
For many years, enzymatic halogenation was thought to be the exclusive domain of metal-dependent haloperoxidases.[8] These enzymes, however, lack the substrate specificity and regioselectivity observed in the biosynthesis of complex natural products like rebeccamycin and pyrrolnitrin.[7][8] The discovery of a new class of enzymes, the flavin-dependent halogenases (FDHs) , provided the missing piece of the puzzle.[7]
These enzymes utilize a reduced flavin adenine dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (Cl⁻ or Br⁻) to carry out highly specific halogenation reactions.[9] The first tryptophan 7-halogenase was identified in 1995, revealing a mechanism distinct from the previously known halogenating enzymes.[7]
Mechanism of Action
The catalytic cycle of a tryptophan halogenase is a marvel of biochemical precision. It involves two distinct modules within the enzyme: an FAD-binding module and a substrate-binding module, connected by a tunnel approximately 10 Å long.[8][10]
-
Flavin Reduction: The cycle begins with the reduction of FAD to FADH₂ by a partner flavin reductase, which itself is NAD(P)H-dependent.[7]
-
Formation of a Peroxyflavin Intermediate: In the FAD-binding module, FADH₂ reacts with molecular oxygen to form a highly reactive flavin-C4a-hydroperoxide intermediate.[10]
-
Generation of Hypochlorous Acid (HOCl): A chloride ion then attacks the distal oxygen of the peroxyflavin, leading to the formation of hypochlorous acid (HOCl) and the regeneration of FAD.[10]
-
HOCl Transport and Activation: The highly reactive HOCl is channeled through the 10 Å tunnel to the substrate-binding module. Here, it is believed to be activated by a conserved lysine residue (e.g., Lys79 in PrnA), which increases its electrophilicity.[10]
-
Electrophilic Aromatic Substitution: The activated "Cl+" equivalent is precisely positioned to attack the electron-rich indole ring of the bound tryptophan substrate. This proceeds via a Wheland intermediate, which is stabilized by residues within the active site.[10]
-
Deprotonation and Product Release: A nearby glutamate residue (e.g., E346 in PrnA) acts as a base to deprotonate the Wheland intermediate, leading to the formation of the chlorinated tryptophan product, which is then released.[10]
This elegant mechanism of generating a highly reactive chlorinating species in a protected environment and guiding it to a specific position on the substrate is the key to the remarkable regioselectivity of these enzymes.
Regioselectivity: The Art of Positioning
The ability of different tryptophan halogenases to chlorinate specific positions on the indole ring (C5, C6, or C7) is determined by the architecture of their substrate-binding pockets. Subtle differences in the amino acid residues lining this pocket dictate how tryptophan binds, thereby presenting a specific carbon atom to the incoming electrophilic chlorine.[7][11]
| Enzyme | Organism | Regioselectivity | Kinetic Parameters (for L-Tryptophan) |
| PrnA | Pseudomonas fluorescens | C7 | kcat/Km: ~1.1 x 10³ M⁻¹min⁻¹ |
| RebH | Lechevalieria aerocolonigenes | C7 | Km: 110 µM; kcat: 1.8 min⁻¹ |
| SttH | Streptomyces toxytricini | C6 | kcat/Km: 7.2 x 10⁴ M⁻¹min⁻¹[3] |
| Thal | Streptomyces albogriseolus | C6 | Km: 30 µM; kcat: 4.5 min⁻¹ |
| PyrH | Streptomyces rugosporus | C5 | Km: 130 µM; kcat: 21 min⁻¹ |
Note: Kinetic parameters can vary depending on assay conditions. The values presented are for comparative purposes.
The structural basis for this regioselectivity has been elucidated through X-ray crystallography. For instance, in the C7-halogenase RebH, the tryptophan molecule is positioned such that the C7 atom is in close proximity to the catalytic lysine residue.[11] In contrast, the C5-halogenase PyrH has a distinctly different substrate-binding module that flips the orientation of the tryptophan, presenting the C5 atom for chlorination.[7][11]
Part 3: Biosynthesis of Prominent Chlorinated Tryptophan-Derived Natural Products
Chlorinated tryptophan is often an early intermediate in the biosynthesis of more complex secondary metabolites. The biosynthetic gene clusters for several of these compounds have been identified and characterized, providing a roadmap for their production and a toolkit for synthetic biology.
Pyrrolnitrin
The antifungal agent pyrrolnitrin is produced by several species of Pseudomonas.[9] Its biosynthesis begins with the chlorination of L-tryptophan at the C7 position, catalyzed by the tryptophan 7-halogenase PrnA .[9] The resulting 7-chloro-L-tryptophan then undergoes a series of remarkable enzymatic transformations, including a ring rearrangement and a second chlorination event, to yield the final product. The entire pathway is encoded by the prnABCD gene cluster.[9]
Rebeccamycin
The biosynthesis of rebeccamycin in Saccharothrix aerocolonigenes also starts with 7-chloro-L-tryptophan, formed by the halogenase RebH .[12] Two molecules of 7-chloro-L-tryptophan (or derivatives thereof) are then oxidatively coupled and cyclized to form the characteristic indolocarbazole core.[12][13] Subsequent tailoring steps, including glycosylation and methylation, complete the synthesis of this potent topoisomerase inhibitor.[13]
Staurosporine
The biosynthesis of staurosporine is a fascinating example of molecular construction, utilizing two molecules of L-tryptophan to form the aglycone core. While staurosporine itself is not chlorinated, many of its indolocarbazole relatives are. The elucidation of the staurosporine biosynthetic pathway has provided crucial insights into the formation of the indolocarbazole scaffold, which is a common feature of this class of compounds, including the chlorinated derivatives.
Part 4: Methodologies and Protocols
A deep understanding of chlorinated tryptophan derivatives requires familiarity with the experimental techniques used to produce and characterize them. This section provides an overview of key methodologies and representative protocols.
Enzymatic Synthesis of Chlorinated Tryptophan
The use of purified halogenases offers a green and highly selective method for producing chlorinated tryptophans. The primary challenge in these reactions is the requirement for a flavin reductase to regenerate the FADH₂ cofactor.
Protocol 1: In Vitro Enzymatic Chlorination of L-Tryptophan using RebH
This protocol is adapted from established methods for the in vitro activity of flavin-dependent halogenases.
1. Materials:
-
Purified RebH (tryptophan 7-halogenase)
-
Purified RebF (flavin reductase)
-
L-Tryptophan
-
FAD (Flavin adenine dinucleotide)
-
NADH or NADPH
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
NaCl
-
EDTA
2. Reaction Setup (1 mL total volume):
-
To a 1.5 mL microcentrifuge tube, add the following components to the final concentrations indicated:
-
50 mM Potassium phosphate buffer, pH 7.5
-
150 mM NaCl
-
1 mM L-Tryptophan
-
100 µM FAD
-
2 mM NADH
-
10 mM D-Glucose
-
5 U/mL Glucose Dehydrogenase (for NADH regeneration)
-
1000 U/mL Catalase (to quench H₂O₂ byproduct)
-
1 µM RebH
-
1 µM RebF
-
-
Mix gently by inversion.
-
Incubate the reaction at 30°C with gentle shaking for 4-24 hours.
3. Monitoring and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by adding an equal volume of ice-cold methanol or by boiling for 5 minutes, followed by centrifugation to precipitate the enzymes.
-
Analyze the supernatant by reverse-phase HPLC with UV or mass spectrometry detection to quantify the formation of 7-chloro-L-tryptophan. A C18 column is typically used with a gradient of water and acetonitrile containing 0.1% formic acid.
Causality of Experimental Choices:
-
Cofactor Regeneration: The GDH/glucose system is included to continuously regenerate NADH from NAD⁺, ensuring a sustained supply of reducing equivalents for the flavin reductase (RebF). This is more cost-effective than adding a stoichiometric amount of NADH.
-
Catalase: The reaction can produce hydrogen peroxide as a byproduct, which can damage the enzymes. Catalase is added to decompose H₂O₂ to water and oxygen, thereby improving enzyme stability and overall yield.
-
Buffer and Salt: The buffer maintains an optimal pH for enzyme activity, while the salt concentration can also influence enzyme stability and activity.
Chemical Synthesis of Chlorinated Tryptophan
While enzymatic methods offer high selectivity, chemical synthesis provides access to a wider range of analogs and can be more readily scaled up.
Protocol 2: Synthesis of 6-Chloro-L-Tryptophan
This protocol is a representative example of a chemical synthesis route.
Step 1: N-Acetylation of DL-6-Chlorotryptophan
-
Dissolve 6-chloroindole (1 eq.) and L-serine (2 eq.) in acetic acid.
-
Add acetic anhydride (10 eq.) and stir the mixture at 73°C for 4 hours.
-
Concentrate the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate and evaporate the solvent to yield N-acetyl-6-chloro-D,L-tryptophan.[14]
Step 2: Enzymatic Resolution
-
Dissolve the N-acetyl-6-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer containing CoCl₂.
-
Add Acylase I and stir at 37°C for 24 hours, maintaining the pH at 8.0 with LiOH. This enzyme will selectively deacetylate the L-enantiomer.[14]
-
Heat the mixture to inactivate the enzyme, filter, and acidify the filtrate to pH ~3.
-
Extract with ethyl acetate to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
-
The aqueous layer, containing the desired 6-chloro-L-tryptophan, can be lyophilized.[14]
Causality of Experimental Choices:
-
N-Acetylation: The initial reaction produces a racemic mixture of N-acetylated 6-chlorotryptophan. The acetyl group serves as a protecting group for the amine and is required for the subsequent enzymatic resolution step.
-
Enzymatic Resolution: Acylase I is a highly stereoselective enzyme that specifically hydrolyzes the N-acyl group of L-amino acids. This is a classic and efficient method for separating enantiomers.
-
pH Control: Maintaining the pH at 8.0 is crucial for the optimal activity of Acylase I.
Analytical Techniques
The characterization of chlorinated tryptophan derivatives relies on a suite of modern analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying these compounds. Reverse-phase chromatography on C18 columns is most common.
-
Mass Spectrometry (MS): Used for accurate mass determination and structural elucidation, often coupled with HPLC (LC-MS). The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a characteristic pattern that aids in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural characterization, providing detailed information about the connectivity and spatial arrangement of atoms.
-
Chiral Chromatography: Essential for separating enantiomers and confirming the stereochemistry of the synthesized or isolated compounds.
Part 5: Applications in Drug Discovery and Chemical Biology
The discovery of chlorinated tryptophan derivatives has had a profound impact on drug discovery. Staurosporine and its analogs have been instrumental in the development of clinically approved kinase inhibitors for cancer therapy. Similarly, rebeccamycin and its derivatives have progressed to clinical trials as anticancer agents.[6]
Beyond direct therapeutic applications, these compounds are invaluable tools in chemical biology:
-
Enzyme Inhibition Studies: As potent and selective inhibitors, they are used to probe the function of enzymes in complex biological pathways.
-
Structural Biology: Co-crystallization of these molecules with their target proteins provides detailed insights into ligand-protein interactions, guiding the design of new drugs.
-
Synthetic Biology: The genes encoding the biosynthetic pathways for these compounds can be engineered into heterologous hosts to produce novel analogs through combinatorial biosynthesis.
Conclusion and Future Perspectives
The journey from the discovery of chlorinated tryptophan derivatives in soil microorganisms to their application in modern medicine is a testament to the power of natural product research. The elucidation of the flavin-dependent halogenases has not only solved a long-standing biochemical puzzle but has also provided a powerful set of biocatalytic tools for green chemistry.
Future research in this field is poised to expand in several exciting directions. The discovery of new halogenases with novel regioselectivities and substrate scopes will continue to be a priority. Protein engineering and directed evolution are being used to tailor these enzymes for specific synthetic applications, including the late-stage functionalization of complex drug candidates. Furthermore, the integration of these halogenation systems into engineered metabolic pathways holds the promise of sustainable and efficient production of both known and novel chlorinated tryptophan derivatives with enhanced therapeutic properties. The humble tryptophan, when touched by the halogen, continues to be a source of inspiration and innovation in the scientific community.
References
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- Menon, B. R. K., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Biomolecules, 12(12), 1841. [Link]
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- Dong, C., et al. (2005). The Structure of Tryptophan 7-Halogenase (PrnA)
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- Menon, B. R. K., et al. (2016). A kinetic comparison of the thermophilic halogenase and other tryptophan halogenase enzymes with tryptophan at 30 °C. Organic & Biomolecular Chemistry, 14(40), 9596-9601. [Link]
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A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 5-Chlorotryptophan
Abstract: 5-Chloro-L-tryptophan (5-Cl-Trp) is a halogenated amino acid of significant interest due to its incorporation into bioactive natural products with clinical potential. This technical guide provides an in-depth overview of the natural occurrence of 5-Cl-Trp in various organisms, details its enzymatic biosynthesis, outlines comprehensive analytical methodologies for its detection and characterization, and discusses its biological significance and potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, biosynthesis, and medicinal chemistry.
Introduction: The Significance of Halogenated Natural Products
The marine environment is a vast reservoir of chemical diversity, yielding over 10,000 metabolites, many of which possess potent pharmacological properties.[1] Among these, halogenated organic compounds are a prominent class, often exhibiting enhanced biological activity compared to their non-halogenated counterparts. The introduction of a halogen atom can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Tryptophan, an essential amino acid, serves as a building block for numerous secondary metabolites. Enzymatic halogenation of tryptophan at various positions on its indole ring gives rise to a suite of derivatives with diverse biological activities. This guide focuses specifically on 5-chloro-L-tryptophan (5-Cl-Trp), a key precursor to several promising antibiotic and anticancer agents. Understanding its natural distribution, biosynthetic origins, and analytical chemistry is crucial for harnessing its full therapeutic potential.
Natural Occurrence of 5-Chlorotryptophan
5-Chlorotryptophan is primarily found as a constituent of larger, more complex natural products synthesized by bacteria, particularly those from the phylum Actinomycetota.[2][3][4] These microorganisms are prolific producers of secondary metabolites and are a cornerstone of natural product drug discovery.[5]
Recent high-throughput screening efforts have identified Actinomycetota species as key sources of 5-Cl-Trp-containing compounds.[2][3][4] For instance, a large-scale screen of over 14,000 strains led to the discovery of two species, Nonomuraea sp. and Kitasatospora sp. , that produce 5-Cl-Trp.[2][3][4] This metabolite was found to be a key component of two distinct families of non-ribosomal peptide antibiotics: the longicatenamycins and the nonopeptins .[2][3]
Table 1: Selected Organisms Producing 5-Chlorotryptophan or its Derivatives
| Organism/Strain | Phylum/Class | Natural Product(s) | Reported Biological Activity |
| Nonomuraea sp. NPDC050556 | Actinomycetota | Nonopeptins | Broad-spectrum antibiotic |
| Kitasatospora sp. NPDC056731 | Actinomycetota | Longicatenamycins | Gram-positive antibiotic |
| Microbispora sp. | Actinomycetota | NAI-107 (Lantibiotic) | Potent antimicrobial |
Biosynthesis of 5-Chlorotryptophan: The Role of Flavin-Dependent Halogenases
The regioselective chlorination of L-tryptophan is a biochemically challenging process that is catalyzed by a specific class of enzymes known as flavin-dependent halogenases (FDHs) .[7] These enzymes provide a sophisticated solution for C-H functionalization, a reaction that is difficult to control through traditional synthetic chemistry.[7]
Enzymatic Mechanism
The enzymatic halogenation of tryptophan is not governed by the intrinsic electronic properties of the indole ring but is sterically controlled by the enzyme's active site.[8] FDHs that catalyze chlorination at the C5 position, such as PyrH and MibH , precisely orient the tryptophan substrate so that the C5 carbon is positioned for electrophilic attack.[6][7][8]
The general mechanism involves the following key steps:
-
Flavin Reduction: A partner flavin reductase enzyme utilizes NADH to reduce FAD to FADH₂.[7]
-
Formation of Hypohalous Acid: The FADH₂-dependent halogenase reacts with dissolved oxygen and a chloride ion (Cl⁻) to generate a highly reactive chlorinating species, likely hypochlorous acid (HOCl), within the confines of the active site.
-
Regioselective Chlorination: The enzyme binds L-tryptophan in a specific orientation. A key active site residue, often a lysine, positions the C5 of the indole ring proximal to the enzymatic chlorinating agent, facilitating the electrophilic aromatic substitution to yield 5-chloro-L-tryptophan.[8]
Genetic Basis
The genes encoding tryptophan 5-halogenases are typically found within the biosynthetic gene clusters (BGCs) of the natural products that contain the 5-Cl-Trp moiety.[2][3] For example, in the BGC for nonopeptins, the gene nopR encodes the tryptophan 5-halogenase, and it is located adjacent to nopS, which encodes the requisite flavin reductase.[3] Identifying these halogenase genes through genome mining is a powerful strategy for discovering novel halogenated natural products.[2][3]
Caption: Biosynthetic pathway for 5-Chlorotryptophan production.
Analytical Methodologies for Detection and Characterization
The unambiguous identification and quantification of 5-Cl-Trp in complex biological matrices require robust analytical techniques. A multi-platform approach combining chromatography and spectrometry is the gold standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating 5-Cl-Trp from other metabolites in a sample extract. Reversed-phase chromatography is typically employed.
Protocol: HPLC-UV Analysis of 5-Chlorotryptophan
-
Sample Preparation:
-
Lyophilize microbial culture or biological sample.
-
Extract with a suitable organic solvent (e.g., methanol, ethyl acetate).
-
Centrifuge to pellet insoluble debris and collect the supernatant.
-
Dry the supernatant under vacuum and reconstitute in the mobile phase.
-
Filter through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Detection: UV detector set to 220 nm and 280 nm, characteristic absorbance wavelengths for the indole chromophore.
-
Rationale: The C18 stationary phase provides excellent retention for moderately polar compounds like tryptophan derivatives. The acidic mobile phase ensures the carboxyl and amino groups are protonated, leading to sharp, symmetrical peaks.
-
Mass Spectrometry (MS)
Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns.
-
High-Resolution MS (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental formula. The expected [M+H]⁺ for 5-Cl-Trp (C₁₁H₁₁ClN₂O₂) is 239.0587. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature.
-
Tandem MS (MS/MS): Fragmentation of the parent ion provides structural information. A characteristic neutral loss for tryptophan derivatives is the loss of the carboxyl group (-46 Da).
Table 2: Key Mass Spectrometry Data for 5-Chlorotryptophan Identification
| Parameter | Value | Rationale |
| Formula | C₁₁H₁₁ClN₂O₂ | Elemental composition |
| [M+H]⁺ (³⁵Cl) | 239.0587 | Accurate mass for protonated molecule |
| [M+H]⁺ (³⁷Cl) | 241.0558 | Isotopic peak for chlorine-37 |
| Isotope Ratio | ~3:1 | Confirms the presence of one chlorine atom |
| Key MS/MS Fragment | Neutral loss of COOH₂ (46 Da) | Characteristic fragmentation of the amino acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For complete structural elucidation of novel 5-Cl-Trp-containing compounds, NMR is indispensable. While challenging for trace amounts, NMR analysis of isolated pure compounds provides definitive proof of structure. In the case of distinguishing 5-Cl-Trp from its 5-nitro-Trp analogue in nonopeptins, ¹³C NMR was crucial. The carbon attached to the chlorine atom (C-5) exhibits a chemical shift around δc = 123.3 ppm, which is significantly more shielded than the carbon attached to a nitro group (δc = 140.8 ppm).[3]
Caption: Workflow for isolation and analysis of 5-Chlorotryptophan.
Biological Activity and Drug Development Potential
The incorporation of 5-Cl-Trp into natural products often confers potent biological activity.
-
Anticancer Potential: Halogenated tryptophan derivatives are scaffolds for various therapeutic agents, including those with anti-tumor properties.[7] The unique chemical properties imparted by the chlorine atom make 5-Cl-Trp a valuable building block in medicinal chemistry for lead optimization.[10]
The discovery of 5-Cl-Trp-containing antibiotics like nonopeptins highlights the power of cell-based phenotypic screening to uncover novel natural products that can inspire future drug discovery efforts.[2] The design and synthesis of novel tryptophan derivatives for evaluation as antifungal, antiviral, and insecticidal agents is an active area of research.[11]
Conclusion and Future Perspectives
5-Chloro-L-tryptophan represents a fascinating example of nature's chemical ingenuity. Produced by specialized bacterial enzymes, this halogenated amino acid is a key component of several bioactive natural products. Advances in genomics and analytical chemistry have greatly facilitated the discovery and characterization of these molecules. The continued exploration of microbial diversity, particularly from unique environments like the marine ecosystem, will undoubtedly uncover new 5-Cl-Trp-containing compounds.[1][5] These natural products, along with their biosynthetic enzymes, provide a rich resource for the development of new therapeutic agents and biocatalytic tools for synthetic chemistry.
References
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- Bader, C. D., Nichols, A., Masuda, I., Kalkreuter, E., Yang, D., Christian, T., Nakano, Y., Hou, Y.-M., & Shen, B. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
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Theoretical Modeling of 5-Chloro-D-tryptophan Interactions: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogenated amino acids, such as 5-Chloro-D-tryptophan, into peptide-based therapeutics represents a compelling avenue in modern drug discovery. The presence of the chlorine atom on the indole ring of tryptophan can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] Understanding and predicting these interactions at a molecular level is paramount for rational drug design. This technical guide provides a comprehensive overview of the theoretical modeling techniques employed to elucidate the interactions of this compound. We will delve into the quantum mechanical underpinnings of these interactions, explore the application of molecular mechanics and dynamics for simulating complex biological systems, and detail the process of molecular docking to predict binding modes and affinities. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage computational chemistry in their exploration of this compound-containing molecules.
Introduction: The Significance of Halogenation in Drug Design
Halogenation is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds.[3] The introduction of a halogen, such as chlorine, can influence a molecule's conformation, electronic distribution, and ability to form specific non-covalent interactions. In the context of this compound, the chlorine atom at the 5-position of the indole ring can lead to altered stacking interactions, modified hydrogen-bonding capabilities, and the potential for halogen bonding.[3][4] These subtle yet significant changes can translate into improved target affinity, selectivity, and pharmacokinetic properties.[2]
D-tryptophan itself is a non-proteinogenic amino acid used as a building block in the synthesis of various therapeutic agents.[5] The addition of a chlorine atom creates a unique chemical entity with the potential for novel biological activities.[1][2] Theoretical modeling provides a powerful lens through which to investigate these properties, offering insights that can guide and accelerate the drug discovery process.[6][7]
Foundational Principles: A Multi-Scale Modeling Approach
A comprehensive understanding of this compound interactions necessitates a multi-scale modeling approach, ranging from the high accuracy of quantum mechanics to the efficiency of classical molecular mechanics.
Quantum Mechanics (QM): Unveiling the Electronic Landscape
At the most fundamental level, the interactions of this compound are governed by the principles of quantum mechanics. QM methods, such as Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule, enabling the calculation of various properties that are crucial for understanding its behavior.[8][9][10]
Key Applications of QM in Modeling this compound:
-
Partial Charge Calculation: Accurate atomic partial charges are essential for realistic electrostatic modeling in classical simulations. QM calculations are the gold standard for deriving these charges.[11]
-
Molecular Orbital Analysis: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and potential for charge transfer interactions.[12]
-
Halogen Bond Characterization: QM can precisely describe the nature and strength of halogen bonds, which are crucial non-covalent interactions involving halogenated compounds.[3]
-
Conformational Analysis: QM calculations can determine the relative energies of different conformers of this compound, identifying the most stable geometries.
Workflow for QM-based Parameterization:
Caption: Workflow for deriving force field parameters for this compound using QM.
Molecular Mechanics (MM): Simulating Macromolecular Systems
While QM provides unparalleled accuracy, its computational cost limits its application to relatively small systems. For studying the interaction of this compound with a target protein, molecular mechanics (MM) offers a computationally efficient alternative.[13] MM methods represent molecules as a collection of atoms connected by springs, and their interactions are described by a set of empirical energy functions known as a force field.[11]
Core Components of a Force Field:
| Term | Description |
| Bond Stretching | Describes the energy required to stretch or compress a covalent bond. |
| Angle Bending | Represents the energy associated with deforming the angle between three bonded atoms. |
| Torsional Angles | Models the energy barrier for rotation around a covalent bond. |
| Van der Waals | Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms. |
| Electrostatic | Describes the Coulombic interactions between atomic partial charges. |
The Challenge of Non-Canonical Amino Acids:
Standard force fields like AMBER and CHARMM are well-parameterized for the 20 canonical amino acids.[10][14] However, for a non-canonical amino acid like this compound, specific parameters for the chlorinated indole ring are required.[15][16] These parameters are typically derived from QM calculations, as outlined in the previous section.
Predicting Binding: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[6][17] This method is instrumental in virtual screening and lead optimization.
The Docking Workflow
The process of molecular docking involves several key steps:
-
Preparation of the Receptor: The 3D structure of the target protein is obtained, typically from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are usually removed, and hydrogen atoms are added.
-
Preparation of the Ligand: A 3D structure of this compound or a peptide containing it is generated and its energy is minimized.
-
Defining the Binding Site: The region on the protein where the ligand is expected to bind is defined. This can be based on experimental data or predicted using binding site identification algorithms.[17]
-
Running the Docking Algorithm: A docking program explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function.
-
Analysis of Results: The top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding.[4]
Experimental Protocol for Molecular Docking:
-
Obtain Receptor Structure: Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 4KEW).[18]
-
Prepare Receptor: Using a molecular modeling software (e.g., AutoDock Tools), remove water molecules, add polar hydrogens, and assign Gasteiger charges.
-
Prepare Ligand: Generate a 3D structure of this compound using a chemical drawing tool (e.g., MarvinSketch) and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define Grid Box: Center a grid box on the known active site of the receptor with dimensions sufficient to encompass the entire binding pocket.
-
Perform Docking: Run the docking simulation using a program like AutoDock Vina.
-
Analyze Poses: Visualize the resulting docked poses and analyze the interactions with the surrounding amino acid residues. Pay close attention to potential halogen bonds formed by the chlorine atom.[4]
Logical Diagram of the Docking Process:
Caption: A logical workflow for performing molecular docking simulations.
Exploring Dynamics: Molecular Dynamics (MD) Simulations
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time.[19] MD simulations solve Newton's equations of motion for all atoms in the system, providing insights into conformational changes, binding stability, and the role of solvent.
The MD Simulation Workflow
A typical MD simulation protocol involves:
-
System Setup: The protein-ligand complex from docking is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value. This allows the system to relax to a stable state.
-
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data.
-
Trajectory Analysis: The saved trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular interactions.
Step-by-Step Methodology for MD Simulation:
-
System Preparation: Use a program like GROMACS or AMBER to solvate the docked complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
Minimization: Perform steepest descent energy minimization for 5000 steps.
-
NVT Equilibration: Equilibrate the system in the NVT (constant number of particles, volume, and temperature) ensemble for 100 picoseconds, restraining the protein and ligand.
-
NPT Equilibration: Equilibrate the system in the NPT (constant number of particles, pressure, and temperature) ensemble for 1 nanosecond, gradually releasing the restraints.
-
Production MD: Run the production simulation for at least 100 nanoseconds without any restraints.
-
Analysis: Calculate RMSD to assess the stability of the complex, RMSF to identify flexible regions, and use tools to analyze hydrogen bonds and other interactions over time.
Signaling Pathway of MD Simulation Data Analysis:
Caption: Data analysis pathway for extracting insights from MD simulation trajectories.
Conclusion and Future Directions
The theoretical modeling of this compound interactions provides an indispensable toolkit for modern drug discovery. By integrating quantum mechanics, molecular mechanics, molecular docking, and molecular dynamics simulations, researchers can gain a deep and dynamic understanding of how this non-canonical amino acid influences molecular recognition.[6][13] This knowledge is critical for the rational design of novel peptide-based therapeutics with enhanced efficacy and safety profiles.
Future advancements in computational hardware and algorithms will continue to enhance the accuracy and predictive power of these methods. The development of more sophisticated force fields for non-canonical amino acids and the application of machine learning and artificial intelligence in drug design are poised to further revolutionize the field.[7] By embracing these computational approaches, the scientific community can unlock the full therapeutic potential of this compound and other modified amino acids.
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- Quantum Mechanical Methods for Drug Design - zora.uzh.ch. (URL: )
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- Quantum Mechanical Calcul
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- Computational Approaches for Studying Protein-Ligand Interactions - Hilaris Publisher. (URL: )
- Exploring the computational methods for protein-ligand binding site prediction - PMC. (URL: )
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- Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compst
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- Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - MDPI. (URL: )
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- CAS 154-07-4: 5-Chloro-DL-tryptophan | CymitQuimica. (URL: )
- Molecular Dynamics Simulations of Adsorption of Amino Acid Side Chain Analogues and a Titanium Binding Peptide on the TiO2 (100)
- Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simul
- The interaction pattern for the docking of the best three halogenated...
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- A Molecular Docking of New 9β-Halogenated Prostaglandin Analogues - MDPI. (URL: )
- Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - Semantic Scholar. (URL: )
- 5-Chloro-DL-tryptophan - Chem-Impex. (URL: )
- FORCE FIELDS FOR PROTEIN SIMULATIONS - By JAY W. PONDER* AND DAVIDA. CASEt. (URL: )
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- (PDF)
- Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme - bioRxiv. (URL: )
- Ab-Initio Molecular Dynamics Simulation of Condensed-Phase Reactivity: The Electrolysis of Amino Acids and Peptides - MDPI. (URL: )
- 5-Chloro-L-tryptophan | 52448-15-4 - Benchchem. (URL: )
- UT technology: Biosynthesized halogenated tryptophan deriv
- Structure and Activity of the Thermophilic Tryptophan‐6 Halogenase BorH - ResearchG
- 5-Chloro-DL-tryptophan - GoldBio. (URL: )
- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC - NIH. (URL: )
- What is L-Tryptophan mechanism of action? - Consensus. (URL: )
- D-Tryptophan in Pharmaceuticals: Synthesis and Applic
- 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 - INDOFINE Chemical Company, Inc. (URL: )
- Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan deriv
- Mechanisms of 5-hydroxy-L-tryptophan-induced Adrenocorticotropin Release: A Major Role for Central Noradrenergic Drive - PubMed. (URL: )
- 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PubMed Central. (URL: )
- Tryptophan: A Unique Role in the Critically Ill - PMC - PubMed Central. (URL: )
- The Mechanism of Secretion and Metabolism of Gut-Derived 5-Hydroxytryptamine - PMC. (URL: )
- The effect of L-tryptophan on motor activity and its prevention by an extracerebral decarboxylase inhibitor and by 5-HT receptor blockers - PubMed. (URL: )
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Methodological & Application
using 5-Chloro-D-tryptophan in solid-phase peptide synthesis
An Application Guide for the Solid-Phase Synthesis of Peptides Containing 5-Chloro-D-tryptophan
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). The protocols and insights provided herein are grounded in established chemical principles to ensure reproducibility and high-quality outcomes.
Introduction: The Significance of Halogenated Tryptophans
The incorporation of non-canonical amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. Halogenation, in particular, can modulate a peptide's conformation, binding affinity, metabolic stability, and pharmacokinetic profile. This compound is a synthetic amino acid of significant interest, offering a unique combination of steric and electronic properties conferred by the chlorine atom on the indole ring and the D-configuration of the alpha-carbon.
However, the tryptophan indole side chain is notoriously susceptible to side reactions during SPPS, primarily oxidation and alkylation, especially under the acidic conditions required for final cleavage.[1][2] This guide outlines the critical considerations and provides robust protocols to mitigate these challenges and achieve the successful synthesis of this compound-containing peptides.
Core Principles: Ensuring a Successful Synthesis
A successful synthesis is predicated on a thorough understanding of the underlying chemistry. The widely adopted Fmoc/tBu orthogonal strategy forms the basis of our protocols, where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while acid-labile tert-butyl (tBu) based side-chain protecting groups are removed concurrently with resin cleavage by a strong acid like trifluoroacetic acid (TFA).[2][3][4]
The Indole Challenge: Side-Chain Protection is Non-Negotiable
The electron-rich indole nucleus of tryptophan is highly nucleophilic and prone to attack by electrophiles, such as the tert-butyl cations generated during the cleavage of other side-chain protecting groups or fragments from the resin linker.[2][5] This can lead to undesired alkylation of the tryptophan side chain. Furthermore, the indole ring is easily oxidized.[6][7]
To prevent these side reactions, the indole nitrogen must be protected. The standard and highly recommended approach is to use a derivative with a tert-butyloxycarbonyl (Boc) group on the indole nitrogen.[8][9] Therefore, for the incorporation of this compound, the recommended building block is Fmoc-5-Cl-D-Trp(Boc)-OH . The Boc group provides robust protection against alkylation and oxidation during the synthesis cycles and is efficiently removed during the final TFA cleavage step.
Activating the Carboxyl Group: Choosing the Right Coupling Reagent
Efficient peptide bond formation requires the activation of the incoming amino acid's carboxyl group. Modern onium salt-based coupling reagents are preferred for their high efficiency, fast reaction times, and low risk of racemization.[10][11]
-
Aminium/Uronium Reagents: HATU, HBTU, and HCTU are among the most effective and commonly used coupling reagents.[10][11] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to form a highly reactive activated ester, which then rapidly acylates the free N-terminal amine of the growing peptide chain on the resin.
-
Carbodiimides: Reagents like Diisopropylcarbodiimide (DIC) can also be used, typically in conjunction with an additive like OxymaPure or HOBt to increase efficiency and suppress racemization.[11][12]
For demanding couplings, such as those involving sterically hindered amino acids, HATU is often the reagent of choice due to its superior reactivity.[10]
The Final Step: The Critical Role of the Cleavage Cocktail
The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. This is typically achieved with a high concentration of TFA (e.g., 95%). However, neat TFA will generate a high concentration of reactive carbocations, which can irreversibly modify the newly deprotected and sensitive this compound side chain.
Therefore, a "cleavage cocktail" containing scavengers is essential.[13][14] These molecules are added to the TFA to "scavenge" or trap the reactive electrophiles.
-
Triisopropylsilane (TIS): A highly effective scavenger for trapping tert-butyl cations and other carbocations generated from protecting groups and linkers.[1]
-
Water: Acts as a proton source and can help suppress certain side reactions.[14]
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Thiol-based scavengers that are particularly effective at preventing re-attachment of protecting groups and protecting against oxidation.[15][16]
-
Thioanisole: Used to facilitate the removal of more acid-stable protecting groups (like Arg(Pmc/Pbf)) and protect tryptophan.[16][17]
The choice of cocktail depends on the other amino acids in the sequence. For peptides containing sensitive residues like Cys, Met, and Trp, a comprehensive cocktail is recommended.[15][17]
Detailed Protocols and Methodologies
The following protocols are designed for manual SPPS but are directly adaptable to automated synthesizers. The scale is based on 0.1 mmol of a resin with a loading capacity of 0.2 - 0.8 mmol/g.
General SPPS Workflow Diagram
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Protocol: Incorporation of Fmoc-5-Cl-D-Trp(Boc)-OH
This protocol details a single coupling cycle.
1. Resin Preparation:
- Place the peptide-resin (with a free N-terminal amine from the previous cycle) in a suitable reaction vessel.
- Wash the resin thoroughly with peptide synthesis grade N,N-Dimethylformamide (DMF) (3 x 10 mL).
2. Amino Acid Activation:
- In a separate vial, dissolve Fmoc-5-Cl-D-Trp(Boc)-OH (0.4 mmol, 4 eq.) and an activator (e.g., HATU, 0.38 mmol, 3.8 eq.) in DMF (5 mL).
- Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.
- Allow the mixture to pre-activate for 1-2 minutes. Do not let it sit for an extended period.
3. Coupling Reaction:
- Add the activated amino acid solution to the washed resin.
- Agitate the mixture at room temperature for 1-2 hours.
- To ensure the reaction is complete, a small sample of resin beads can be taken and subjected to a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[9]
4. Washing:
- Once coupling is complete, drain the reaction solution.
- Wash the peptide-resin thoroughly with DMF (5 x 10 mL) to remove all excess reagents and byproducts. The resin is now ready for the next cycle, starting with Fmoc deprotection.
Table: Recommended Reagent Stoichiometry
| Reagent/Parameter | Recommended Value | Notes |
| Resin Loading | 0.2 - 0.8 mmol/g | Varies with the specific resin (e.g., Wang, Rink Amide).[9] |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading capacity.[8][9] |
| Coupling Reagent (HATU) | 2.9 - 4.8 eq. | Used in slight deficiency relative to the amino acid.[9] |
| Base (DIPEA) | 6 - 10 eq. | Relative to the resin loading capacity.[8][9] |
| Fmoc Deprotection | 20% Piperidine in DMF | Two treatments of 5-10 minutes each are recommended for complete removal.[8][9] |
| Coupling Time | 1 - 2 hours | Should be monitored for completion, especially for hindered couplings.[8] |
Protocol: Final Cleavage and Deprotection
This protocol removes the peptide from the resin and cleaves all side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection and subsequent washing, wash the peptide-resin with Dichloromethane (DCM) (3 x 10 mL).
- Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. This is critical to prevent TFA dilution.[14]
2. Cleavage Cocktail Preparation and Reaction:
- Prepare the cleavage cocktail immediately before use in a fume hood. A recommended cocktail for Trp-containing peptides is Reagent K .[15][16][17]
- Reagent K Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
- Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
- Agitate the mixture gently at room temperature for 2-4 hours.
Cleavage and Isolation Workflow Diagram
Sources
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- 6. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 15. peptide.com [peptide.com]
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- 17. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Application Notes and Protocols: 5-Chloro-D-tryptophan Incorporation into Proteins for High-Resolution NMR Studies
Introduction: Unlocking New Perspectives in Protein NMR with 5-Chloro-D-tryptophan
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. The introduction of non-canonical amino acids (ncAAs) carrying unique spectroscopic probes has revolutionized the field, enabling researchers to tackle increasingly complex biological questions. Among these, halogenated amino acids, particularly chlorinated and fluorinated tryptophans, have emerged as invaluable tools. The chlorine atom in this compound (5-Cl-D-Trp) serves as a sensitive NMR probe due to its influence on the local electronic environment, providing a clean spectral window for analysis without the background signals inherent in proton NMR.
A unique aspect of 5-Cl-D-Trp is its D-chiral configuration. The incorporation of D-amino acids into proteins is a non-trivial task as the ribosomal machinery is stereospecific for L-amino acids. However, this challenge presents a unique opportunity. The site-specific introduction of a D-amino acid can induce local conformational changes, probe enzyme stereospecificity, or enhance protein stability against proteolysis. This guide provides a comprehensive overview and detailed protocols for the incorporation of this compound into proteins, tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for advanced NMR studies. We will explore two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) for smaller proteins and peptides, and the cutting-edge approach of utilizing engineered Non-Ribosomal Peptide Synthetases (NRPSs) for in vivo incorporation.
Scientific Rationale: The Advantage of a Chloro-Probe in a D-Configuration
The strategic choice of this compound is underpinned by several key scientific advantages:
-
Enhanced Spectral Resolution: The 13C chemical shifts of the indole ring carbons in tryptophan are sensitive to their local environment. The presence of a chlorine atom at the 5-position induces significant changes in these chemical shifts, often moving them to regions of the NMR spectrum with less resonance overlap, thereby simplifying spectral analysis, especially in large proteins.
-
Probing Molecular Interactions: The chlorine atom is a valuable probe for studying protein-ligand and protein-protein interactions. Changes in the 13C chemical shifts of the 5-Cl-Trp residue upon binding can provide precise information about the binding interface and conformational changes.
-
Investigating Protein Dynamics: The relaxation properties of the carbon nuclei in the 5-Cl-Trp indole ring can be measured to probe local dynamics on a wide range of timescales, from picoseconds to seconds. This is crucial for understanding protein function, allostery, and folding.
-
Introducing Local Perturbations: The incorporation of a D-amino acid can introduce a localized perturbation in the protein backbone. This can be a powerful tool to study the energetic contributions of specific residues to protein stability and folding, and to investigate the tolerance of a protein structure to non-native configurations.
-
Increased Proteolytic Resistance: Peptides and proteins containing D-amino acids are often more resistant to degradation by proteases, which typically recognize L-amino acid substrates.[1] This can be advantageous for therapeutic proteins and peptides with longer in vivo half-lives.
Methodology I: Solid-Phase Peptide Synthesis (SPPS) for Peptides and Small Proteins
For peptides and smaller proteins (typically up to ~50 amino acids), SPPS is the most direct and reliable method for incorporating this compound at a specific site.[2] This chemical synthesis approach offers complete control over the amino acid sequence.
Workflow for SPPS Incorporation of this compound
Caption: Workflow for Solid-Phase Peptide Synthesis of a 5-Cl-D-Trp containing peptide.
Detailed Protocol for SPPS
Materials:
-
Fmoc-5-Chloro-D-tryptophan(Boc)-OH (or other suitable side-chain protected derivative)
-
Fmoc-protected L-amino acids
-
Rink Amide or Wang resin (depending on desired C-terminus)
-
Coupling reagents (e.g., HBTU, HATU, DIC)[3]
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)[4]
-
Solvents: DMF, DCM, Acetonitrile, Diethyl ether
-
HPLC system for purification and analysis
Procedure:
-
Resin Preparation: Swell the chosen resin in DMF in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard protocols for the specific resin type.
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF.[5]
-
Incorporation of this compound:
-
Activate the carboxyl group of Fmoc-5-Chloro-D-tryptophan(Boc)-OH using a coupling reagent like HBTU in the presence of a base such as DIPEA.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Perform a Kaiser test to ensure complete coupling.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove the side-chain protecting groups.[4]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Methodology II: Engineered Non-Ribosomal Peptide Synthetases (NRPSs) for In Vivo Incorporation
For larger proteins, chemical synthesis becomes impractical. A biological approach utilizing engineered Non-Ribosomal Peptide Synthetases (NRPSs) offers a promising avenue for the site-specific incorporation of D-amino acids. NRPSs are large, modular enzymes that synthesize peptides in an assembly-line fashion, independent of the ribosome.[6] These systems naturally incorporate a wide variety of non-proteinogenic amino acids, including D-isomers.[7]
Conceptual Workflow for NRPS-mediated Incorporation
Caption: Conceptual workflow for engineering and utilizing NRPS for 5-Cl-D-Trp incorporation.
Protocol Outline for NRPS-Mediated Incorporation
This is an advanced technique that requires significant expertise in molecular biology and protein engineering. The following is a generalized protocol outline.
1. Engineering the NRPS Adenylation (A) Domain:
-
Objective: Modify the A-domain of a chosen NRPS module to specifically recognize and activate this compound.
-
Procedure:
-
Identify a suitable parent NRPS module known to incorporate tryptophan or a similar amino acid.
-
Use structural information and computational modeling to identify key residues in the A-domain's substrate-binding pocket.
-
Employ site-directed mutagenesis to alter these residues to create a pocket that favorably accommodates this compound.
-
Screen the mutated A-domains for their ability to activate this compound in vitro using an ATP-PPi exchange assay.
-
2. Assembling the Engineered NRPS System:
-
Objective: Create a functional NRPS system that incorporates the engineered A-domain and can be expressed in a suitable host.
-
Procedure:
-
Clone the engineered A-domain into a plasmid containing the other necessary NRPS domains (e.g., thiolation (T) and condensation (C) domains).
-
Co-express the NRPS machinery with a phosphopantetheinyl transferase (PPTase) to activate the T-domain.[8]
-
3. Host Strain Engineering and Protein Expression:
-
Objective: Prepare a host strain (e.g., E. coli) for efficient production of the target protein containing this compound.
-
Procedure:
-
Choose an appropriate E. coli expression strain (e.g., BL21(DE3)).[9]
-
Transform the host strain with the plasmid(s) encoding the engineered NRPS and the target protein. The target protein should be designed with a specific tag for purification and a recognition site for the NRPS-mediated ligation.
-
Grow the cells in a minimal medium supplemented with this compound.
-
Induce the expression of the NRPS machinery and the target protein.
-
4. Protein Purification and Characterization:
-
Objective: Isolate the protein of interest containing the incorporated this compound.
-
Procedure:
-
Lyse the cells and purify the target protein using affinity chromatography via its purification tag.
-
Further purify the protein using size-exclusion and/or ion-exchange chromatography.[2]
-
Confirm the incorporation of this compound by mass spectrometry.
-
NMR Data Acquisition and Analysis
Once the protein containing this compound has been purified, a range of NMR experiments can be performed to probe its structure and dynamics.
Recommended NMR Experiments
| Experiment | Purpose | Information Gained |
| 1D 1H NMR | Rapid screening of ligand binding | Changes in the indole NH proton chemical shift of 5-Cl-D-Trp.[10][11] |
| 2D 1H-13C HSQC | Assigning the 13C resonances of the 5-Cl-D-Trp indole ring | Provides a unique fingerprint of the local environment of the probe. |
| 2D 1H-15N HSQC | Monitoring backbone amide changes | To assess the global structural impact of the D-amino acid incorporation. |
| 13C Relaxation Experiments (T1, T2, NOE) | Probing ps-ns timescale dynamics | Quantifies the flexibility of the indole side chain. |
| Chemical Shift Perturbation Titrations | Mapping binding interfaces | Identifies residues involved in protein-ligand or protein-protein interactions. |
Sample Preparation for NMR
-
Buffer: Use a suitable buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D2O for the lock signal.
-
Concentration: Aim for a protein concentration of 0.1-1 mM.
-
Additives: Include protease inhibitors and a reducing agent (e.g., DTT) if necessary.
Troubleshooting and Considerations
-
Toxicity of this compound: Halogenated amino acids can be toxic to expression hosts. Optimize the concentration of 5-Cl-D-Trp in the growth media to balance incorporation efficiency and cell viability.
-
Low Expression Yields: The incorporation of a D-amino acid can sometimes lead to lower protein expression levels. Optimize expression conditions such as temperature, induction time, and inducer concentration.
-
Isotope Labeling: For more detailed NMR studies, 13C and 15N-labeled this compound can be synthesized and used. This will enable a wider range of heteronuclear NMR experiments.[12]
-
SPPS Challenges: In SPPS, aggregation of the growing peptide chain can be an issue. Using pseudoproline dipeptides or microwave-assisted synthesis can help to mitigate this.
Conclusion
The incorporation of this compound into proteins represents a powerful strategy for advanced NMR studies. The unique properties of the chlorine atom as an NMR probe, combined with the conformational constraints imposed by the D-amino acid, provide researchers with a versatile tool to investigate protein structure, dynamics, and interactions with unprecedented detail. While the methodologies presented here, particularly the use of engineered NRPSs, are at the forefront of protein engineering, they hold immense promise for pushing the boundaries of what is achievable with biomolecular NMR.
References
- Biomimetic engineering of nonribosomal peptide synthesis. Biochemical Society Transactions. URL
- Cell-free protein synthesis for nonribosomal peptide synthetic biology. Frontiers in Bioengineering and Biotechnology. URL
- Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condens
- High‐Throughput Engineering and Modification of Non‐Ribosomal Peptide Synthetases Based on Golden G
- Site-Specific Incorporation of Chemical Probes into Proteins for NMR. ACS Chemical Biology. URL
- Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. Applied Microbiology and Biotechnology. URL
- Non-Ribosomal Peptide Synthesis. URL
- Megaenzyme Engineering - NRPS. Hilvert / Kast Group. URL
- Detection of D-amino acids in purified proteins synthesized in Escherichia coli. Journal of Peptide Science. URL
- D-Amino Acid-Containing Peptide Synthesis.
- Modification and de novo design of non-ribosomal peptide synthetases using specific assembly points within condensation domains.
- Engineering of non-ribosomal peptide synthetases (NRPS) for the production of new-to-nature peptides.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences. URL
- Solving New Proteins Structure with NMR Spectroscopy. Biomolecular Chemistry. URL
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy. URL
- Protein Purific
- Expression of a functional non-ribosomal peptide synthetase module in Escherichia coli by coexpression with a phosphopantetheinyl transferase. Chemistry & Biology. URL
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences. URL
- peptide nmr. URL
- Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society. URL
- Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. URL
- Determining large protein structures (>200 amino acids)
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. URL
- NMR-Based Methods for Protein Analysis. Analytical Chemistry. URL
- SOP d
- Site-selective 13C labeling of histidine and tryptophan using ribose. Journal of Biomolecular NMR. URL
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. URL
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem. URL
- Robust NMR screening for lead compounds using tryptophan-containing proteins. Journal of the American Chemical Society. URL
- Solid phase protein chemical synthesis. Topics in Current Chemistry. URL
- Generating Functional Recombinant NRPS Enzymes in the Laboratory Setting via Peptidyl Carrier Protein Engineering. Cell Chemical Biology. URL
- Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis. Methods in Molecular Biology (Methods and Protocols), vol 1146. Humana Press, Totowa, NJ. URL
- Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in Molecular Biology. URL
- Protocol for Protein Expression Using BL21 (C2530). New England Biolabs. URL
- Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling.
- 15N‐NMR-Based Approach for Amino Acids-Based 13C‐Metabolic Flux Analysis. ChemSusChem. URL
- Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. Frontiers in Molecular Biosciences. URL
- Chemical Shifts. Protein NMR. URL
- 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. In: α-Synuclein. Methods in Molecular Biology (Methods and Protocols), vol 849. Humana Press, Totowa, NJ. URL
- NMR screening for lead compounds using tryptophan-mutated proteins.
- Protein structure determination from NMR chemical shifts.
- the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure. URL
- NMR Screening for Lead Compounds Using Tryptophan-Mutated Proteins.
- Step-by-Step Guide to Expressing Recombinant Protein in E. coli.
- NMR Resonance Assignments of Sparsely Labeled Proteins: Amide Proton Exchange Correlations in Native and Denatured States. Journal of the American Chemical Society. URL
- An efficient protocol to enhance recombinant protein expression using ethanol in Escherichia coli. MethodsX. URL
- 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of the American Chemical Society. URL
- Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. Journal of Biomolecular NMR. URL
- Atomic-resolution chemical characterization of (2x)72-kDa tryptophan synthase via four- and five-dimensional 1H-detected solid-state NMR.
Sources
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. bio.libretexts.org [bio.libretexts.org]
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- 4. peptide.com [peptide.com]
- 5. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
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- 7. mdpi.com [mdpi.com]
- 8. Expression of a functional non-ribosomal peptide synthetase module in Escherichia coli by coexpression with a phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. NMR screening for lead compounds using tryptophan-mutated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 5-Chloro-D-tryptophan in Contemporary Drug Discovery: A Guide for Researchers
Introduction: The Emergence of Halogenated Tryptophans in Medicinal Chemistry
In the landscape of drug discovery, the quest for novel pharmacophores with enhanced biological activity and improved pharmacokinetic profiles is perpetual. Among the myriad of molecular modifications, the strategic incorporation of halogen atoms has proven to be a powerful tool. This guide focuses on a particularly intriguing building block: 5-Chloro-D-tryptophan. The introduction of a chlorine atom at the 5-position of the indole ring of D-tryptophan offers a unique combination of steric and electronic properties that can profoundly influence molecular interactions, metabolic stability, and target binding affinity.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in pioneering therapeutic agents.
Section 1: Application in the Design of Novel Peptide Antibiotics
The rise of antibiotic resistance necessitates the development of new classes of antimicrobial agents. This compound has emerged as a key component in the biosynthesis of potent, naturally occurring non-ribosomal peptide antibiotics, such as longicatenamycins and nonopeptins.[2][3] These complex peptides exhibit broad-spectrum activity against a range of bacterial pathogens. The presence of the 5-chloro-indole moiety is often correlated with enhanced antibiotic activity.[2]
Rationale for Incorporation
The chlorine atom on the indole ring can enhance the lipophilicity of the peptide, facilitating its passage through bacterial cell membranes. Furthermore, the electron-withdrawing nature of chlorine can modulate the hydrogen-bonding capabilities of the indole nitrogen, potentially leading to stronger and more specific interactions with bacterial targets.
Workflow for Development and Evaluation of this compound Containing Antimicrobial Peptides
Caption: Workflow for the development of antimicrobial peptides containing this compound.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Hexapeptide Containing this compound
This protocol outlines the manual synthesis of a model hexapeptide (e.g., Ac-Ala-Lys-Val-5-Cl-D-Trp-Leu-Gly-NH2) using Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-5-Chloro-D-Trp-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-5-Chloro-D-Trp-OH at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Acetylation (Optional): To acetylate the N-terminus, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification and Characterization:
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard broth microdilution method to determine the MIC of the synthesized peptide.
Materials:
-
Synthesized peptide stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide in MHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[6][7]
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Longicatenamycin A | Bacillus subtilis | 50 | [8] |
| Nonopeptin D | Escherichia coli | 100 µM | [3] |
| Nonopeptin D | Staphylococcus aureus M1198 | nanomolar activity | [3] |
| This compound | Escherichia coli trmD strain | 12.5 µM | [2] |
Section 2: Potential Application in Targeting Neurological Disorders
Tryptophan and its derivatives are precursors to key neurotransmitters, such as serotonin, and play a crucial role in the central nervous system (CNS).[9][10] The modification of the tryptophan scaffold, including halogenation, presents an opportunity to develop novel CNS-active agents with tailored pharmacological profiles.[1][11]
Scientific Rationale
The introduction of a chlorine atom can alter the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.[1] Furthermore, the electronic modifications to the indole ring can influence the binding affinity and selectivity for specific receptors or enzymes within the CNS.[12] For instance, derivatives of tryptophan have been investigated as multitarget-directed ligands for Alzheimer's disease, exhibiting activities such as cholinesterase inhibition and prevention of β-amyloid aggregation.[1]
Experimental Workflow for CNS Drug Discovery
Caption: Workflow for the evaluation of this compound derivatives for neurological disorders.
Protocol: Synthesis of a this compound Derivative for CNS Application (Conceptual)
This protocol describes a general approach for the synthesis of a small molecule derivative of this compound.
Materials:
-
This compound methyl ester hydrochloride
-
Substituted benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve this compound methyl ester hydrochloride in DCM.
-
Add TEA to neutralize the hydrochloride salt.
-
Slowly add the substituted benzoyl chloride to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity using HPLC.
-
Section 3: Investigating this compound as an IDO1 Inhibitor: A Frontier of Research
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy.[13][] IDO1 is overexpressed in many tumors and contributes to an immunosuppressive microenvironment by depleting tryptophan and producing immunosuppressive metabolites.[15][16] While tryptophan analogs were the first discovered IDO1 inhibitors, most exhibit only micromolar activity, and D-tryptophan itself has little to no inhibitory effect.[17]
Current Understanding and Future Directions
To date, there is limited direct evidence to support this compound as a potent and specific inhibitor of IDO1. However, the exploration of halogenated tryptophan derivatives as IDO1 inhibitors remains an active area of research. The introduction of the chloro-substituent could potentially modulate the binding affinity to the enzyme's active site. Further investigation is warranted to fully elucidate the potential of this compound and its derivatives in this therapeutic area.
Protocol: In Vitro IDO1 Inhibition Assay
This protocol describes a cell-free enzymatic assay to screen for IDO1 inhibitory activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer
-
Test compound (this compound)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and recombinant IDO1 enzyme.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the wells of a 96-well plate.
-
Initiate Reaction: Add L-tryptophan to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding TCA.
-
Kynurenine Detection:
-
Incubate the plate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 490 nm to quantify the amount of kynurenine produced.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound is a versatile and valuable building block in modern drug discovery. Its incorporation into peptide antibiotics has demonstrated significant potential in combating infectious diseases. While its application in neurological disorders and as an IDO1 inhibitor is still in the exploratory stages, the unique properties conferred by the chloro-substitution warrant further investigation. The protocols and workflows detailed in this guide provide a solid foundation for researchers to harness the potential of this compound in the development of next-generation therapeutics.
References
- Design, synthesis, and activity evaluation of novel multitargeted l-tryptophan derivatives with powerful antioxidant activity against Alzheimer's disease. PubMed.
- Research findings could lead to new drug design for neurological diseases. ScienceDaily.
- Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. JACS Au.
- The pathology and function of derivatives of tryptophan in CNS. ResearchGate.
- Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. PubMed.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Microbial-Derived Tryptophan Metabolites and Their Role in Neurological Disease. MDPI.
- Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases. PMC.
- Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- Antimicrobial Activity of Small Synthetic Peptides Based on the Marine Peptide Turgencin A: Prediction of Antimicrobial Peptide Sequences in a Natural Peptide and Strategy for Optimization of Potency. MDPI.
- Solid-Phase Peptide Synthesis. Springer Nature Protocols.
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PMC.
- Synthetic Peptides with Antimicrobial Activity. FDA.
- Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A. PMC.
- Preclinical Checklist. Cambridge MedChem Consulting.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI.
- Preclinical Studies. Charles River.
- What are IDO1 inhibitors and how do they work? Patsnap.
- Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides. PMC.
- Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PMC.
- Discovery of IDO1 inhibitors: from bench to bedside. PMC.
- Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. MDPI.
- Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. NIH.
- Antimicrobial activity of ogipeptin A, B, C and D MIC (μg ml − 1 ). ResearchGate.
- Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. MDPI.
- Momomycin, an Antiproliferative Cryptic Metabolite from the Oxytetracycline Producer Streptomyces rimosus. PMC.
- Total synthesis and initial structure-activity relationships of longicatenamycin A. PubMed.
- The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli. PMC.
- Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry.
- High Resolution Liquid Chromatographic Mass Spectrometric Identification of Peptides Using Electrospray Ionization. DTIC.
- Collective Synthesis and Biological Evaluation of Tryptophan-Based Dimeric Diketopiperazine Alkaloids. PubMed.
- Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma-Application to Clinical and Epidemiology Cohorts. PubMed.
- Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS. Lund University Publications.
Sources
- 1. Design, synthesis, and activity evaluation of novel multitargeted l-tryptophan derivatives with powerful antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pepdoopeptides.com [pepdoopeptides.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-D-tryptophan as a Versatile Fluorescent Probe in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of 5-Chloro-D-tryptophan (5-Cl-D-Trp) as a fluorescent probe for investigating biological systems. While natural L-tryptophan is a powerful intrinsic fluorophore, its ubiquitous presence in proteins can complicate the analysis of specific molecular events. The incorporation of synthetic tryptophan analogs, such as 5-Cl-D-Trp, offers a strategic advantage by introducing a unique spectral signature that is highly sensitive to the local microenvironment. These notes detail the photophysical properties of halogenated tryptophans, methods for site-specific incorporation into peptides, and detailed protocols for their use in studying protein folding, conformational changes, and intermolecular interactions. We aim to equip researchers with the foundational knowledge and practical methodologies to leverage 5-Cl-D-Trp as a robust tool in their scientific investigations.
Introduction: The Power of a Halogenated Tryptophan Probe
Intrinsic protein fluorescence, primarily arising from tryptophan residues, provides a powerful, non-invasive window into protein structure and dynamics.[1] However, in multi-tryptophan proteins, deciphering the signals from individual residues is a significant challenge. The use of unnatural fluorescent amino acids, such as this compound, offers a solution by introducing a probe with distinct photophysical properties that can be strategically placed within a peptide or protein.
The introduction of a chlorine atom at the 5-position of the indole ring perturbs the electronic structure of the tryptophan side chain, leading to altered absorption and emission characteristics. More importantly, the fluorescence of 5-halotryptophans is often highly sensitive to the polarity and hydration of its immediate environment.[2][3][4] This solvatochromism makes 5-Cl-D-Trp an exquisite reporter on local changes associated with:
-
Protein folding and unfolding
-
Ligand binding and drug engagement
-
Protein-protein interactions
-
Membrane partitioning
The use of the D-enantiomer, this compound, can be particularly advantageous in specific applications, such as the synthesis of peptides with increased proteolytic stability or the probing of chiral recognition sites.
Photophysical Properties of 5-Halogenated Tryptophans
While specific data for this compound is not extensively published, the properties of other 5-halogenated and 5-substituted tryptophans provide a strong basis for its expected behavior.
| Property | Natural L-Tryptophan | 5-Cyano-tryptophan (in Dioxane) | 5-Cyano-tryptophan (in H₂O) | Expected for this compound |
| Excitation Max (λex) | ~280 nm | ~295 nm | ~295 nm | ~285-295 nm |
| Emission Max (λem) | ~350 nm | ~350 nm | ~387 nm | Red-shifted relative to Trp, sensitive to solvent polarity |
| Quantum Yield (Φ) | ~0.12-0.20[5][6] | 0.11[2][4] | <0.01[2][4] | Highly dependent on environment; expected to be quenched in aqueous environments and enhanced in non-polar environments |
| Fluorescence Lifetime (τ) | ~2.6 ns[6] | 6.0 ns[4] | 0.4 ns[4] | Expected to be sensitive to the local environment |
The significant red-shift in the emission spectrum and the dramatic change in quantum yield of 5-cyanotryptophan upon moving from a non-polar to a polar (aqueous) environment highlight the potential of 5-chlorotryptophan as a sensitive environmental probe.[2][3][4] The chlorine atom, being electronegative, is expected to influence the excited state dipole moment of the indole ring, rendering its fluorescence sensitive to the surrounding solvent molecules.
Incorporation of this compound into Peptides
The primary method for incorporating this compound into a specific position within a peptide is through solid-phase peptide synthesis (SPPS).
Workflow for SPPS Incorporation of 5-Cl-D-Trp
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 5-Cl-D-Trp.
Application Protocols
Monitoring Protein Folding and Unfolding
The sensitivity of 5-Cl-D-Trp fluorescence to its local environment makes it an excellent probe for monitoring protein folding. As a protein folds, the probe will transition from a solvent-exposed (aqueous) environment to a more buried, hydrophobic core. This change will be accompanied by a significant increase in fluorescence intensity and a potential blue-shift in the emission maximum.
Protocol: Guanidinium Chloride (GdmCl) Induced Unfolding Monitored by 5-Cl-D-Trp Fluorescence
-
Sample Preparation:
-
Prepare a stock solution of the 5-Cl-D-Trp labeled peptide/protein in a suitable buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Prepare a series of unfolding buffers containing increasing concentrations of GdmCl (e.g., 0 to 8 M) in the same buffer.
-
-
Fluorescence Measurement:
-
For each GdmCl concentration, mix the protein stock with the unfolding buffer to a final protein concentration of 1-5 µM.
-
Incubate the samples at a constant temperature (e.g., 25°C) to reach equilibrium.
-
Using a fluorometer, excite the samples at ~295 nm.
-
Record the emission spectra from 310 nm to 450 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of GdmCl concentration.
-
The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).
-
Investigating Protein-Ligand Interactions
Binding of a ligand to a protein can induce conformational changes that alter the environment of the 5-Cl-D-Trp probe, leading to a change in its fluorescence signal.
Protocol: Ligand Titration Monitored by 5-Cl-D-Trp Fluorescence
-
Sample Preparation:
-
Prepare a solution of the 5-Cl-D-Trp labeled protein (e.g., 1 µM) in the assay buffer.
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
-
Titration:
-
Place the protein solution in a quartz cuvette in a stirred, temperature-controlled fluorometer.
-
Record the baseline fluorescence spectrum (ex: 295 nm, em: 310-450 nm).
-
Make sequential additions of the ligand stock solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct for dilution effects.
-
Plot the change in fluorescence intensity at a fixed wavelength against the ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., single-site binding) to determine the dissociation constant (Kd).
-
Logical Flow for a Binding Study
Caption: Logical workflow for determining ligand binding affinity using 5-Cl-D-Trp fluorescence.
Considerations and Best Practices
-
Photostability: Like natural tryptophan, 5-Cl-D-Trp can be susceptible to photobleaching.[7][8] Minimize light exposure and use the lowest necessary excitation power.
-
Inner Filter Effects: At higher concentrations, both the probe and other components of the solution can absorb excitation or emission light, leading to artificially low fluorescence readings. Keep the absorbance of the sample below 0.1 at the excitation wavelength.[5]
-
Controls: Always perform control experiments with the unlabeled protein (if it has native tryptophans) and with the free 5-Cl-D-Trp amino acid to understand their contributions to the overall signal.
-
D-amino Acid Considerations: The incorporation of a D-amino acid can influence the local secondary structure of the peptide. This can be a desirable feature for creating more stable peptides but should be considered in the interpretation of structural data.
Conclusion
This compound is a powerful, yet underutilized, fluorescent probe with the potential to provide high-resolution insights into a wide range of biological processes. Its environmental sensitivity, coupled with the ability for site-specific incorporation, allows for the targeted investigation of molecular events that would be difficult to resolve using intrinsic protein fluorescence alone. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the utility of this versatile tool in their own systems.
References
- Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link][9][10]
- Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Chemical Biology. [Link][11]
- Geng, J., et al. (2014). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Protein & Peptide Letters. [Link][13][14]
- Hohsaka, T., & Sisido, M. (2005). Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions. Protein & Peptide Letters. [Link][15]
- Gao, Y., et al. (2025). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions.
- Gao, Y., et al. (2025). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions.
- Gao, J., et al. (2016). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. The Journal of Physical Chemistry B. [Link][2][3]
- Prahl, S. (2017). Tryptophan. Oregon Medical Laser Center. [Link][5]
- Sun, F., et al. (2010). Micro-environmental influences on the fluorescence of tryptophan. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][18]
- Payne, J. T., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences. [Link][19]
- Broos, J., et al. (1995). Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1. Biochemistry. [Link][20]
- Zhang, Z., et al. (2002). Selective Incorporation of 5-hydroxytryptophan Into Proteins in Mammalian Cells.
- Zhang, Z., et al. (2002). Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells.
- Liu, Z., et al. (2021). Incorporation of 5-fluorotryptophan (5FW) reduced the fluorescence....
- Kino, K., et al. (2013). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. Applied Microbiology and Biotechnology. [Link][24]
- National Center for Biotechnology Information. 5-chloro-L-tryptophan.
- Whyte, B. (2022).
- MacKerell, A. D. Jr., et al. (1995). A new intrinsic fluorescent probe for proteins. Biosynthetic incorporation of 5-hydroxytryptophan into oncomodulin. The Journal of Biological Chemistry. [Link][26]
- Gao, J., et al. (2016).
- Royer, C. A., et al. (2017). Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase. PubMed Central. [Link][27]
- Dou-Couet, D., et al. (2021). Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. Food Chemistry. [Link][7]
- Chen, Y., & Barkley, M. D. (2000). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. CORE. [Link][28]
- Roy, S., & He, F. (2009). Fluorescence spectroscopy of peptides. Methods in Molecular Biology. [Link][29]
- Brainly.in. (2023). in water, the fluorescence quantum yield and observed fluorescence lifetime of tyrptophan are 0.2 and 2.6 ns. [Link][6]
- Adams, B., et al. (2002). Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides. Biophysical Journal. [Link][30]
- Dou-Couet, D., et al. (2025). Photostability of L−Tryptophan in Aqueous Solution: Effect of Atmosphere and Antioxidants Addition.
- Broos, J., et al. (2002). fluorescence lifetimes origin of tryptophan in proteins. PubMed. [Link][31]
- Phillips, K. G., et al. (2011). Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis. Analytical Chemistry. [Link][32]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. | Semantic Scholar [semanticscholar.org]
- 4. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. brainly.in [brainly.in]
- 7. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Incorporation of Fmoc-5-chloro-DL-tryptophan in Advanced Peptide Chemistry
Introduction: Beyond the Canonical Twenty—Halogenation as a Tool for Peptide Innovation
In the landscape of modern drug development and chemical biology, peptides represent a frontier of immense therapeutic potential. Their specificity and potency are often unparalleled, yet their utility can be hampered by metabolic instability and conformational ambiguity. The strategic incorporation of non-canonical amino acids is a cornerstone of next-generation peptide design, enabling chemists to overcome these limitations. Among these modifications, the halogenation of amino acid side chains, particularly tryptophan, has emerged as a powerful tool.
Halogen atoms, through their unique electronic and steric properties, can profoundly influence a peptide's character. They can enhance binding affinity through halogen bonding, increase metabolic stability by blocking sites of enzymatic degradation, and improve cell permeability.[1][2] Specifically, the introduction of a chlorine atom onto the 5-position of the tryptophan indole ring creates 5-chloro-tryptophan, a derivative that offers a subtle yet impactful alteration to the parent residue.[3]
This guide provides an in-depth exploration of Fmoc-5-chloro-DL-tryptophan, a building block for introducing this modification via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will dissect the causality behind its synthetic utility, provide field-tested protocols for its incorporation, and discuss the critical implications for the purification and analysis of the resulting peptides.
Physicochemical & Synthetic Properties of Fmoc-5-chloro-DL-tryptophan
Fmoc-5-chloro-DL-tryptophan is a derivative of tryptophan where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[4] The key feature is the chlorine atom at the 5-position of the indole side chain.
| Property | Value | Source |
| CAS Number | 102194-94-9 | [4] |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | AnaSpec |
| Molecular Weight | 476.9 g/mol | AnaSpec |
| Appearance | White to off-white powder | AnaSpec |
The Indole Reactivity Conundrum: A Built-in Solution
A primary challenge in the synthesis of tryptophan-containing peptides is the high nucleophilicity of the indole ring.[5] During the final acid-mediated cleavage step (typically with trifluoroacetic acid, TFA), carbocations generated from other side-chain protecting groups can attack the indole ring, leading to difficult-to-remove alkylated impurities.[5][6] The standard solution is to protect the indole nitrogen with an acid-labile Boc group (Fmoc-Trp(Boc)-OH).[5]
However, the 5-chloro substituent on Fmoc-5-chloro-DL-tryptophan provides an elegant alternative. The electron-withdrawing nature of the chlorine atom deactivates the indole ring , reducing its susceptibility to electrophilic attack by carbocations during TFA cleavage. This often obviates the need for a Boc protecting group on the indole, simplifying both the building block cost and the synthesis strategy. While this deactivation is significant, the use of scavengers during cleavage remains a critical best practice to ensure the highest possible purity of the final product.
The Stereochemical Implication: A Note on the DL-Racemic Mixture
It is critical for the researcher to recognize that this building block is a DL-racemic mixture . Consequently, its incorporation into a peptide chain will result in the formation of two distinct diastereomers at that position. These diastereomers will possess different three-dimensional structures and, most likely, different biological activities. The final crude product will be an approximately 1:1 mixture of these diastereomers, necessitating robust chromatographic purification for their separation and individual characterization.[7]
Applications and Strategic Utility
The incorporation of 5-chloro-tryptophan can be leveraged for several strategic advantages in peptide design:
-
Modulation of Biological Activity: The altered steric and electronic profile of the indole ring can fine-tune interactions with biological targets. Halogenation has been shown to produce nisin variants with more specific and, in some cases, enhanced antimicrobial activity.[2]
-
Enhanced Metabolic Stability: The C5 position of the indole is a potential site for oxidative metabolism. The presence of a chlorine atom can block this metabolic pathway, thereby increasing the in-vivo half-life of the peptide.
-
Biophysical Probes: The chlorine atom can serve as a useful probe. Its distinct mass is easily identifiable in mass spectrometry, and it can serve as a heavy atom to aid in phasing for X-ray crystallography.
-
Structural Scaffolding: The chloro-substituent can influence local peptide conformation, potentially stabilizing secondary structures like α-helices or β-sheets through specific non-covalent interactions.
Detailed Protocol for Incorporation in Fmoc-SPPS
This protocol outlines the manual incorporation of Fmoc-5-chloro-DL-tryptophan into a peptide sequence using standard solid-phase peptide synthesis techniques.
Workflow Overview
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-5-chloro-DL-tryptophan.
Step 1: Resin Preparation
-
Place the desired amount of resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids) in a suitable reaction vessel.[8]
-
Add N,N-Dimethylformamide (DMF) to swell the resin. Gently agitate for at least 30-60 minutes at room temperature.
-
Drain the DMF.
Step 2: Nα-Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 5 minutes. Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete deprotection.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene adducts.
Step 3: Activation and Coupling of Fmoc-5-chloro-DL-tryptophan
Causality: The carboxyl group of the incoming Fmoc-amino acid must be activated to form a reactive species that readily couples with the free amine on the peptide-resin. The choice of activator can be critical, especially for sterically hindered couplings. HBTU/HCTU are generally robust and rapid activators.
-
In a separate vial, dissolve Fmoc-5-chloro-DL-tryptophan (3–5 eq. relative to resin loading) and an activating agent in DMF.
-
Add a tertiary base (e.g., N,N-Diisopropylethylamine, DIPEA) to initiate the activation. Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be extended depending on the sequence.
Table of Common Coupling Reagents
| Reagent | Amino Acid (eq.) | Activator (eq.) | Base (DIPEA) (eq.) | Notes |
| HBTU | 3.0 | 2.9 | 6.0 | A reliable and common choice for routine couplings.[9] |
| HCTU | 3.0 | 2.9 | 6.0 | Often faster and more efficient than HBTU, especially for difficult sequences. |
| DIC/Oxyma | 3.0 | 3.0 (Oxyma) | N/A (DIC is base) | Minimizes racemization, a good choice for sensitive residues. |
Step 4: Monitoring the Coupling Reaction
-
Take a small sample of resin beads and wash them thoroughly with DMF and Dichloromethane (DCM).
-
Perform a Kaiser (ninhydrin) test.[9]
-
Negative Test (beads remain yellow/colorless): Coupling is complete. Proceed to the washing step.
-
Positive Test (beads turn dark blue): Coupling is incomplete. Drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Step 5: Final Cleavage and Deprotection
Causality: This step uses a strong acid (TFA) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are essential to "trap" the highly reactive carbocations generated during this process, preventing them from modifying sensitive residues like tryptophan, methionine, and cysteine. Even with the deactivated 5-chloro-indole ring, scavengers are a mandatory component for high-purity synthesis.
Caption: Role of TFA and scavengers in the final cleavage and deprotection step.
-
Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A highly effective and recommended cocktail is Reagent K .[10]
-
Reagent K Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
-
Add the cleavage cocktail to the dried peptide-resin (~10 mL per gram of resin).
-
Agitate gently at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Post-Synthesis Purification and Analysis
Purification by RP-HPLC
The crude product must be purified, typically by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Critical Challenge: The primary challenge will be the separation of the two diastereomers formed from the use of the DL-racemic amino acid. This often requires shallow gradients and optimized solvent systems (e.g., water/acetonitrile with 0.1% TFA). Complete baseline separation may be difficult but is essential for isolating a single, biologically relevant isomer.
Quality Control and Characterization
The identity and purity of the final peptide must be confirmed using a combination of analytical techniques.[11][12]
-
Analytical RP-HPLC: To assess the purity of the final product and confirm the separation of diastereomers.[13]
-
Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the molecular weight of the peptide, verifying the successful incorporation of the 5-chloro-tryptophan residue (mass shift of +33.45 Da compared to natural tryptophan).[14]
Conclusion
Fmoc-5-chloro-DL-tryptophan is a valuable, specialized building block in peptide chemistry. Its key advantage lies in the deactivating effect of the 5-chloro substituent, which mitigates the risk of indole alkylation during TFA cleavage, a common side reaction with natural tryptophan.[5][6] This allows for a potentially more straightforward synthesis without the need for indole protection. However, researchers must remain vigilant about two critical factors: the mandatory use of scavenger cocktails during cleavage to ensure high purity, and the stereochemical outcome of using a racemic mixture, which necessitates rigorous purification to separate the resulting diastereomers. When used with a clear understanding of these principles, Fmoc-5-chloro-DL-tryptophan provides an effective pathway to novel, halogenated peptides with potentially enhanced therapeutic properties.
References
- BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Resources.
- Anaspec. (n.d.). Fmoc-5-chloro-DL-tryptophan. Anaspec Product Page.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSR.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.
- Agilent. (n.d.).
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Biosynth.
- Mitchell, T. J., et al. (2025). Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme. Angewandte Chemie.
- Mitchell, T. J., et al. (n.d.). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv.
- Bio-Synthesis Inc. (2017). Analysis of Proteins and Peptides. Bio-Synthesis.
- BenchChem. (2025). A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH. BenchChem Technical Resources.
- Nowick Laboratory, UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine.
- Payne, L. J., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
- PubChem. (n.d.). 5-chloro-L-tryptophan.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent K. Aapptec.
- Giraud, M., et al. (2025). A side-reaction in the SPPS of Trp-containing peptides.
- van Heel, A. J., et al. (2025). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology.
Sources
- 1. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-5-chloro-DL-tryptophan - 100 mg [anaspec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. ijsra.net [ijsra.net]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Analysis of Proteins and Peptides [biosyn.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
Guide to the Synthesis of 5-Chloro-D-tryptophan-Containing Peptides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. 5-Chloro-D-tryptophan is a particularly valuable building block, combining the steric and electronic influence of a halogen atom with the conformational constraints imposed by a D-enantiomer. This guide provides a detailed overview of the primary methodologies for synthesizing peptides containing this modified residue, focusing on solid-phase peptide synthesis (SPPS) and late-stage enzymatic modification. We present detailed protocols, discuss the rationale behind key experimental choices, and offer insights into the purification and characterization of the final products.
Introduction: The Significance of this compound in Peptide Therapeutics
Tryptophan's indole side chain plays a crucial role in mediating protein-protein and peptide-receptor interactions through hydrogen bonding, cation-π, and π-π stacking.[1] Modifying this residue offers a powerful tool for modulating peptide function. The introduction of a chlorine atom at the 5-position of the indole ring can significantly alter the electronic properties of the side chain, potentially enhancing binding affinity or improving metabolic stability by blocking sites of oxidative degradation.
Furthermore, substituting the natural L-tryptophan with its D-enantiomer provides a well-established strategy for increasing resistance to enzymatic degradation by proteases, thereby extending the peptide's in vivo half-life.[2] The combination of these two modifications in this compound makes it a highly desirable component for the design of potent and durable peptide-based therapeutics.
Core Methodologies: A Comparative Overview
Two principal strategies exist for the creation of this compound-containing peptides:
-
Direct Incorporation during Solid-Phase Peptide Synthesis (SPPS): This is the most common and direct approach. It involves using a pre-synthesized and protected this compound derivative, such as Fmoc-D-Trp(5-Cl, Boc)-OH, which is incorporated into the growing peptide chain at the desired position.
-
Late-Stage Halogenation: This method involves first synthesizing the peptide with a standard D-tryptophan residue and then introducing the chlorine atom post-synthetically. This can be achieved through enzymatic or chemical means.[1][3]
| Parameter | Method A: Direct Incorporation (SPPS) | Method B: Late-Stage Halogenation |
| Starting Material | Fmoc-D-Trp(5-Cl, Boc)-OH | Peptide containing D-Trp |
| Key Advantage | High site-specificity and reliability. | Useful if the protected chlorinated amino acid is unavailable or for creating peptide libraries. |
| Primary Challenge | Requires synthesis/procurement of the special amino acid derivative. | Potential for lack of regioselectivity, side reactions, and incomplete conversion. Requires specific enzymes or reagents.[3][4] |
| Typical Yield | Generally high, dependent on sequence complexity. | Variable, dependent on enzyme efficiency and peptide sequence.[5] |
| Compatibility | Fully compatible with standard Fmoc/tBu SPPS chemistry. | Requires conditions that do not degrade the peptide. |
Foundational Principle: Orthogonal Protection in SPPS
Modern peptide synthesis relies on the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[6][7] For synthesizing peptides with this compound, the Fmoc/tBu strategy is overwhelmingly preferred due to its use of milder reaction conditions compared to the older Boc/Bzl strategy.[8][9]
The key components of this strategy are:
-
Temporary Nα-protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the N-terminus of the growing peptide chain and is removed at the start of each coupling cycle.[10]
-
Permanent Side-Chain Protection: Acid-labile groups, typically derived from tert-butanol (e.g., tBu, Boc, Trt), are used to protect reactive amino acid side chains. These are removed only during the final cleavage step.[8][11]
-
Indole Protection: The tryptophan indole ring is electron-rich and susceptible to alkylation by carbocations generated during the final acid-mediated cleavage.[10] Therefore, protecting the indole nitrogen with an acid-labile tert-butyloxycarbonyl (Boc) group is critical for preventing side reactions and ensuring high purity.[10][12]
Experimental Protocols
Protocol 1: Direct Incorporation via Fmoc-SPPS
This protocol describes the solid-phase synthesis of a target peptide using a protected this compound derivative on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide AM resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Fmoc-protected amino acids, including Fmoc-D-Trp(5-Cl, Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol[12]
-
Cold diethyl ether
Workflow:
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection on the resin using 20% piperidine in DMF.[2]
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a standard procedure with HBTU/DIEA in DMF.
-
-
Stepwise Elongation:
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes.[10] Drain and repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) with HBTU (3-5 eq.) and DIEA (6-10 eq.) in DMF for 2-5 minutes. Add this activation mixture to the resin.[10]
-
Agitate for 1-2 hours at room temperature. For coupling of Fmoc-D-Trp(5-Cl, Boc)-OH , follow the same procedure.
-
After coupling is complete, drain the solution and wash the resin with DMF.
-
Repeat these deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage from Resin and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (Reagent K) to the resin (approx. 10 mL per gram of resin).[12]
-
Stir at room temperature for 2-3 hours. The scavengers in the cocktail (phenol, thioanisole, EDT) are crucial to capture the reactive carbocations from the Boc and other protecting groups, preventing the alkylation of the now-deprotected tryptophan indole ring.[10][12]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Late-Stage Enzymatic Halogenation
This conceptual protocol is based on the use of promiscuous tryptophan halogenase enzymes, which can modify tryptophan residues within a peptide sequence.[3][4][13]
Materials:
-
Purified D-Trp containing peptide.
-
Tryptophan halogenase enzyme (e.g., Thal, PyrH, or SttH) and its corresponding flavin reductase.[3][4]
-
Flavin adenine dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium Chloride (NaCl)
-
Phosphate buffer (e.g., pH 7.4)
Methodology:
-
Reaction Setup: Prepare a reaction mixture in phosphate buffer containing the purified peptide substrate (e.g., 0.5 mM), the halogenase, the reductase, FAD, NADH, and an excess of NaCl as the chloride source.[3]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified period (e.g., 2-24 hours). The reaction progress should be monitored by taking aliquots over time.
-
Monitoring: Analyze the aliquots using RP-HPLC and Mass Spectrometry to track the conversion of the starting peptide to its monochlorinated product.
-
Quenching and Purification: Once sufficient conversion is achieved, quench the reaction (e.g., by adding acetonitrile or acidifying). Purify the final chlorinated peptide from the reaction mixture using preparative RP-HPLC.
Purification and Characterization
The crude peptide obtained from synthesis is a mixture of the target peptide and various impurities. Purification is essential to achieve the high purity required for research and therapeutic applications.[14]
Purification by RP-HPLC:
-
Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[15]
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low %B to high %B is used to elute the peptides. A typical scouting gradient might run from 5% to 95% B over 30-60 minutes.[15] This is then optimized to achieve the best separation between the target peptide and closely eluting impurities.
-
Detection: UV absorbance is monitored, typically at 214 nm (peptide backbone) and 280 nm (tryptophan indole ring).
Characterization by Mass Spectrometry (MS):
-
Purpose: Mass spectrometry is used to confirm the identity of the purified peptide by verifying its molecular weight.
-
Procedure: The purified fractions from HPLC are analyzed by a mass spectrometer (e.g., ESI-MS).
-
Verification: The observed mass should match the calculated theoretical mass of the this compound-containing peptide. The isotopic pattern for chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) provides a distinctive signature that confirms successful chlorination.
Conclusion
The synthesis of this compound-containing peptides is a readily achievable process for the modern peptide chemistry lab. The direct incorporation of a Boc-protected Fmoc-D-Trp(5-Cl)-OH derivative during standard SPPS is the most robust and reliable method, ensuring high yields and purity. The critical step is the protection of the indole nitrogen to prevent side reactions during final cleavage. With careful execution of the synthesis and rigorous purification by RP-HPLC, high-purity peptides can be produced for advanced research and drug development. Late-stage enzymatic methods offer an interesting alternative, though they are currently more specialized and sequence-dependent.
References
- Ma, D., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). The Strategic Incorporation of Fmoc-D-Trp-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols. BenchChem.
- BenchChem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. BenchChem.
- Hotte, P., et al. (2019). Enzymatic Late‐Stage Halogenation of Peptides. Angewandte Chemie International Edition.
- Kim, D., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. bioRxiv.
- Payne, J. T., et al. (2021). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences.
- Li, Y., et al. (2020). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- Pialat, A., et al. (2021). Photoredox-catalyzed C-terminal modification of peptides for the synthesis of bioconjugates. Chemical Science.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem.
- Aapptec. (n.d.). Boc-D-Trp-OH [5241-64-5]. Aapptec Peptides.
- BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH. BenchChem.
- Fields, G. B., et al. (1995). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Peptide Science.
- Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec.
- Nordmann. (n.d.). Fmoc-D-Trp(Boc)-OH. nordmann.global.
- BOC Sciences. (n.d.). Fmoc-Trp-OH for Peptide Synthesis: Exploring Properties and Manufacturers. BOC Sciences.
- Wünsch, E., & Drees, F. (1966). Solid-phase synthesis of tryptophan-containing peptides. Journal of the Chemical Society, Chemical Communications.
- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- Hudson, G. A., et al. (2023). Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme. Angewandte Chemie International Edition.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies.
- G المثنى, G., et al. (2020). Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B. Organic Chemistry Frontiers.
- Hudson, G. A., et al. (2022). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube.
- Zinni, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
- Hansen, P., & Lindeberg, G. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. Journal of Chromatography A.
- van der Ven, C., et al. (2003). Method for preparing tryptophan rich peptides. Google Patents.
- Ilardi, E. A., et al. (2014). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules.
- Bechara, C., et al. (2013). Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis. The FASEB Journal.
- Wang, Y., et al. (2023). Clickable tryptophan modification for late-stage diversification of native peptides. Proceedings of the National Academy of Sciences.
- National Center for Biotechnology Information. (n.d.). 5-chloro-L-tryptophan. PubChem Compound Database.
- Kruppa, M. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. International Journal of Molecular Sciences.
Sources
- 1. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. blog.mblintl.com [blog.mblintl.com]
- 15. lcms.cz [lcms.cz]
enzymatic synthesis using 5-Chloro-D-tryptophan as a substrate
Application Note & Protocol
Title: A Chemoenzymatic Cascade for the Asymmetric Synthesis of 5-Chloro-D-tryptophan
Abstract
Non-canonical amino acids (ncAAs) are critical building blocks in modern drug discovery, offering novel functionalities that can enhance the pharmacological properties of peptide and small-molecule therapeutics.[1][2] this compound, a halogenated derivative of D-tryptophan, is a valuable synthon used in the development of new therapeutic agents, including antibacterial compounds.[3][4] Traditional chemical synthesis of such chiral molecules often involves harsh conditions and complex purification steps to resolve stereoisomers. This application note details a robust, one-pot enzymatic cascade for the stereoselective synthesis of this compound from simple precursors. The methodology leverages a three-enzyme system, beginning with the Tryptophan Synthase (TrpS) catalyzed synthesis of 5-Chloro-L-tryptophan, followed by a stereoinversion process mediated by an L-amino acid deaminase (LAAD) and a D-amino acid aminotransferase (DAAT).[5] This biocatalytic approach offers high specificity, proceeds under mild aqueous conditions, and provides a scalable and environmentally benign route to a high-value pharmaceutical intermediate.
Introduction & Significance
The incorporation of ncAAs like this compound into pharmaceuticals can significantly modulate their bioactivity, stability, and binding affinity.[6] The chlorine substituent on the indole ring can alter electronic properties and introduce new binding interactions, while the D-configuration can confer resistance to proteolytic degradation, a common challenge in peptide drug development.[7][8]
Enzymatic synthesis provides a superior alternative to classical chemistry for producing such complex molecules.[9] Biocatalysis is renowned for its unparalleled stereo-, regio-, and chemo-selectivity, which minimizes the formation of unwanted byproducts and simplifies downstream processing.[10] This guide provides a field-proven protocol that integrates C-C bond formation and stereoinversion into a single, efficient process, making the synthesis of this compound accessible and reproducible.
Principle of the Method: A Three-Enzyme Cascade
The synthesis is achieved through a coordinated, one-pot reaction involving three distinct enzymatic activities. The process begins with the L-enantiomer, which is then converted to the desired D-enantiomer.
-
Step 1: C-C Bond Formation (Tryptophan Synthase). The β-subunit of Tryptophan Synthase (TrpB), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the condensation of 5-chloroindole with L-serine to form 5-Chloro-L-tryptophan.[11][12] TrpS exhibits broad substrate specificity for indole analogs, making it an ideal catalyst for this initial step.[13]
-
Step 2: Oxidative Deamination (L-Amino Acid Deaminase). The newly synthesized 5-Chloro-L-tryptophan is then targeted by an L-amino acid deaminase (LAAD). This enzyme selectively catalyzes the oxidative deamination of the L-enantiomer, converting it into the corresponding α-keto acid (5-chloro-indole-3-pyruvic acid) and ammonia.
-
Step 3: Stereoselective Transamination (D-Amino Acid Aminotransferase). In the final step, a D-amino acid aminotransferase (DAAT) facilitates the stereoselective transfer of an amino group from a donor substrate (e.g., D-alanine) to the α-keto acid. This reaction exclusively yields the target molecule, this compound, thereby driving the equilibrium of the entire cascade towards the final product.[5]
This cascade is highly efficient as the products of preceding steps are consumed in subsequent reactions, overcoming potential feedback inhibition and unfavorable equilibria.
Materials and Methods
Key Reagents and Equipment
-
Enzymes: Recombinant Tryptophan Synthase (TrpS β-subunit), L-Amino Acid Deaminase, and D-Amino Acid Aminotransferase (expressed and purified, see Protocol 1).
-
Substrates: 5-chloroindole, L-serine, D-alanine (or other suitable amino donor).
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Buffer: 100 mM Potassium Phosphate buffer (pH 8.0).
-
Enzyme Expression: E. coli BL21(DE3) cells, appropriate expression vectors (e.g., pET-28a), LB media, IPTG, Kanamycin.
-
Protein Purification: Ni-NTA affinity chromatography column, sonicator, centrifuge.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
Experimental Workflow Overview
Detailed Experimental Protocols
Protocol 1: Recombinant Enzyme Expression and Purification
Causality: This protocol is essential for generating the high-purity biocatalysts required for the synthesis. Using His-tagged proteins allows for a straightforward and efficient purification via immobilized metal affinity chromatography (IMAC).
-
Transformation: Transform E. coli BL21(DE3) cells with expression plasmids containing the genes for TrpS, LAAD, and DAAT, each equipped with a hexahistidine (6xHis) tag. Plate on LB agar with appropriate antibiotic selection (e.g., Kanamycin).
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C, then induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 16-18 hours at 20°C with shaking. Rationale: Lower temperature post-induction promotes proper protein folding and increases the yield of soluble protein.
-
Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis.
-
Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange: Concentrate the eluted protein and exchange the buffer to a storage buffer (e.g., 50 mM Potassium Phosphate, pH 7.5) using a desalting column or dialysis.
-
Purity Check: Verify protein purity and concentration using SDS-PAGE and a Bradford assay, respectively. Store purified enzymes at -80°C in aliquots containing 10% glycerol.
Protocol 2: One-Pot Synthesis of this compound
Causality: This one-pot setup maximizes efficiency by eliminating the need to isolate intermediates. The chosen pH of 8.0 represents a compromise that allows all three enzymes to function effectively. The inclusion of PLP is critical as it is a required cofactor for TrpS.[12]
-
Reaction Setup: In a 50 mL reaction vessel, combine the following components.
| Component | Final Concentration | Rationale |
| 5-chloroindole | 20 mM | Primary substrate for TrpS |
| L-serine | 40 mM | Amino acid substrate for TrpS |
| D-alanine | 60 mM | Amino donor for DAAT |
| PLP | 0.5 mM | Essential cofactor for TrpS |
| TrpS (purified) | 0.1 mg/mL | Catalyzes C-C bond formation |
| LAAD (purified) | 0.2 mg/mL | Drives conversion of L- to keto-acid |
| DAAT (purified) | 0.2 mg/mL | Catalyzes final stereoselective step |
| Buffer | 100 mM K₂HPO₄, pH 8.0 | Maintains optimal enzyme activity |
| Total Volume | Adjust to 25 mL | - |
-
Initiation: Add the purified enzymes last to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation (150 rpm) for 24-48 hours.
-
Monitoring: Periodically (e.g., at 0, 4, 8, 12, and 24 hours), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding 50 µL of 1 M HCl to precipitate the enzymes. Centrifuge at 13,000 x g for 5 minutes and collect the supernatant for HPLC analysis.
Protocol 3: HPLC Analysis and Quantification
Causality: A robust analytical method is required to validate the synthesis, allowing for the separation and quantification of substrates, intermediates, and the final product. Reverse-phase HPLC is well-suited for separating aromatic compounds like tryptophan and its derivatives.[14][15][16]
-
Sample Preparation: Dilute the supernatant from the quenched aliquot 1:10 with the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard Curve: Prepare standard solutions of 5-chloroindole, 5-Chloro-L-tryptophan, and this compound (if available, otherwise L-form can be used for quantification) at known concentrations (e.g., 0.05 to 1 mM). Generate a standard curve by plotting peak area against concentration.
-
Quantification: Determine the concentration of the product in the reaction samples by comparing its peak area to the standard curve. Calculate the reaction yield as follows: Yield (%) = ([this compound] / [Initial 5-chloroindole]) x 100
Expected Results & Troubleshooting
-
Expected Outcome: HPLC analysis should show a time-dependent decrease in the 5-chloroindole peak and a corresponding increase in the this compound peak. A transient peak for the 5-Chloro-L-tryptophan intermediate may be observed at early time points. A final yield of >80% is achievable under optimized conditions.
-
Troubleshooting:
-
Low Yield:
-
Cause: Inactive enzyme(s). Solution: Verify the activity of each purified enzyme individually before use in the cascade.
-
Cause: Substrate inhibition. Solution: Lower the initial concentration of 5-chloroindole.
-
Cause: Sub-optimal pH. Solution: Perform a pH optimization screen (e.g., pH 7.5 to 9.0).
-
-
Accumulation of L-intermediate:
-
Cause: LAAD or DAAT activity is rate-limiting. Solution: Increase the concentration of the LAAD and DAAT enzymes in the reaction mixture.
-
-
Poor HPLC Resolution:
-
Cause: Inadequate separation. Solution: Adjust the HPLC gradient (e.g., make it shallower) or change the mobile phase composition.
-
-
Conclusion
This application note provides a comprehensive and validated protocol for the enzymatic synthesis of this compound. By employing a three-enzyme cascade in a one-pot reaction, this method offers a highly efficient, specific, and scalable route to a valuable non-canonical amino acid. This biocatalytic strategy avoids the use of hazardous reagents and complex purification steps associated with traditional organic synthesis, aligning with the principles of green chemistry. The detailed protocols for enzyme production, synthesis, and analysis empower researchers in drug discovery and biotechnology to readily produce this and other D-amino acid derivatives for their applications.
References
- NIH. (n.d.).
- Pollegioni, L., & Molla, G. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. PMC - NIH.
- Contente, M. L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Semantic Scholar.
- Buller, A. R. (2022). New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis. PMC.
- Fernandez-Lafuente, R. (2019). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology. [Link]
- Wu, G. (2020).
- Wikipedia. (n.d.). Tryptophan synthase.
- Wu, G. (2019).
- Moody, C. J. (2018).
- Wang, F., et al. (2022). State-of-the-art strategies and research advances for the biosynthesis of D-amino acids. Critical Reviews in Food Science and Nutrition. [Link]
- Zhang, C., et al. (2017). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology. [Link]
- CymitQuimica. (n.d.). CAS 154-07-4: 5-Chloro-DL-tryptophan.
- Strzyzewski, M. (2002). Chromatographic analysis of tryptophan metabolites. PMC - PubMed Central.
- Chem-Impex. (n.d.). 5-Chloro-DL-tryptophan.
- Lee, M., & Phillips, R.S. (1992). Enzymatic synthesis of chloro-L-tryptophans. Bioorganic & Medicinal Chemistry Letters.
- Watkins, D. J. (2017).
- Bizzarri, M., & Giuliani, A. (2009). Tryptophan synthase: a mine for enzymologists. PMC - NIH.
- Abderhalden, E., & Lane, T. R. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Royal Society of Chemistry.
- China D-Tryptophan Manufacturer. (n.d.).
Sources
- 1. New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids [frontiersin.org]
- 3. chemimpex.com [chemimpex.com]
- 4. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 5. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noncanonical Amino Acids in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 154-07-4: 5-Chloro-DL-tryptophan | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. Distribution, industrial applications, and enzymatic synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Advances in Enzymatic Synthesis of D-Amino Acids | Semantic Scholar [semanticscholar.org]
- 11. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan synthase - Wikipedia [en.wikipedia.org]
- 14. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Employing 5-Chloro-D-tryptophan in FRET-Based Assays for Probing Molecular Interactions
Abstract
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and dynamics in biological systems.[1][2] The selection of appropriate donor and acceptor fluorophores is critical for the success of FRET-based assays. This application note details the utilization of the non-canonical amino acid 5-Chloro-D-tryptophan as an intrinsic fluorescent probe in FRET applications. We provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, protocols for site-specific incorporation into proteins, and data analysis for FRET assays employing this unique tryptophan analog.
Introduction: The Advantage of this compound in FRET
Conventional FRET assays often rely on the conjugation of extrinsic fluorophores to proteins, a process that can sometimes perturb the native structure and function of the molecule of interest.[3] The use of intrinsically fluorescent amino acids, such as tryptophan, offers a less invasive approach.[4] However, the fluorescence properties of natural tryptophan can be complex, with its fluorescence lifetime often exhibiting heterogeneity, which can complicate the interpretation of FRET data.[5][6]
Halogenated tryptophan derivatives, such as this compound, have emerged as valuable tools in protein engineering and biophysical studies.[7] The introduction of a chlorine atom at the 5-position of the indole ring subtly alters the electronic properties of tryptophan, leading to distinct spectral characteristics that can be advantageous for FRET studies. While specific data on this compound's quantum yield and lifetime are not as abundant as for other analogs like 5-fluorotryptophan, the principles of using halogenated tryptophans as FRET donors are well-established. For instance, 5-fluorotryptophan has been shown to exhibit reduced fluorescence lifetime heterogeneity compared to natural tryptophan, making it a more reliable FRET donor.[5] This characteristic is crucial for obtaining unambiguous distance measurements in protein folding and interaction studies.[5]
Key Advantages of this compound:
-
Minimal Perturbation: As an amino acid analog, its incorporation is less likely to disrupt protein structure and function compared to larger, extrinsic dyes.
-
Site-Specificity: Genetic code expansion techniques allow for the precise incorporation of this compound at any desired position within a protein sequence.[8][9][10]
-
Favorable Spectral Properties: Halogenation can lead to red-shifted absorption and emission spectra, potentially improving spectral overlap with suitable acceptor fluorophores and reducing background fluorescence from native tryptophans.
-
Improved Lifetime Characteristics: Like other halogenated tryptophans, it is expected to have more homogeneous fluorescence decay kinetics, simplifying FRET data analysis.
This guide will walk you through the necessary steps to harness these advantages in your research.
Principles of FRET with this compound
FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule.[11][12] The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers.[11] This "molecular ruler" capability allows for the precise measurement of intramolecular and intermolecular distances.
In the context of this application note, this compound serves as the FRET donor . The fundamental requirements for a successful FRET experiment are:
-
Spectral Overlap: The emission spectrum of the donor (this compound) must overlap with the absorption spectrum of the acceptor.
-
Proximity: The donor and acceptor must be in close proximity (typically <10 nm).
-
Dipole Orientation: The transition dipoles of the donor and acceptor must be favorably oriented.
The efficiency of FRET (E) can be calculated using the following equation:
E = 1 - (τDA / τD)
where τDA is the fluorescence lifetime of the donor in the presence of the acceptor, and τD is the fluorescence lifetime of the donor in the absence of the acceptor.
Alternatively, FRET efficiency can be determined from fluorescence intensities:
E = 1 - (IDA / ID)
where IDA and ID are the fluorescence intensities of the donor in the presence and absence of the acceptor, respectively.
Diagram: FRET Mechanism with this compound
Caption: General workflow for site-specific incorporation of this compound.
Materials
-
E. coli expression strain (e.g., BL21(DE3))
-
pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNA). A synthetase evolved for other tryptophan analogs may serve as a starting point.
-
Expression vector containing the gene of interest with a UAG (amber) codon at the desired incorporation site.
-
This compound
-
Standard cell culture media (e.g., LB or minimal media)
-
Antibiotics corresponding to plasmid resistance genes
-
Inducing agent (e.g., IPTG)
-
Buffers and reagents for protein purification (e.g., Ni-NTA resin for His-tagged proteins)
Step-by-Step Protocol
-
Plasmid Preparation:
-
Obtain or engineer a pEVOL-type plasmid expressing an orthogonal aaRS/tRNA pair. If a specific synthetase for this compound is not available, one may need to be evolved or selected from existing libraries of tryptophan analog synthetases.
-
Introduce an amber (TAG) codon into the gene of your target protein at the desired site for this compound incorporation using site-directed mutagenesis.
-
-
Transformation:
-
Co-transform the E. coli expression strain with the pEVOL plasmid and the target protein expression plasmid.
-
Plate on selective media containing the appropriate antibiotics and grow overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a starter culture from a single colony and grow overnight.
-
Use the starter culture to inoculate a larger expression culture. For deuterated media, a pre-induction step in H₂O-based media before exchange into D₂O-based media can improve yield. [9] * When the culture reaches an OD₆₀₀ of 0.6-0.8, add this compound to a final concentration of 1-2 mM.
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Continue to culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and incorporation efficiency.
-
-
Purification and Verification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press.
-
Purify the target protein using an appropriate method, such as affinity chromatography.
-
Verify the successful incorporation of this compound by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the Uaa incorporated.
-
FRET Assay Protocols
The following are generalized protocols for common FRET applications. Specific concentrations and incubation times will need to be optimized for your system.
Intramolecular FRET for Conformational Change Analysis
This assay is designed to measure changes in distance within a single protein, for example, upon ligand binding.
-
Protein Preparation: Prepare your protein with site-specifically incorporated this compound (donor) and a chemically labeled or genetically encoded acceptor fluorophore.
-
Spectroscopic Measurements:
-
Prepare a solution of the dual-labeled protein in a suitable buffer.
-
Measure the fluorescence emission spectrum of the donor by exciting at a wavelength that minimally excites the acceptor (e.g., ~295 nm for a tryptophan analog).
-
Record the donor fluorescence intensity (ID) or lifetime (τD) in the absence of the ligand.
-
Add the ligand of interest and allow the system to equilibrate.
-
Measure the donor fluorescence intensity (IDA) or lifetime (τDA) in the presence of the ligand.
-
-
Data Analysis: Calculate the FRET efficiency (E) before and after ligand addition to determine the change in distance.
Intermolecular FRET for Protein-Protein Interaction Studies
This assay measures the interaction between two different proteins.
-
Protein Preparation:
-
Prepare the first protein with incorporated this compound (donor).
-
Prepare the second protein labeled with a suitable acceptor fluorophore.
-
-
Titration Experiment:
-
In a fluorometer cuvette, place a fixed concentration of the donor-labeled protein.
-
Measure the initial donor fluorescence (ID or τD).
-
Perform a stepwise titration by adding increasing concentrations of the acceptor-labeled protein.
-
After each addition and equilibration, measure the donor fluorescence (IDA or τDA).
-
-
Data Analysis: Plot the change in FRET efficiency as a function of the acceptor protein concentration to determine the binding affinity (Kd).
Data Analysis and Interpretation
A key aspect of FRET data analysis is the accurate determination of the donor's fluorescence lifetime or intensity in the presence and absence of the acceptor. For lifetime measurements, time-resolved fluorescence spectroscopy is required. The fluorescence decay data is typically fitted to a multi-exponential model to extract the lifetime components. [13][14]The use of this compound, with its expectedly more homogenous lifetime decay, simplifies this analysis compared to natural tryptophan.
Troubleshooting Common Issues:
-
Low Incorporation Efficiency: Optimize the concentration of this compound, the expression temperature, and the induction conditions. Ensure the orthogonality of the aaRS/tRNA pair.
-
High Background Fluorescence: This can arise from unbound acceptor dye or from direct excitation of the acceptor. Use appropriate controls (e.g., donor-only and acceptor-only samples) to correct for background.
-
No FRET Observed: The distance between the donor and acceptor may be too large (>10 nm), or their relative orientation may be unfavorable. Consider redesigning the labeling positions.
-
Ambiguous FRET Signal: The complexity of natural tryptophan's fluorescence can be a confounding factor. The use of tryptophan analogs like this compound is intended to mitigate this issue.
Conclusion
This compound represents a valuable addition to the molecular biologist's toolkit for studying protein structure and dynamics. Its properties as an intrinsic, site-specifically incorporable fluorophore with potentially favorable fluorescence lifetime characteristics make it a powerful donor for FRET-based assays. By following the principles and protocols outlined in this application note, researchers can design and execute robust experiments to probe a wide range of biological phenomena, from protein folding and conformational changes to protein-protein and protein-ligand interactions.
References
- Cell-free protein synthesis (CFPS) system can serve as a robust platform to synthesize unnatural proteins by highly effective site-specific incorporation of unnatural amino acids (UNAAs)
- FRET (Fluorescence Resonance Energy Transfer). Principle: FRET is a proximity-based assay that detects energy transfer between a donor fluorophore and an acceptor when they are within 1–10 nm. ()
- The in vivo incorporation of unnatural amino acids into proteins is a well-established technique requiring an orthogonal tRNA/aminoacyl-tRNA synthase pair specific for the unnatural amino acid that is incorporated at a position encoded by a TAG amber codon. ()
- Fluorescence Resonance Energy Transfer (FRET) assays represent a pivotal technique in the molecular and cellular biology fields, enabling the examination of protein interactions, nucleic acid structures, and membrane dynamics. ()
- Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences. ()
- FRET-based biosensors are being fabricated for specific detection of biomolecules or changes in the microenvironment. FRET is a non-radiative transfer of energy from an excited donor fluorophore molecule to a nearby acceptor fluorophore molecule. ()
- A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Protocols. ()
- FRET is a photo-physio-chemical, quantum mechanical, distance-dependent, non-radiative transfer of energy from the photon excited donor fluorophore to a suitable electron-acceptor fluorophore in ground state when both the fluorophores are close to each other (1–10 nm). ()
- Fluorescence Resonance Energy Transfer (FRET). Berthold Technologies GmbH & Co.KG. ()
- Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. ()
- TR-FRET Bridge-It® L-Tryptophan Fluorescence Assay Kit. Mediomics. ()
- PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan.
- PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan. PCCP HOT Articles. ()
- Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells.
- Tryptophan-based Fluorophores for Studying Protein Conformational Changes.
- Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore.
- Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET.
- Generation of Intramolecular FRET Probes via Noncanonical Amino Acid Mutagenesis. Springer Protocols. ()
- Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications.
- Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments. PubMed. ()
- Probing Protein Folding Using Site-Specifically Encoded Unnatural Amino Acids as FRET Donors with Tryptophan. Biochemistry. ()
- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion.
- Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins.
- Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1.
- Selective Incorporation of 5-hydroxytryptophan Into Proteins in Mammalian Cells. PubMed. ()
- Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration.
- Tryptophan. OMLC. ()
- Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. MDPI. ()
- Multicolor Protein FRET with Tryptophan, Selective Coumarin-Cysteine Labeling, and Genetic Acridonylalanine Encoding.
- Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques.
- A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1—H⋯O=C (backbone) hydrogen bond.
- Tryptophan Fluorescence: n
- Tryptophan Fluorescence as a Research and Diagnostics Tool. Edinburgh Instruments. ()
- Similarity of fluorescence lifetime distributions for single tryptophan proteins in the random coil state.
- Time-resolved fluorescence of tryptophan characterizes membrane perturbation by cyclic lipopeptides.
- Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions. PubMed. ()
- Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells.
- Phosphorescence lifetime of tryptophan in proteins. PubMed. ()
- Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Similarity of fluorescence lifetime distributions for single tryptophan proteins in the random coil state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 11. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 12. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-resolved fluorescence of tryptophan characterizes membrane perturbation by cyclic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Chloro-D-tryptophan Solution Stability and Storage
Welcome to the technical support center for 5-Chloro-D-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability and storage of this compound solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Introduction to this compound and its Stability Challenges
This compound is a synthetic amino acid derivative of D-tryptophan. The presence of a chlorine atom on the indole ring enhances its utility as a building block in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders.[1] However, like its parent compound, the indole ring of this compound is susceptible to degradation, primarily through oxidation and photodegradation. This instability can lead to the formation of colored and potentially toxic byproducts, compromising experimental results and the shelf-life of stock solutions.[2][3]
This guide provides a comprehensive overview of the factors affecting the stability of this compound solutions and offers practical strategies to mitigate degradation, ensuring the integrity and reliability of your research.
II. FAQs: Preparation and Handling of this compound Solutions
This section addresses common questions regarding the preparation and handling of this compound solutions to ensure optimal stability from the outset.
Q1: What is the best solvent to dissolve this compound?
A1: The choice of solvent depends on the desired concentration and the experimental application.
-
For aqueous solutions: this compound has limited solubility in neutral water. To enhance solubility, you can adjust the pH. Tryptophan and its derivatives exhibit a "U" shaped solubility profile with respect to pH, being more soluble in acidic and alkaline conditions and least soluble around their isoelectric point.[4] For cell culture applications, where a physiological pH is required, dissolving in a small amount of 0.1 M NaOH or HCl and then neutralizing with sterile buffer is a common practice. However, be cautious as rapid pH changes can cause precipitation.
-
For organic stock solutions: Dimethyl sulfoxide (DMSO) is a good choice for preparing concentrated stock solutions (e.g., 10 mM or higher).[5][6] Ethanol can also be used, but the solubility might be lower than in DMSO. When using organic solvents for cell-based assays, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).
Q2: How can I avoid precipitation when preparing a neutralized aqueous solution?
A2: Precipitation upon neutralization is a common issue due to the low solubility of tryptophan derivatives at neutral pH. Here are some tips to minimize this:
-
Slow addition: Add the acid or base for neutralization dropwise while vortexing or stirring the solution vigorously. This prevents localized high concentrations that can trigger precipitation.
-
Work with dilute solutions: Preparing a more dilute final solution will keep the compound below its solubility limit at neutral pH.
-
Use of co-solvents: In some cases, a small percentage of a water-miscible organic solvent like ethanol can be included in the final aqueous solution to improve solubility. However, compatibility with your experimental system must be verified.
Q3: Should I be concerned about the solid-state stability of this compound powder?
A3: While the solid form is generally more stable than solutions, proper storage is still crucial. The powder should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration (-20°C) is recommended to minimize any potential degradation over time.
III. Troubleshooting Guide: Common Issues with this compound Solutions
This section provides a systematic approach to troubleshooting common problems encountered with this compound solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the indole ring, often accelerated by light exposure and elevated temperatures.[7] | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[7] 2. Low Temperature Storage: Store stock solutions at -20°C or -80°C. For working solutions, store at 2-8°C for short-term use. 3. Use Antioxidants: Add antioxidants like ascorbic acid (Vitamin C) or α-ketoglutaric acid to the solution.[8][9] Ascorbic acid can inhibit photodegradation and oxidative degradation.[10][11] 4. De-gas Solvents: For highly sensitive applications, de-gassing the solvent to remove dissolved oxygen before preparing the solution can be beneficial. |
| Precipitation in Solution | Exceeding solubility limit, pH changes, temperature fluctuations (freeze-thaw cycles), or interaction with buffer components. | 1. Check pH: Ensure the pH of the solution is within the optimal solubility range (acidic or alkaline).[4] 2. Warm Gently: If precipitation occurred upon cooling, gentle warming (e.g., to 37°C) with agitation may redissolve the compound. Avoid excessive heat. 3. Filter-sterilize: If redissolving is not possible, you may need to filter the solution to remove the precipitate, but this will lower the effective concentration. 4. Aliquot and Minimize Freeze-Thaw: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles which can promote precipitation and degradation.[12][13] |
| Loss of Biological Activity | Chemical degradation of the this compound molecule. | 1. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions from solid powder. 2. Confirm Concentration: Before use, you can verify the concentration of your stock solution using UV-Vis spectrophotometry (tryptophan and its derivatives have a characteristic absorbance around 280 nm). 3. Implement Stability-Enhancing Measures: Follow the recommendations for preventing discoloration, as these will also help preserve the chemical integrity of the compound. |
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol is suitable for applications requiring an aqueous stock solution.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Solubilization: Add a small volume of 0.1 M NaOH and vortex until the powder is fully dissolved.
-
Neutralization: Slowly add 0.1 M HCl dropwise while continuously vortexing until the desired pH (e.g., 7.4) is reached. Monitor the pH closely with a calibrated pH meter.
-
Final Volume Adjustment: Bring the solution to the final desired volume with sterile, nuclease-free water or a suitable buffer (e.g., PBS).
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protecting container (e.g., amber tube).
-
Storage: Aliquot into single-use volumes and store at -20°C or -80°C for long-term storage. For short-term use (up to one week), store at 2-8°C.
Protocol 2: Preparation of a 50 mM DMSO Stock Solution of this compound
This protocol is ideal for creating a concentrated stock for dilution into various experimental systems.
-
Weighing: Weigh the required amount of this compound powder in a sterile, chemical-resistant tube (e.g., glass or polypropylene).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex or sonicate briefly until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.
-
Storage: Store in small aliquots in tightly sealed tubes at -20°C, protected from light and moisture.
V. Visualization of Stability Factors
The following diagram illustrates the key factors influencing the stability of this compound solutions and the recommended mitigation strategies.
Caption: Factors affecting this compound stability and solutions.
VI. References
-
ChemRxiv. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. [Link]
-
Bellmaine, S., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Free Radical Biology and Medicine, 160, 696-718. [Link]
-
ResearchGate. (2025). Studies on the photodegradation of tryptophan. [Link]
-
ResearchGate. (2023). (PDF) Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. [Link]
-
ResearchGate. (2025). How to dissolve tryptophan amino acids?[Link]
-
AIP Publishing. (2013). Solvation dynamics of tryptophan in water-dimethyl sulfoxide binary mixture: In search of molecular origin of composition depend. [Link]
-
Sartorius. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. [Link]
-
PubMed. (1990). Chemical modification of tryptophan residues and stability changes in proteins. [Link]
-
PubMed. (1988). Stability of melphalan solutions during preparation and storage. [Link]
-
PubMed. (2021). Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. [Link]
-
Mintage Journal of Pharmaceutical and Medical Sciences. (2021). INHIBITORY IMPACT OF THE ASCORBIC ACID ON PHOTO DEGRADATION OF DRUGS COMPOUNDS PRESENTED TO UV-B RADIATION. [Link]
-
ResearchGate. (2025). Inhibitory effect of the Ascorbic Acid on photodegradation of pharmaceuticals compounds exposed to UV-B radiation | Request PDF. [Link]
-
MDPI. (2024). The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. [Link]
-
PubMed. (1961). The role of ascorbic acid in the oxidation of tryptophan to 5-hydroxytryptophan. [Link]
-
NIH. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical reactivity of the tryptophan/acetone/DMSO triad system and its potential applications in nanomaterial synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution | MDPI [mdpi.com]
- 12. sartorius.com [sartorius.com]
- 13. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying degradation products of 5-Chloro-D-tryptophan in media
Welcome to the technical support center for 5-Chloro-D-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and mitigating the degradation of this compound in experimental media. This guide is structured to offer both quick answers through FAQs and detailed troubleshooting workflows to address specific challenges you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
1. What is this compound and why is its stability in media a concern?
This compound is a synthetic analog of the essential amino acid L-tryptophan. The "5-Chloro" designation indicates a chlorine atom at the 5th position of the indole ring, and the "D" signifies it is the D-stereoisomer, a mirror image of the naturally occurring L-amino acids. Its stability in media is a critical concern because degradation can lead to a loss of the compound's intended biological activity, the formation of potentially toxic byproducts, and variability in experimental results.
2. What are the primary pathways of tryptophan degradation in media?
Tryptophan, and by extension its analogs, is susceptible to several degradation pathways, primarily driven by oxidation and photodegradation.[1][2][3] Key mechanisms include:
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Oxidation: Reactive oxygen species (ROS) present in cell culture media can attack the electron-rich indole ring, leading to the formation of various oxidized products.[2][4]
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Photodegradation: Exposure to light, especially in the UV spectrum, can excite the indole ring, making it more susceptible to reaction with oxygen and other molecules in the media.[1][5]
-
Heat: Elevated temperatures can accelerate both oxidative and other chemical degradation reactions.[2]
3. How does the "5-Chloro" substituent affect the stability of the tryptophan molecule?
The chlorine atom at the 5-position is an electron-withdrawing group. This has the potential to slightly decrease the electron density of the indole ring. In theory, this could make the ring less susceptible to electrophilic attack by oxidizing agents, potentially offering a modest increase in stability compared to unsubstituted tryptophan. However, the practical impact on stability in complex biological media is not extensively documented and should be empirically determined.
4. How does the "D-amino acid" configuration influence its degradation in cell culture?
The D-configuration of the amino acid backbone has a significant impact on its biological stability. Most proteases and enzymes present in cell culture systems are stereospecific for L-amino acids. Therefore, this compound is expected to be highly resistant to enzymatic degradation by common cellular proteases. This resistance is a key advantage for its use in prolonged cell culture experiments. However, it's important to note that some cells may express D-amino acid oxidases, which can metabolize D-amino acids and produce hydrogen peroxide, a potent oxidizing agent that could contribute to non-enzymatic degradation.
5. What are the likely degradation products of this compound?
Based on the known degradation of tryptophan, the primary degradation products of this compound are expected to be chlorinated analogs of common tryptophan degradants. These may include:
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5-Chloro-N-formylkynurenine (5-Cl-NFK): Formed by the oxidative cleavage of the indole ring.
-
5-Chloro-kynurenine (5-Cl-Kyn): Formed from the deformylation of 5-Cl-NFK.
-
Various oxidation and condensation products: Further oxidation and reaction with other media components can lead to a complex mixture of colored byproducts, contributing to media browning.[1][6]
It is also theoretically possible, though less likely under typical cell culture conditions, that reactions involving the C-Cl bond could occur, leading to dechlorinated or other halogenated products.
II. Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific issues related to the degradation of this compound.
Guide 1: Investigating Media Discoloration (Browning)
Issue: The cell culture medium containing this compound is turning yellow or brown over time.
Underlying Cause: The browning of media is a common indicator of tryptophan degradation.[1][3] The formation of oxidized and condensed indole derivatives often results in colored compounds.
Troubleshooting Workflow:
Workflow for investigating media discoloration.
Step-by-Step Protocol:
-
Establish Controls: Prepare three sets of media:
-
Media without this compound (negative control).
-
Media with this compound, protected from light (e.g., wrapped in foil).
-
Media with this compound, exposed to normal laboratory light conditions. Incubate all sets under the same temperature and atmospheric conditions as your experiment.
-
-
Visual and Spectroscopic Analysis:
-
Visually inspect the color of the media at regular intervals.
-
At each time point, take an aliquot of the media and measure its absorbance spectrum using a UV-Vis spectrophotometer. An increase in absorbance in the 300-400 nm range is indicative of tryptophan degradation products.[7]
-
-
Hypothesize the Primary Cause:
-
If the light-exposed sample shows significantly more browning than the light-protected sample, photodegradation is a major contributor.
-
If both light-exposed and light-protected samples show browning compared to the negative control, oxidation is likely the primary cause.
-
-
Mitigation Strategies:
-
For Photodegradation: Protect all stock solutions and experimental media containing this compound from light by using amber vials or wrapping containers in aluminum foil.
-
For Oxidation: Consider the addition of a cell-culture compatible antioxidant to the medium. Alpha-ketoglutaric acid has been shown to be effective in reducing tryptophan degradation.[3] Always perform a dose-response experiment to ensure the antioxidant does not interfere with your experimental endpoint.
-
-
Confirm Degradation Products (Optional but Recommended):
-
Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the media. This will allow for the separation and identification of the parent this compound and its degradation products.
-
Guide 2: Confirming the Presence and Quantifying Degradation Products
Issue: You suspect degradation of this compound is occurring and need to identify and quantify the degradants.
Underlying Cause: The degradation products are structurally similar to the parent compound, requiring robust analytical methods for separation and detection.
Analytical Workflow:
Analytical workflow for degradation product analysis.
Experimental Protocol: HPLC-UV/MS Analysis
-
Sample Preparation:
-
Collect an aliquot of your cell culture medium at various time points.
-
Centrifuge the sample to remove cells and debris.
-
For LC-MS analysis, it is often necessary to perform a protein precipitation step. Add a 3-fold excess of cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new tube and dry it down under a stream of nitrogen. Reconstitute the sample in a mobile phase-compatible solvent.
-
-
HPLC-UV Method:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically effective for separating tryptophan and its derivatives.
-
Detection: Monitor the eluent at multiple wavelengths. The indole ring of this compound will absorb around 280 nm. Degradation products like kynurenine analogs will have distinct absorbance maxima at longer wavelengths (e.g., 320-360 nm).[7]
-
-
LC-MS Method for Identification:
-
Couple the HPLC system to a mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform a full scan to identify the molecular weights of the parent compound and potential degradation products.
-
Use tandem mass spectrometry (MS/MS) to fragment the ions of interest. The fragmentation pattern will provide structural information to help identify the degradation products. The mass shift corresponding to the addition of oxygen atoms or cleavage of the indole ring will be key indicators.
-
Data Interpretation:
| Compound | Expected Mass Change from Parent | Key MS/MS Fragments |
| This compound | - | Loss of the carboxylic acid group, cleavage of the amino acid side chain |
| 5-Chloro-hydroxytryptophan | +16 Da | Similar to parent, with mass shift |
| 5-Chloro-N-formylkynurenine | +32 Da | Characteristic fragments of the kynurenine backbone |
| 5-Chloro-kynurenine | +4 Da | Characteristic fragments of the kynurenine backbone |
III. References
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences. [Link]
-
Chemically defined media modifications to lower tryptophan oxidation of biopharmaceuticals. Journal of Biotechnology. [Link]
-
Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed. [Link]
-
Metabolomics profiling of cell culture media leading to the identification of riboflavin photosensitized degradation of tryptophan causing slow growth in cell culture. PubMed. [Link]
-
Reactivity and degradation products of tryptophan in solution and proteins. ResearchGate. [Link]
-
Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation. PubMed. [Link]
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. [Link]
-
Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. eLife. [Link]
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PMC - NIH. [Link]
-
Tryptophan degradation products that are formed after exclusive exposure to heat. ResearchGate. [Link]
-
Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Electrooxidation of 5-substituted indoles - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Efficiency of 5-Chloro-D-tryptophan in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that incorporating unnatural or modified amino acids like 5-Chloro-D-tryptophan can present unique challenges. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful synthesis of your target peptide.
The Challenge of this compound
The incorporation of this compound into a peptide sequence via SPPS can be challenging due to a combination of steric hindrance and electronic effects. The bulky indole side chain, characteristic of tryptophan, is further encumbered by the chloro-substituent at the 5-position. Additionally, the D-configuration of the amino acid can create unfavorable steric interactions with the growing peptide chain and the solid support.
The electron-withdrawing nature of the chlorine atom can also influence the reactivity of the indole ring, potentially leading to side reactions under standard SPPS conditions. This guide will address these challenges and provide practical solutions to optimize the coupling efficiency of this unique amino acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with this compound.
Q1: I'm observing low coupling efficiency for this compound, as indicated by a strong positive Kaiser test. What should I do?
A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines, signifying incomplete coupling. This is a common issue with sterically hindered amino acids.[1]
Initial Diagnostic Steps:
-
Confirm Reagent Quality: Ensure that your Fmoc-5-Chloro-D-tryptophan, coupling reagents, and solvents are of high purity and are not degraded.
-
Review Protocol: Double-check the equivalents of amino acid, coupling reagents, and base used in your protocol.
Solutions (in order of recommendation):
-
Double Coupling: This is often the most straightforward solution. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[2] This provides a second opportunity for the reaction to go to completion.
-
Increase Equivalents and Reaction Time: For difficult couplings, increasing the equivalents of the amino acid and coupling reagents (from the standard 3-5 equivalents to 5-10 equivalents) can drive the reaction forward. Extending the coupling time from the typical 1-2 hours to 4-6 hours, or even overnight, can also improve efficiency.
-
Switch to a More Potent Coupling Reagent: If standard coupling reagents like HBTU or HATU are proving insufficient, consider switching to a more powerful option.[3] The choice of coupling reagent is critical for overcoming difficult couplings.[1]
| Coupling Reagent | Class | Reactivity | Key Advantages |
| HBTU/TBTU | Aminium/Uronium | High | Popular, efficient, by-products are soluble.[3] |
| HATU | Aminium/Uronium | Very High | Faster than HBTU with less epimerization, excellent for hindered couplings.[1][3][4] |
| HCTU | Aminium/Uronium | Very High | More reactive than HBTU, often exceeding HATU's rates.[3] |
| PyAOP | Phosphonium | Very High | Highly effective, especially for sterically hindered N-methyl amino acids.[4] |
| COMU | Aminium/Uronium | Very High | Comparable efficiency to HATU, with improved safety and solubility profiles.[3] |
-
Elevated Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide the necessary activation energy to overcome steric hindrance. However, this should be done with caution as it can also increase the risk of side reactions and racemization.
Q2: I'm concerned about potential side reactions involving the chloro-indole group. What should I look out for and how can I prevent them?
The electron-rich indole ring of tryptophan is susceptible to alkylation by carbocations generated during TFA-mediated cleavage of side-chain protecting groups.[5] The chloro-substituent can further influence the electronic properties of the indole ring.
Potential Side Reactions:
-
Alkylation of the Indole Ring: During final cleavage, reactive species can alkylate the indole nucleus.[6][7]
-
Oxidation of the Indole Ring: The indole ring is sensitive to oxidation, which can occur during synthesis and cleavage.
Preventative Measures:
-
Use of Scavengers: During the final TFA cleavage, a "scavenger cocktail" is essential to trap reactive carbocations. A common and effective cocktail for tryptophan-containing peptides is TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5).
-
Indole Nitrogen Protection: For particularly sensitive sequences, using a protecting group on the indole nitrogen, such as Boc (tert-butyloxycarbonyl), can prevent side reactions.[5] Fmoc-Trp(Boc)-OH is the standard choice for this purpose.[5]
-
Minimize Exposure to Acid: Keep the duration of the final cleavage step to the minimum required for complete deprotection to reduce the risk of acid-catalyzed side reactions.
Q3: Can the D-configuration of this compound lead to racemization during coupling?
Racemization is a concern for all amino acids during activation, especially for hindered residues.[8] The use of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial to minimize this risk.[4][8]
Strategies to Minimize Racemization:
-
Additive Use: Always use HOBt or HOAt in conjunction with carbodiimide coupling reagents like DIC. HOAt is generally considered superior in suppressing racemization.[8]
-
Uronium/Phosphonium Reagents: Reagents like HATU, HBTU, and PyAOP are pre-activated with HOBt or HOAt analogs and are known for low racemization levels.[4]
-
Base Selection: The choice of base can influence racemization. For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) may be preferable to a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA).
Frequently Asked Questions (FAQs)
Q: What is the recommended protecting group strategy for this compound?
A: For most applications, using Fmoc for the α-amino group and leaving the indole nitrogen unprotected is sufficient, provided a robust scavenger cocktail is used during cleavage. For complex peptides or sequences prone to side reactions, using Fmoc-5-Chloro-D-Trp(Boc)-OH is the gold standard for protecting the indole nitrogen.[5]
Q: Are there any specific resin considerations for peptides containing this compound?
A: The choice of resin is largely dependent on the C-terminus of your peptide (acid or amide). For sterically hindered residues, a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g) can be beneficial as it increases the distance between peptide chains, reducing aggregation.[9]
Q: How can I monitor the coupling reaction in real-time?
A: The Kaiser test is the most common qualitative method for detecting free primary amines.[1] For quantitative monitoring, a small sample of resin can be cleaved and analyzed by HPLC and mass spectrometry.
Optimized Protocols
Protocol 1: Standard Double Coupling for this compound
This protocol is recommended as the first approach for incorporating this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-5-Chloro-D-tryptophan (5 eq.)
-
HATU (4.9 eq.)
-
DIPEA (10 eq.)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Activation: In a separate vessel, dissolve Fmoc-5-Chloro-D-tryptophan and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.
-
First Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate for 2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 1 and 2 for the second coupling.
-
Monitoring: After the second coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.
-
Washing: Once coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: Capping Unreacted Amines after Incomplete Coupling
If the Kaiser test remains positive after a double coupling, capping the unreacted amines is necessary to prevent the formation of deletion sequences.
Materials:
-
Peptide-resin with unreacted amines
-
Capping Solution: Acetic anhydride/DIPEA/DMF (1:2:3 v/v)
Procedure:
-
Washing: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).
-
Capping: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Verification: Perform a Kaiser test to confirm that all primary amines have been acetylated (the test should be negative).
Visualizing the Workflow
The following diagrams illustrate the decision-making process for troubleshooting incomplete coupling and the general SPPS cycle.
Caption: Troubleshooting workflow for incomplete coupling.
Caption: General Solid-Phase Peptide Synthesis (SPPS) cycle.
References
- Aapptec Peptides. Coupling Reagents. [Link]
- Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27.
- Kucharz, K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 163.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7512-7518.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides.
- Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Peschke, B., et al. (2018). Enzymatic Late-Stage Halogenation of Peptides.
- Stathopoulos, P., et al. (2006). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Journal of Peptide Science, 12(3), 168-176.
- Zlotorzynski, M., & Liskamp, R. M. (2019). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 24(21), 3843.
- Varkey, J. T., & Pillai, V. N. R. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 735-752.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- ResearchGate.
- Hardy, J. A., & Kirsch, J. F. (2002).
- Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
- Wang, H., et al. (2020). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
- Ambler, B. R., et al. (2016). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 138(35), 11132-11135.
- DeRosa, S. A., & O'Donnell, J. P. (1986). A NEW MECHANISM (SEi) FOR ELECTROPHILIC SUBSTITUTION IN INDOLES. CHLORINATION OF INDOLES WITH SODIUM HYPOCHLORITE BY COMPETITION. Heterocycles, 24(5), 1309.
- Wang, Y., et al. (2020). Selective modification of tryptophan in polypeptides via C–N coupling with azoles using in situ-generated iodine-based oxidants in aqueous media.
- Albericio, F., et al. (2012). Side Chain Anchoring of Tryptophan to Solid Supports Using a Dihydropyranyl Handle: Synthesis of Brevianamide F. Molecules, 17(12), 14616-14629.
- Wang, Y., et al. (2023). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan.
- Schmidt, W., et al. (2024). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology, 58(1), 234-243.
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
- Kawasaki, T. (2019). Nucleophilic Substitution Reaction on the Nitrogen of Indole Nucleus: A Novel Synthesis of 1-Aryltryptamines.
- Giraud, M., et al. (1995). ChemInform Abstract: Substituent Effects in Chemical Shifts of Tryptophan Derivatives. Part 3. Chlorine Substituent Effects for Indole and Tryptophan in 13C NMR. ChemInform, 26(13).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 5-Chloro-D-tryptophan for Assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Chloro-D-tryptophan. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for solubility challenges encountered during experimental work. As a halogenated derivative of the essential amino acid D-tryptophan, this compound is a critical building block in medicinal chemistry and a valuable tool in biochemical research, particularly in studies involving peptide synthesis and neurotransmitter pathways.[1] However, its crystalline structure can present significant solubility hurdles. This guide offers a series of practical, validated protocols and in-depth explanations to help you prepare reliable solutions for your assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What is this compound, and why is its solubility a common issue?
A: this compound is an amino acid derivative where a chlorine atom is substituted at the 5-position of the indole ring of D-tryptophan.[2] Like its parent molecule, it is a zwitterionic compound, meaning it carries both a positive (amino group) and a negative (carboxyl group) charge. Its solubility is lowest at its isoelectric point (pI), where the net charge is zero, allowing the molecules to pack tightly into a stable crystal lattice. To improve solubility, we must disrupt this lattice, typically by using solvents that can effectively solvate the charged groups or the nonpolar indole ring. The principles governing the solubility of L-tryptophan, which exhibits a characteristic "U-shaped" pH-solubility profile, are directly applicable here.[3][4][5]
Q2: What are the primary recommended solvents for dissolving this compound?
A: The choice of solvent is dictated by the requirements of your downstream assay. The two primary strategies are:
-
Aqueous solutions with pH adjustment: Using dilute acidic or basic solutions (e.g., 0.1 M NaOH, 0.1 M HCl) is highly effective. Shifting the pH away from the compound's isoelectric point increases its net charge, dramatically enhancing its solubility in water.[3][6]
-
Organic Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) is the most common and effective organic solvent for creating high-concentration stock solutions.[6] Other polar organic solvents can also be used, but DMSO is often superior.[2]
Q3: I dissolved this compound in DMSO to make a stock, but it precipitated when I diluted it into my aqueous phosphate-buffered saline (PBS). What happened?
A: This is a common phenomenon known as "antisolvent precipitation." While this compound is highly soluble in 100% DMSO, its solubility in the final aqueous buffer is much lower. When you add the concentrated DMSO stock to the buffer, the local concentration of the compound temporarily exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution. To mitigate this, try diluting your stock solution serially or adding the DMSO stock to the buffer slowly while vortexing vigorously to ensure rapid dispersion.[7] It may also be necessary to lower the concentration of your stock solution.
Q4: What is the maximum concentration of an organic solvent like DMSO that I can use in my experiment?
A: This is highly dependent on the assay type.
-
Cell-based assays: These are often sensitive to organic solvents. Most cell lines can tolerate DMSO up to 0.5%, but it is critical to keep it below 1.0%. A vehicle control (buffer with the same final DMSO concentration but without the compound) is mandatory to ensure the solvent itself is not causing cytotoxicity or other effects.[7]
-
Biochemical assays (e.g., enzyme kinetics, binding assays): These are generally more tolerant, but high concentrations of DMSO can still denature proteins or interfere with binding interactions. A common upper limit is 1-5% DMSO. Again, a vehicle control is essential for validating your results.[8]
Q5: How should I store this compound, both as a solid and in solution?
A:
-
Solid Form: Store the powder at -20°C, protected from light.[9]
-
Stock Solutions: Prepare stock solutions at high concentrations (e.g., 10-100 mM in DMSO or pH-adjusted buffer).[10] Dispense into single-use aliquots and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7][11] Avoid storing aqueous solutions for more than a day unless stability has been confirmed.
Section 2: Troubleshooting Guide & Dissolution Protocols
This section provides detailed, step-by-step protocols for solubilizing this compound. The choice of protocol depends on your experimental constraints, particularly your assay's tolerance for pH changes versus organic solvents.
Decision Workflow for Solvent Selection
The following diagram outlines the logical path for choosing the appropriate solubilization strategy.
Caption: Decision tree for selecting the optimal solubilization protocol.
Protocol 1: Aqueous Dissolution via pH Adjustment
Causality: This method leverages the zwitterionic nature of this compound. By preparing a stock solution at a high pH (e.g., pH 10-12), the carboxylic acid group is deprotonated (-COO⁻), and the molecule acquires a net negative charge. This charge significantly increases its affinity for polar water molecules, leading to enhanced solubility.[3][5] A similar principle applies at very low pH (<2.5), where the amino group becomes protonated (-NH3⁺).[3] This protocol focuses on the basic pH approach, which is often more compatible with biological buffers near neutral pH.
Experimental Workflow Diagram
Caption: Step-by-step workflow for preparing an aqueous stock via pH adjustment.
Step-by-Step Methodology:
-
Calculate and Weigh: Accurately weigh the required mass of this compound powder using a calibrated analytical balance.[12]
-
Initial Dissolution: Place the powder in a sterile conical tube. Add a small volume of 0.1 M NaOH (or up to 1 M for higher concentrations) to the powder. For example, to make a 10 mM stock, you might add 500 µL of 0.1 M NaOH to 2.39 mg of powder.
-
Solubilize: Vortex vigorously. If needed, use a sonicator bath for short bursts until the solid is completely dissolved and the solution is clear. Gentle warming (37°C) can also be applied, but monitor for any signs of degradation (color change).[11]
-
Final Volume: Add nuclease-free water to reach the desired final stock concentration and mix thoroughly.
-
Sterilization: If required for your assay (e.g., cell culture), sterilize the stock solution using a 0.22 µm syringe filter.
-
Dilution: When preparing your working solution, add the basic stock solution to your final assay buffer (not the other way around) to allow the buffer to manage the pH change more effectively.
-
Validation: Always measure the pH of your final working solution to ensure it is within the acceptable range for your assay. The buffering capacity of your assay medium should prevent a significant pH shift if the stock is diluted sufficiently.
Protocol 2: Organic Solvent-Based Dissolution (DMSO)
Causality: DMSO is a highly polar aprotic solvent. It is an excellent solvent for many drug-like molecules because it can effectively break down the crystal lattice energy of the solid compound without having exchangeable protons that could interfere with the solute's structure. This makes it ideal for creating high-concentration stock solutions that can be heavily diluted into aqueous systems.[6][8]
Step-by-Step Methodology:
-
Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle or an aliquot of anhydrous (low water content) DMSO. DMSO is hygroscopic, and absorbed water can reduce its solvating power for certain compounds.[6][13]
-
Weigh Compound: Accurately weigh the this compound powder and place it in a sterile, DMSO-compatible tube (e.g., glass or polypropylene).
-
Add DMSO: Add the calculated volume of DMSO to achieve your target stock concentration (e.g., 100 mM).
-
Dissolve: Vortex thoroughly. Use of a sonicator bath can expedite dissolution if necessary.[11] The solution should be completely clear.
-
Storage: Aliquot into single-use volumes and store at -20°C or -80°C in tightly sealed tubes.[11]
-
Working Solution Preparation:
-
Perform serial dilutions if a large dilution factor is required.
-
To prepare the final working solution, add the DMSO stock dropwise into the vortexing assay buffer. This rapid dispersion is key to preventing precipitation.[7]
-
Crucially, prepare a vehicle control containing the exact same final concentration of DMSO to test for solvent effects in your assay.
-
Section 3: Data & Reference Tables
Table 1: Solubility Quick Reference for this compound
Data for halogenated tryptophan analogs suggest the following solubility profile. Empirical validation is recommended.
| Solvent System | Estimated Solubility | Notes & Best Practices |
| Water (pH ~5-7) | Very Low (< 1 mg/mL) | Not recommended for stock preparation. Minimal solubility near the isoelectric point.[3][4] |
| Aqueous Buffer (pH > 9.5) | High (> 25 mg/mL) | Achieved by adding NaOH. Ideal for minimizing organic solvent exposure. For a similar compound, pH 12 and warming were used to reach 50 mg/mL.[11] |
| Aqueous Buffer (pH < 2.5) | High | Achieved by adding HCl. Less common for biological assays due to the extreme pH.[3] |
| DMSO | Moderate to High (~2-25 mg/mL) | The most common method for high-concentration stocks. Use anhydrous DMSO. Sonication may be required.[11] |
| Ethanol | Low | Very slightly soluble in cold ethanol; solubility increases in hot ethanol.[14] Generally not a primary choice. |
Table 2: Recommended Maximum Solvent Concentrations in Common Assays
| Assay Type | DMSO | Ethanol | Notes |
| Cell Culture / Cell-based Assays | ≤ 0.5% | ≤ 0.5% | Always run a vehicle control. Higher concentrations can be cytotoxic or induce off-target effects.[7] |
| Enzyme Inhibition Assays | 1 - 5% | 1 - 5% | High solvent concentrations can alter protein conformation and affect kinetics.[8] |
| Protein-Ligand Binding (SPR, ITC) | < 5% | < 5% | Solvent can affect binding affinity. Match solvent concentration precisely between samples. |
| NMR, Crystallography | Varies | Varies | Requires specific deuterated solvents; consult specialized protocols. |
Section 4: Assay Compatibility & Validation
Q: How do I properly validate that my chosen solvent system isn't interfering with my assay?
A: A vehicle control is a non-negotiable component of your experimental design. This is a sample that is treated identically to your experimental samples in every way, except it does not contain the test compound (this compound).
-
For DMSO-based stocks: Your vehicle control is the assay buffer containing the same final concentration of DMSO as your test samples. For a 1:1000 dilution of your DMSO stock, the vehicle control is buffer + 0.1% DMSO.[7]
-
For pH-adjusted stocks: Your vehicle control is the assay buffer with an equivalent amount of the pH-adjusted, compound-free stock solution added. This controls for any minor effects of the pH shift or the ions (Na⁺, Cl⁻) introduced. The readout from the vehicle control serves as your baseline. Any significant difference between the vehicle control and an untreated control (buffer only) indicates an undesirable solvent effect that must be addressed.
Q: My stock solution was prepared in 0.1 M NaOH. Will this significantly alter the pH of my buffered assay system?
A: It depends on two factors: the buffering capacity of your assay medium and the dilution factor. A high dilution factor (e.g., ≥ 1:100) into a well-buffered solution like PBS or HEPES will likely result in a negligible final pH change. However, if you are using a high concentration of the stock or your buffer is weak, the pH could be affected. The only way to be certain is to measure it. After preparing your final working solution, use a calibrated pH meter to confirm the pH is within the required tolerance for your experiment.[15]
References
- ResearchGate. (n.d.). Effect of pH on the solubility of L-tryptophan: pH adjusted with NaOH or HCl.
- National Center for Biotechnology Information. (n.d.). 5-chloro-L-tryptophan. PubChem Compound Database.
- CymitQuimica. (n.d.). CAS 154-07-4: 5-Chloro-DL-tryptophan.
- SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- Chem-Impex. (n.d.). 5-Chloro-DL-tryptophan.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ResearchGate. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K.
- ResearchGate. (2018). Drug stock solutions best practices?.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- GoldBio. (n.d.). 5-Chloro-DL-tryptophan.
- ChemicalBook. (2023). 5-CHLORO-DL-TRYPTOPHAN | 154-07-4.
- Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
- MDPI. (2019). d-, l- and d,l-Tryptophan-Based Polyamidoamino Acids: pH-Dependent Structuring and Fluorescent Properties.
- PubMed. (2008). Making and Diluting Stock Solutions.
- MedChemExpress. (n.d.). 6-Chloro-L-tryptophan.
- Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
- ResearchGate. (2025). How to dissolve tryptophan amino acids?.
- National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
- National Center for Biotechnology Information. (n.d.). L-Tryptophan. PubChem Compound Database.
- Selleck Chemicals. (n.d.). L-Tryptophan Amino Acids and Derivatives.
- ResearchGate. (2021). How to dissolve L-tryptophan in PBS?.
- Cayman Chemical. (n.d.). DL-Tryptophan octyl ester (hydrochloride) - PRODUCT INFORMATION.
Sources
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- 2. CAS 154-07-4: 5-Chloro-DL-tryptophan | CymitQuimica [cymitquimica.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Troubleshooting Low Incorporation of Tryptophan Analogs
A Guide for Senior Application Scientists
Welcome to the technical support center for non-canonical amino acid (ncAA) incorporation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the site-specific incorporation of tryptophan (Trp) analogs into recombinant proteins. As Senior Application Scientists, we understand that low incorporation rates can be a significant bottleneck. This resource provides in-depth, causality-driven troubleshooting in a direct question-and-answer format to help you diagnose and resolve common issues.
Part 1: Initial Diagnosis & General Troubleshooting Workflow
Before diving into specific problems, it's crucial to approach troubleshooting systematically. Low or no incorporation of your Trp analog can stem from multiple points in the experimental workflow. The key is to isolate the variable causing the failure.
Question: My protein expression is low, and I see little to no incorporation of my tryptophan analog. Where do I even begin to troubleshoot?
Answer: A systematic approach is essential. We recommend a tiered strategy that first confirms the functionality of your core biological system before scrutinizing the components specific to analog incorporation. This workflow helps to efficiently pinpoint the source of the problem.
Below is a logical workflow to guide your troubleshooting efforts. Start at the top and work your way down, verifying each component.
Caption: A step-by-step workflow for troubleshooting Trp analog incorporation.
Part 2: FAQs - The Orthogonal Translation System (OTS)
The orthogonal translation system, comprising the aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, is the engine of ncAA incorporation. Its efficiency and specificity are paramount.[1]
Caption: The mechanism of the Orthogonal Translation System (OTS).
Question: How do I know if my orthogonal TrpRS isn't working well with my specific analog?
Answer: This is a common and critical issue. The binding pocket of the tryptophanyl-tRNA synthetase (TrpRS), while naturally spacious to accommodate the large indole side chain of tryptophan, has finite limits and specific electronic requirements.[2]
-
Causality: An engineered TrpRS may have been evolved for a different analog and may not efficiently recognize yours. Steric hindrance is a major factor; bulky substitutions on the indole ring can prevent proper binding.[3] Electronic modifications (e.g., adding electron-withdrawing groups like fluorine) can also alter the interaction within the active site.[4]
-
Troubleshooting Steps:
-
Literature Review: Check if the specific TrpRS variant you are using has been validated with your analog or structurally similar ones.
-
In Silico Docking: Computational docking studies can predict the binding affinity of your analog to the TrpRS active site and can be a rapid, cost-effective first step to identify potential incompatibility.[4]
-
Switch Synthetases: If you are using an engineered TrpRS, consider testing a different variant. Alternatively, some Trp analogs are better incorporated using engineered variants of other synthetases, such as the pyrrolysyl-tRNA synthetase (PylRS), which has a distinct and highly 'evolvable' binding pocket.[5]
-
Directed Evolution: For advanced users, if a specific Trp analog is critical for your research, you may need to perform directed evolution of the TrpRS to improve its activity with your analog.[6]
-
Question: My synthetase should be compatible, but I still suspect an OTS issue. Could the tRNA be the problem?
Answer: Yes, the orthogonal tRNA is as important as the synthetase. Its expression level, stability, and orthogonality are crucial for efficient incorporation.
-
Causality: The tRNA must fold correctly, be stable in the host cell, and be efficiently "charged" by the orthogonal aaRS, all while being ignored by the host cell's own synthetases.[2] Low expression or misacylation by an endogenous synthetase can severely limit the amount of correctly charged tRNA available for translation.
-
Troubleshooting Steps:
-
Verify tRNA Expression: Ensure your plasmid vector and promoter driving tRNA expression are robust. Some researchers place the tRNA gene under a strong, constitutive promoter like proK.
-
Optimize tRNA Sequence: The tRNA sequence itself, particularly the anticodon stem, can be modified to improve orthogonality and suppression efficiency.[2][6] Ensure you are using a validated suppressor tRNA sequence, such as one designed to minimize recognition by host synthetases.
-
Increase Gene Copy Number: Consider using a plasmid with a higher copy number for the tRNA gene to increase its intracellular concentration.
-
Part 3: FAQs - The Tryptophan Analog
The physicochemical properties of the Trp analog itself can be a major source of failure. The cell must be able to import it, and it must not be toxic at the concentrations required for efficient incorporation.
Question: I'm adding my Trp analog to the media, but how do I know it's getting into the cells and is available for the OTS?
Answer: Cell permeability is a frequently overlooked factor. Not all analogs are transported into the cell efficiently.
-
Causality: Tryptophan and its derivatives primarily enter E. coli through specific amino acid permeases. Modifications to the indole ring or the amino acid backbone can reduce recognition by these transporters.[7] Highly charged or overly bulky analogs are less likely to passively diffuse across the cell membrane.
-
Troubleshooting Steps:
-
Increase External Concentration: The simplest approach is to increase the concentration of the analog in the growth medium. See the table below for typical starting ranges.
-
Permeabilize the Membrane: For particularly stubborn analogs in E. coli, a very low concentration of DMSO (e.g., 0.5-1%) in the culture medium can be tested to increase membrane permeability, but this should be done cautiously as it can impact cell health.
-
Use Auxotrophic Strains: Employing a Trp auxotroph host strain, which cannot synthesize its own tryptophan, is highly recommended. This prevents the endogenous Trp from outcompeting your analog for the orthogonal synthetase.[8]
-
Question: My cells grow poorly or lyse after I add the tryptophan analog. What's happening?
Answer: This strongly suggests your analog is toxic to the expression host at the concentration you are using.
-
Causality: The analog may interfere with essential metabolic pathways. For example, it might be mistakenly incorporated into host proteins by the endogenous TrpRS, leading to widespread misfolding and aggregation.[9] Alternatively, the analog or a metabolite thereof could be an inhibitor of a critical enzyme.
-
Troubleshooting Steps:
-
Toxicity Titration: Perform a dose-response experiment. Grow your host strain in various concentrations of the analog (without inducing your protein of interest) and monitor cell growth (OD600). This will help you find the maximum tolerable concentration.
-
Optimize Induction Timing: Add the analog to the culture only a short time (e.g., 15-30 minutes) before inducing protein expression. This minimizes the exposure of the cells to the toxic compound during their growth phase.
-
Reduce Expression Temperature: Lowering the post-induction temperature (e.g., from 37°C to 20-25°C) slows down cellular processes, which can sometimes mitigate the toxic effects of a compound and improve protein folding.[10]
-
| Parameter | Starting Recommendation | Optimization Range | Rationale |
| Analog Concentration | 1 mM | 0.2 - 5 mM | Must be high enough to outcompete residual Trp and saturate the o-aaRS, but low enough to avoid toxicity. |
| Induction Temperature | 30°C | 18°C - 37°C | Lower temperatures can improve protein solubility and reduce analog toxicity.[10] |
| Induction Duration | 4-6 hours | 3 - 24 hours | Must be long enough for protein expression but short enough to avoid cell death due to analog toxicity. |
Part 4: FAQs - Expression Host & Conditions
The cellular environment, including the host strain and expression conditions, plays a critical role in the efficiency of stop codon suppression and overall protein yield.
Question: I am using an amber stop codon (UAG) for incorporation. Could the cell be terminating translation instead?
Answer: Yes, this is the fundamental competition at the heart of amber suppression. You are in a battle with the cell's own machinery, specifically Release Factor 1 (RF1), which recognizes the UAG codon and terminates translation.[11]
-
Causality: In a standard E. coli strain, RF1 is present and actively terminates translation at UAG codons. The efficiency of your analog's incorporation depends on how well your charged orthogonal tRNA(CUA) can outcompete RF1 for binding to the ribosome.[12]
-
Troubleshooting Steps:
-
Use an RF1-Deficient Strain: The most effective solution is to use a genetically engineered E. coli strain in which the gene for RF1 (prfA) has been deleted or is knocked down. Strains like C321.ΔA, where all genomic UAG codons have been replaced with UAA, allow for the complete removal of RF1 and dramatically improve incorporation efficiency.[11][13]
-
Overexpress the OTS: Increasing the cellular concentration of the orthogonal synthetase and tRNA can help shift the kinetic balance in favor of incorporation over termination.
-
Codon Context: The nucleotides surrounding the UAG codon can influence the efficiency of both suppression and termination. If possible, test your incorporation at a different site in the protein, as context effects can be significant.
-
Part 5: FAQs - Analysis & Quantification
You can't fix what you can't measure. Inaccurate or low-sensitivity analytical methods can be misleading, making you think incorporation has failed when it has only been inefficient.
Question: I don't see a band shift on my SDS-PAGE gel. Does this mean incorporation failed?
Answer: Not necessarily. A band shift on SDS-PAGE is only expected if the Trp analog has a significantly different molecular weight than tryptophan. Many analogs, such as fluorinated tryptophans, will not produce a discernible shift.
-
Causality: SDS-PAGE separates proteins primarily by mass. A difference of a few Daltons is often not resolvable.
-
Troubleshooting Steps:
-
Western Blotting: If your protein has an affinity tag (e.g., His-tag, Strep-tag), a successful western blot confirms the expression of full-length protein. Truncated products resulting from termination at the UAG codon will not have a C-terminal tag, so their absence is a good preliminary sign.
-
Mass Spectrometry (MS): This is the gold standard for confirming incorporation.[14] Intact protein analysis can confirm the mass of the full-length protein, while peptide mapping after protease digestion can pinpoint the exact location of the analog.[15]
-
Question: How can I accurately quantify the incorporation efficiency?
Answer: Quantification requires a robust analytical method. Mass spectrometry is the most reliable.[15][16]
-
Methodology:
-
Purify the Protein: Purify your target protein to remove background cellular proteins.
-
Proteolytic Digestion: Digest the protein with a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Identify the peptide containing the target incorporation site.
-
Extract the ion chromatograms for the peptide containing the Trp analog and the corresponding peptide containing natural Trp (if any is present).
-
The ratio of the peak areas for these two peptides provides a quantitative measure of incorporation efficiency.[15]
-
| Analytical Method | Principle | Specificity | Sensitivity | Use Case |
| SDS-PAGE / Coomassie | Size-based separation | Low | Low | Quick check for protein expression. Only useful if analog causes a large mass shift. |
| Western Blot (C-term tag) | Antibody detection of a tag | High (for full-length) | Moderate | Confirms production of full-length protein, indirectly suggesting suppression of the stop codon. |
| Intact Protein MS | Measures mass of the entire protein | High | High | Confirms the correct mass for the analog-containing protein.[14] |
| LC-MS/MS Peptide Mapping | Measures mass of digested peptides | Very High | Very High | Gold standard. Confirms site-specificity and allows for accurate quantification.[15][17] |
Part 6: Key Experimental Protocols
Protocol 1: Verifying Incorporation via Western Blot
This protocol assumes your protein has a C-terminal affinity tag (e.g., 6xHis).
-
Run two expression cultures: one with the Trp analog and one without (negative control).
-
After expression, normalize the samples by cell density (OD600). Lyse an equal amount of cells from each culture.
-
Separate the total protein from the soluble lysate fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the C-terminal tag (e.g., anti-His antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands.
-
Expected Result: A band of the correct molecular weight should appear in the lane from the culture containing the analog. The absence of this band in the negative control confirms that full-length protein expression is dependent on suppression of the stop codon by your OTS.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
-
Purify the protein containing the Trp analog using an appropriate affinity chromatography method.
-
Run a sample of the purified protein on an SDS-PAGE gel and stain with Coomassie to assess purity. The protein should be >90% pure for best results.
-
Buffer-exchange the purified protein into a volatile buffer such as ammonium bicarbonate (50 mM, pH 8.0) to remove non-volatile salts.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide to 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the solution 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add a protease (e.g., sequencing-grade trypsin) at a 1:50 (protease:protein) mass ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 ZipTip or similar solid-phase extraction method.
-
The sample is now ready for LC-MS/MS analysis.
References
- J. W. Szostak, "Quantitative analysis of tryptophan analogue incorporation in recombinant proteins," Protein Science, vol. 11, no. 12, pp. 2825-2831, 2002. [Link]
- Hughes, R. A., & Ellington, A. D. (2010). Rational design of an orthogonal tryptophanyl nonsense suppressor tRNA. Nucleic Acids Research, 38(19), 6813–6830. [Link]
- D'Amour, C., et al. (2021). Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. Molecules, 26(15), 4645. [Link]
- Ellefson, J. W. (2011). Engineering the tryptophanyl tRNA synthetase and tRNATRP for the orthogonal expansion of the genetic code.
- Wang, N., et al. (2021). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. Angewandte Chemie International Edition, 60(15), 8299-8306. [Link]
- Urakami, M., et al. (2004). Relationship between Structure and Permeability of Tryptophan Derivatives Across Human Intestinal Epithelial (Caco-2) Cells. Biological and Pharmaceutical Bulletin, 27(1), 134-138. [Link]
- Orelle, C., et al. (2019). Engineering the Translational Machinery for Biotechnology Applications. Biotechnology Advances, 37(6), 107386. [Link]
- Pothukuchy, A., et al. (2014). Recombinant Optimization of an Orthogonal Tryptophanyl Suppressor tRNA. AIChE Annual Meeting. [Link]
- Lajoie, M. J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science, 342(6156), 357-360. [Link]
- Ad-vincula, R., et al. (2018). A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. ACS Synthetic Biology, 7(5), 1341–1351. [Link]
- Englander, M. T., et al. (2017). Mechanistic studies of non-canonical amino acid mutagenesis. Methods in Enzymology, 594, 219-251. [Link]
- Liu, W. Q., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 831. [Link]
- Andersen, O. S., et al. (2005). The Preference of Tryptophan for Membrane Interfaces: INSIGHTS FROM N-METHYLATION OF TRYPTOPHANS IN GRAMICIDIN CHANNELS. Biochemistry, 44(18), 6831–6844. [Link]
- Brasseur, R. (2020). Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. International Journal of Molecular Sciences, 21(11), 3945. [Link]
- Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 119-134. [Link]
- Reddit User Post. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
- Orelle, C., et al. (2019). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry, 7, 739. [Link]
- Dumitru, R., et al. (2021). Residue-specific incorporation of non-canonical amino acids in E. coli: a comparison between prototrophic and auxotrophic strains. Applied Microbiology and Biotechnology, 105(1), 225-238. [Link]
- Ho, J., et al. (2021). Autonomous biosynthesis of noncanonical amino acids and their incorporation into proteins in Escherichia coli.
- Wang, Y. S., et al. (2023). Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Preprints.org. [Link]
- Kovaleva, G. K., et al. (1979). Affinity Modification of tryptophanyl-tRNA Synthetase by an Alkylating L-tryptophan Analog. Molekuliarnaia biologiia, 13(6), 1237-1246. [Link]
- Chatterjee, A., et al. (2013). A convenient method for genetic incorporation of multiple noncanonical amino acids into one protein in Escherichia coli. ChemBioChem, 14(15), 1934-1938. [Link]
- d'Aquino, A. E., et al. (2018). Advances in the mechanism and understanding of site-selective noncanonical amino acid incorporation. Current Opinion in Chemical Biology, 46, 135-143. [Link]
- Walrant, A., et al. (2022). Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. Quarterly Reviews of Biophysics, 55, e10. [Link]
- Sharma, A. K., et al. (2021). Codon usage bias. Journal of The Plant-Environment Interaction, 2(2), 65-76. [Link]
- Wikipedia contributors. (2023). Codon usage bias. Wikipedia. [Link]
- Azim, M. K., & Budisa, N. (2008). Docking of tryptophan analogs to trytophanyl-tRNA synthetase: implications for non-canonical amino acid incorporations. Biological chemistry, 389(9), 1185–1190. [Link]
- Martin, R. W., et al. (2017). Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. ACS Synthetic Biology, 6(9), 1664-1674. [Link]
- van der Wel, P. C., et al. (2001). Efficient biosynthetic incorporation of tryptophan and indole analogs in an integral membrane protein. FEBS Letters, 505(3), 363-368. [Link]
- Li, L., & Carter, C. W. Jr. (2014). Enhanced Amino Acid Selection in Fully Evolved Tryptophanyl-tRNA Synthetase, Relative to Its Urzyme, Requires Domain Motion Sensed by the D1 Switch, a Remote Dynamic Packing Motif. Journal of Biological Chemistry, 289(7), 4413–4424. [Link]
- Green, A. P., et al. (2022). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 122(20), 15895–15952. [Link]
- Wikipedia contributors. (2023).
- Hardman, C. S., et al. (2021). A Noncanonical Tryptophan Analogue Reveals an Active Site Hydrogen Bond Controlling Ferryl Reactivity in a Heme Peroxidase. JACS Au, 1(6), 775–785. [Link]
- LaBella, A. L., et al. (2019). Variation and selection on codon usage bias across an entire subphylum. PLoS Genetics, 15(7), e1008266. [Link]
- Zhang, Y., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 3(4), 77. [Link]
- Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 796. [Link]
- D'Amico, F., et al. (2021). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 22(19), 10738. [Link]
- The Thought Emporium. (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [Link]
- Budisa, N. (2004). Biosynthetic Incorporation of Tryptophan Analogs in Proteins. Methods in Molecular Biology, 284, 23-36. [Link]
- Sharma, P. (2023).
- Zhang, Z., et al. (2004). Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells. Proceedings of the National Academy of Sciences, 101(24), 8882-8887. [Link]
- Negi, S. S., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 558-561. [Link]
Sources
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- 2. Rational design of an orthogonal tryptophanyl nonsense suppressor tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Docking of tryptophan analogs to trytophanyl-tRNA synthetase: implications for non-canonical amino acid incorporations | Semantic Scholar [semanticscholar.org]
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- 7. researchgate.net [researchgate.net]
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- 9. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 10. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Tryptophan Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
photostability issues of 5-Chloro-D-tryptophan in experiments
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Photostability Challenges
Welcome to the technical support center for 5-Chloro-D-tryptophan. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical knowledge and practical troubleshooting strategies to address the photostability issues associated with this compound. This resource is structured to anticipate the challenges you may face during your experiments and to offer scientifically grounded solutions.
Understanding the Core Issue: The Inherent Photosensitivity of this compound
This compound, like its parent amino acid tryptophan, possesses an indole ring that is susceptible to photodegradation. The presence of a chlorine atom at the 5-position can further influence its electronic properties, potentially altering its photosensitivity. Exposure to light, particularly in the UV range, can initiate a cascade of photochemical reactions, leading to the degradation of the molecule. This degradation is not merely a loss of the desired compound but can also introduce confounding variables into your experiments through the formation of photo-adducts and reactive oxygen species (ROS).
The primary mechanism of tryptophan photodegradation involves the absorption of light by the indole ring, leading to an excited state. This excited molecule can then undergo various reactions, including photooxidation, which often results in the cleavage of the indole ring to form products such as N-formylkynurenine and kynurenine.[1][2] The presence of oxygen significantly accelerates this process.[3] For this compound, it is plausible that similar degradation pathways exist, with the potential for additional reactions involving the carbon-chlorine bond.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns regarding the use of this compound in experimental settings.
Q1: My this compound solution has turned yellow. Is it still usable?
A1: A yellow discoloration is a common indicator of tryptophan degradation.[4] This color change is often associated with the formation of kynurenine and other oxidized products.[2] It is strongly advised not to use a discolored solution, as the presence of these degradation products can lead to experimental artifacts and potential phototoxicity.[5][6] The yellowing indicates a significant loss of the parent compound and the introduction of unknown variables.
Q2: I'm observing unexpected fluorescence in my assay after adding this compound. What could be the cause?
A2: Tryptophan and its derivatives are naturally fluorescent. However, an unexpected change or increase in fluorescence may be due to the formation of photodegradation products. Some degradation products of tryptophan have distinct fluorescent properties that differ from the parent molecule. If you observe anomalous fluorescence, it is crucial to prepare a fresh, light-protected solution of this compound and repeat the experiment to see if the issue persists.
Q3: Can I autoclave my media after adding this compound?
A3: It is not recommended to autoclave solutions containing this compound. The combination of heat and light during the autoclaving process can significantly accelerate its degradation. You should sterile-filter your this compound solution through a 0.22 µm filter and add it to your autoclaved and cooled media aseptically.
Q4: What are the ideal storage conditions for this compound?
A4: Both the solid compound and its solutions should be stored protected from light and at low temperatures. For long-term storage, the solid form should be kept at -20°C.[1] Solutions should be freshly prepared for each experiment. If short-term storage of a stock solution is necessary, it should be stored in an amber vial, wrapped in aluminum foil, at 2-8°C for no longer than a few days. Always consult the supplier's specific storage recommendations.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues related to the photostability of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound leading to variable concentrations of the active compound. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment. 2. Protect from Light: Work in a dimly lit environment or use amber-colored labware. Wrap flasks and tubes containing the compound in aluminum foil. 3. Quantify Concentration: If possible, use HPLC to verify the concentration of your stock solution before use. |
| Decreased cell viability or signs of cytotoxicity in cell culture. | Formation of phototoxic degradation products.[5][6] | 1. Minimize Light Exposure: Protect cell culture plates from ambient light after the addition of this compound. 2. Control Experiments: Include a control group where the cells are treated with a solution of this compound that has been intentionally exposed to light to assess the toxicity of the degradation products. 3. Use Antioxidants: Consider the addition of a compatible antioxidant, such as ascorbic acid, to your media to help mitigate oxidative degradation.[3] |
| Precipitate formation in the media. | Formation of insoluble degradation products or interaction of degradation products with media components. | 1. Visual Inspection: Regularly inspect your media for any signs of precipitation after adding this compound. 2. Solubility Check: Ensure that the concentration of this compound is within its solubility limits in your specific media. 3. Fresh Media: If a precipitate forms, discard the media and prepare a fresh batch, ensuring all components are fully dissolved before adding the sterile-filtered this compound. |
Experimental Protocols
To ensure the integrity of your experiments, it is crucial to handle this compound with care. The following protocols provide a framework for best practices.
Protocol 1: Preparation of a Light-Protected Stock Solution
-
Work Environment: Perform all steps in a dimly lit area or under a yellow safe light.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in a suitable solvent (e.g., sterile water, DMSO, or a buffer appropriate for your experiment) in an amber glass vial.
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, amber-colored storage tube.
-
Storage: Wrap the tube in aluminum foil and store at 2-8°C for short-term use or aliquot and freeze at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Workflow for Cell-Based Assays
Caption: Experimental workflow for using this compound in cell-based assays.
Understanding the Photodegradation Pathway
While the exact photodegradation products of this compound are not extensively documented in the literature, we can infer a likely pathway based on the known photochemistry of tryptophan and halogenated aromatic compounds.
Caption: A proposed photodegradation pathway for this compound.
This proposed pathway highlights three potential outcomes upon light absorption:
-
Oxidation: Similar to tryptophan, the indole ring can be oxidized, especially in the presence of oxygen, to form chlorinated analogs of kynurenine.
-
Dechlorination: The carbon-chlorine bond may be susceptible to photolytic cleavage, leading to the formation of D-tryptophan and a chlorine radical.
-
Photosensitization: The excited this compound molecule can transfer its energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species (ROS), which can then damage other molecules in the system.
Given these potential degradation pathways, it is imperative for researchers to minimize light exposure to maintain the integrity of their experiments and avoid misleading results.
References
- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Medicinal Chemistry Letters. [Link]
- Studies on the photodegradation of tryptophan. Photochemistry and Photobiology. [Link]
- Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current Pharmaceutical Design. [Link]
- Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Molecules. [Link]
- Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts. [Link]
- Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis. Environmental Research. [Link]
- Efficient asymmetric synthesis of tryptophan analogues having useful photophysical properties. ACS Medicinal Chemistry Letters. [Link]
- Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
- The stability of solutions of 5-hydroxytryptophan. Journal of Pharmacy and Pharmacology. [Link]
- Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
- Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research. [Link]
- Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. Food Chemistry. [Link]
- Synthesis, photophysical properties and photocytotoxicity of mono-, di-, tri- and tetra-glucosylated fluorophenylporphyrins. Bioorganic & Medicinal Chemistry. [Link]
- Photostability of L−Tryptophan in Aqueous Solution: Effect of Atmosphere and Antioxidants Addition. Food Chemistry. [Link]
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. [Link]
- Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation. Journal of Pharmaceutical Sciences. [Link]
- Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics. [Link]
- Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum. Foods. [Link]
- Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway.
- Simultaneous stabilization of blueberry anthocyanin colorant through microencapsulation and ferulic acid copigmentation.
Sources
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- 2. Design, synthesis, and photophysical properties of hybrid porphyrin-natural product compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing racemization of 5-Chloro-D-tryptophan during synthesis
A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers and chemists working on the synthesis of 5-Chloro-D-tryptophan. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and troubleshooting strategies to minimize racemization and ensure the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of a pure enantiomer (in this case, the desired D-isomer of 5-Chloro-tryptophan) into a mixture containing both D- and L-enantiomers.[1] This loss of optical purity is a significant concern because the biological activity of chiral molecules is often highly specific to one enantiomer. In drug development, the presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the enantiomeric purity of this compound is paramount.
Q2: What is the primary mechanism that causes racemization during the synthesis of amino acid derivatives like this compound?
A2: The most prevalent mechanism for racemization during peptide bond formation or related synthetic steps is the formation of a 5(4H)-oxazolone, also known as an azlactone, intermediate.[1] The alpha-proton of this intermediate is acidic and can be readily abstracted by a base. This deprotonation leads to a loss of chirality at the alpha-carbon. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both D and L isomers.[1]
Q3: Are certain amino acids more prone to racemization? How does this compound compare?
A3: Yes, some amino acids are inherently more susceptible to racemization. Histidine and cysteine are particularly notorious for their high tendency to racemize.[1][2] While tryptophan itself is not as prone to racemization as histidine or cysteine, the presence of the electron-withdrawing chloro-substituent on the indole ring can influence the acidity of the alpha-proton, potentially increasing the risk of racemization under certain conditions.
Q4: How can I accurately determine the enantiomeric purity of my synthesized this compound?
A4: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a reliable method for determining the optical purity of synthesized 5-chloro-L-tryptophan.[3] A Cinchona alkaloid-based zwitterionic CSP has been shown to effectively separate the enantiomers of 6-chloro-tryptophan, and a similar approach would be applicable to the 5-chloro isomer.[3] Additionally, chiral ligand-exchange chromatography can be employed for the separation of tryptophan enantiomers.[4]
Troubleshooting Guide: Minimizing Racemization
This section provides actionable strategies to mitigate racemization during the synthesis of this compound.
Issue 1: Racemization during Carboxyl Group Activation and Coupling
Cause: The activation of the carboxylic acid is a critical step for forming a new bond, but the activated intermediates are often susceptible to racemization, especially in the presence of a base.[5]
Solutions:
-
Choice of Coupling Reagents:
-
Use of Additives:
-
The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) is highly recommended, particularly when using carbodiimide coupling reagents.[2][5] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
-
Base Selection:
-
The choice and stoichiometry of the base are crucial. Strong, sterically unhindered bases like triethylamine (TEA) can accelerate racemization.[5]
-
Recommended: Use sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6] For particularly sensitive couplings, the weaker base sym-collidine may be beneficial.[6][7]
-
Issue 2: Influence of Protecting Groups on Racemization
Cause: The nature of the α-amino protecting group significantly impacts the propensity for racemization.
Solutions:
-
Urethane-Type Protecting Groups:
-
Indole Protection:
-
While the indole nitrogen of tryptophan does not directly participate in the primary racemization mechanism, protecting it can prevent side reactions that may occur under certain synthetic conditions.[9] For Boc-based strategies, a formyl group (For) can be used, while for Fmoc chemistry, a Boc group is a common choice for indole protection.[2][10]
-
Issue 3: Impact of Reaction Conditions
Cause: Temperature and pH can significantly influence the rate of racemization.
Solutions:
-
Temperature Control:
-
Perform coupling reactions at low temperatures (e.g., 0 °C to room temperature) whenever possible. Elevated temperatures, sometimes used to drive reactions to completion, can increase the rate of racemization.[7]
-
-
pH Management:
Experimental Protocols
Protocol 1: General Procedure for a Low-Racemization Coupling Reaction
This protocol outlines a general method for coupling N-protected this compound to an amino ester or another amino acid derivative.
Materials:
-
N-protected this compound
-
Amino component (e.g., amino acid methyl ester hydrochloride)
-
Coupling reagent (e.g., HATU)
-
Additive (e.g., HOAt)
-
Sterically hindered base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the N-protected this compound and HOAt (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino component hydrochloride salt and DIPEA (2.2 equivalents) in the anhydrous solvent.
-
Slowly add the solution of the amino component to the pre-activated this compound solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Protocol 2: Chiral HPLC Analysis of this compound Enantiomeric Purity
This protocol provides a starting point for developing a chiral HPLC method to assess the enantiomeric excess of your product.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a Cinchona alkaloid-based zwitterionic CSP)[3]
Mobile Phase (Example):
-
A mixture of methanol and water (e.g., 98:2 v/v) containing acidic and basic additives like formic acid and diethylamine.[3] The exact concentrations of the additives will need to be optimized.
Procedure:
-
Prepare a standard solution of racemic 5-Chloro-DL-tryptophan to determine the retention times of both enantiomers.
-
Prepare a solution of your synthesized this compound sample.
-
Inject the racemic standard and optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Inject your synthesized sample under the optimized conditions.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the D- and L-enantiomers: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100
Data Summary
| Parameter | Recommendation for Minimizing Racemization | Rationale |
| Coupling Reagent | Uronium/aminium (HATU, HBTU) or Phosphonium (PyBOP, BOP) based reagents.[1] | These reagents promote rapid amide bond formation, minimizing the lifetime of the activated intermediate susceptible to racemization. |
| Additives | HOBt, HOAt, 6-Cl-HOBt.[2][5] | Form less racemization-prone active esters. |
| Base | Sterically hindered amines (DIPEA, NMM) or weaker bases (sym-collidine).[5][6][7] | Minimize the abstraction of the α-proton. |
| Protecting Group | Urethane-type (Boc, Fmoc, Z).[6][8] | Reduce the propensity for oxazolone formation. |
| Temperature | 0 °C to room temperature.[7] | Lower temperatures decrease the rate of racemization. |
| pH | Avoid strongly basic conditions (pH > 9).[11][12] | High pH increases the rate of α-proton abstraction. |
Visualizing the Mechanism of Racemization
Caption: Mechanism of racemization via oxazolone formation.
Workflow for Synthesis and Analysis
Caption: Workflow for synthesizing and analyzing this compound.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models.
- Lóki, K., et al. (2006). Racemization of tryptophan of food protein influenced by different technologies. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-16.
- Chen, C. H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9172-9177.
- Analysis of the Racemization of Tryptophan. (2006). ResearchGate.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.
- Min, J. Z., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Journal of analytical methods in chemistry, 2015, 859103.
- A convenient enzymatic synthesis of l-halotryptophans. (2007). Scilit.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC.
- Oue, S., et al. (2008). Synthesis of DL-tryptophan by modified broad specificity amino acid racemase from Pseudomonas putida IFO 12996. Journal of bioscience and bioengineering, 105(3), 253-259.
- Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). National Institutes of Health.
- Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143-148.
- Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. (2012). National Institutes of Health.
- A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. (2002). ResearchGate.
- Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. (2019). National Institutes of Health.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health.
- One-Pot Access to L-5,6-Dihalotryptophans and L-Alknyltryptophans Using Tryptophan Synthase. (2015). ResearchGate.
- Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of organic chemistry, 38(15), 2594-2597.
- Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube.
- Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. (2022). National Institutes of Health.
- Separation of tryptophan enantiomers by ligand-exchange chromatography with novel chiral ionic liquids ligand. (2014). PubMed.
- Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Oc- tahydroisoquinolines. (2022). ChemRxiv.
- Chiral preference of L-tryptophan derived metal-based antitumor agent of late 3d-metal ions (Co(II), Cu(II) and Zn(II)) in comparison to D- and DL-tryptophan analogues: their in vitro reactivity towards CT DNA, 5'-GMP and 5'-TMP. (2010). PubMed.
- Enantioselective synthesis of the 5-6-7 carbocyclic core of the gagunin diterpenoids. (2013). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of tryptophan enantiomers by ligand-exchange chromatography with novel chiral ionic liquids ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. journal.uni-mate.hu [journal.uni-mate.hu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Assessing the Purity of 5-Chloro-D-tryptophan
Welcome to the technical support center for the analysis of 5-Chloro-D-tryptophan. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to assess the chemical and chiral purity of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimentation, providing not just protocols, but the scientific reasoning behind them to ensure methodological integrity.
Section 1: Reversed-Phase HPLC for Achiral Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound by separating it from process-related impurities and degradation products. The indole ring in the molecule provides a strong chromophore, making UV detection highly effective.
Frequently Asked Questions (FAQs) - HPLC Purity
Q1: What is a good starting point for an HPLC method to determine the purity of this compound?
A1: A reversed-phase HPLC method is the most common and effective approach. The key is to control the ionization state of the molecule's amino and carboxylic acid groups with a buffered mobile phase.
-
Rationale: this compound is an amino acid and thus zwitterionic. Its charge state is pH-dependent. Buffering the mobile phase to a pH between 2.5 and 4.0 ensures that the carboxylic acid is protonated (neutral) and the primary amine is protonated (positive charge), leading to consistent retention and sharp peak shapes on a C18 column.
A recommended starting point is summarized in the table below.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Column | C18, 5 µm, 4.6 x 250 mm | The C18 stationary phase provides excellent hydrophobic retention for the indole ring. A 250 mm length ensures sufficient resolution for closely eluting impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid or 20mM Potassium Phosphate in Water, pH 3.0 | Provides a stable, low pH to control ionization and offers good buffering capacity. Phosphoric acid is suitable for UV detection as it has a low cutoff.[1] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred as it has a lower viscosity and UV cutoff, often leading to better peak efficiency.[2] |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is essential during method development to elute all potential impurities, from polar starting materials to non-polar byproducts. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Detection | UV at 280 nm and 220 nm | The indole chromophore has a primary maximum around 280 nm and a stronger one near 220 nm.[1] Monitoring at 280 nm is more selective, while 220 nm offers higher sensitivity for all peptide-bond-containing impurities. |
| Column Temp. | 30 °C | Maintaining a constant column temperature is critical for reproducible retention times.[3] |
| Injection Vol. | 10 µL | A good starting volume to avoid column overloading. |
Q2: My this compound peak is tailing. What is the cause and how can I fix it?
A2: Peak tailing for a basic compound like an amino acid on a silica-based C18 column is often caused by secondary interactions between the protonated amine group and residual, acidic silanol groups on the stationary phase.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Reducing the pH to ~2.5 further suppresses the ionization of silanol groups, minimizing the unwanted interaction.
-
Use a High-Purity Silica Column: Modern columns use high-purity silica with minimal residual silanols. Consider columns with "end-capping" or those marketed as "base-deactivated".[4]
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) at 0.1%, to the mobile phase can mask the active silanol sites. However, be aware that TEA has a high UV cutoff and can be difficult to remove from the column.[4]
-
Q3: I see extraneous or "ghost" peaks in my chromatogram. What are they?
A3: Ghost peaks typically originate from contamination in the mobile phase, the sample solvent (diluent), or carryover from a previous injection.
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your sample diluent and run the exact same gradient. If the peak appears, the contamination is in your diluent or mobile phase. Prepare fresh mobile phase using high-purity HPLC-grade reagents.[3][5]
-
Check for Carryover: If the ghost peak appears after injecting a concentrated sample, it is likely carryover. Clean the injector needle and port. Develop a robust needle wash protocol, often using a solvent stronger than the mobile phase (e.g., a mix of acetonitrile and water).
-
Bacterial Growth: Buffers, especially near neutral pH, can support bacterial growth. Filter your buffers and don't store them for extended periods.[4]
-
Experimental Workflow: HPLC Purity Analysis
Caption: General workflow for HPLC purity analysis.
Section 2: Chiral Purity Analysis
For any D-amino acid, confirming the absence of its L-enantiomer is critical. The biological activity and toxicity can be highly stereospecific. Chiral HPLC is the gold standard for this determination.
Frequently Asked Questions (FAQs) - Chiral Purity
Q1: What are the primary strategies for separating this compound from its L-enantiomer?
A1: There are two main approaches in chiral HPLC:
-
Chiral Stationary Phase (CSP): This is the most common method. The column's stationary phase is modified with a chiral selector (e.g., a macrocyclic glycopeptide like teicoplanin, or a polysaccharide derivative). Enantiomers interact differently with the CSP, leading to different retention times.[6]
-
Chiral Mobile Phase Additive (CMPA): A chiral selector is added directly to the mobile phase of a standard achiral column (like a C18). The selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, which then partition differently onto the stationary phase. A common CMPA for amino acids is a ligand-exchange system, such as L-isoleucine and cupric sulfate.[7]
Q2: My chiral separation shows poor resolution (Rs < 1.5). How can I improve it?
A2: Improving chiral resolution is an exercise in optimizing the subtle energetic differences in the interactions between the enantiomers and the chiral selector.
-
Troubleshooting Steps:
-
Lower the Temperature: Chiral separations are often entropically driven. Reducing the column temperature (e.g., from 25°C to 15°C) can enhance the stability of the transient diastereomeric complexes, improving resolution.[8]
-
Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the stationary phase, which can improve resolution, albeit at the cost of longer run times.
-
Modify the Mobile Phase: For CSPs, altering the organic modifier (e.g., switching from methanol to ethanol or isopropanol) or changing its percentage can dramatically alter selectivity. For CMPA methods, adjusting the concentration of the chiral selector or the copper salt can optimize the separation.[7][8]
-
Protocol: Chiral Purity of this compound using a Chiral Mobile Phase Additive
This protocol is based on the principle of ligand exchange chromatography, a robust method for amino acid enantioseparation.[7]
-
Mobile Phase Preparation:
-
Accurately weigh and dissolve L-Isoleucine (e.g., 10 mmol/L) and Cupric Sulfate (e.g., 5 mmol/L) in HPLC-grade water.
-
Mix this aqueous solution with methanol in a 90:10 (v/v) ratio.
-
Filter the final mobile phase through a 0.45 µm filter and degas thoroughly.[7]
-
-
Chromatographic Conditions:
-
Column: Standard Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes. The baseline should be stable.
-
Inject a racemic (D/L) standard of 5-Chloro-tryptophan to confirm the elution order and calculate the resolution.
-
Inject the this compound sample.
-
Quantify the L-enantiomer impurity by comparing its peak area to the area of the main D-enantiomer peak.
-
Caption: Troubleshooting poor chiral HPLC resolution.
Section 3: Spectroscopic Methods for Identity and Structural Confirmation
While chromatography is excellent for purity, spectroscopic techniques are required to confirm the fundamental identity of the molecule.
| Technique | Purpose | Expected Results for this compound |
| UV-Vis Spectroscopy | Quick identity check and quantification. | Absorbance maxima (λmax) similar to tryptophan, expected around 220 nm and 280 nm.[1] The chloro-substituent may cause a minor bathochromic (red) shift. |
| Mass Spectrometry (MS) | Absolute confirmation of molecular weight. | The monoisotopic mass of the neutral molecule (C11H11ClN2O2) is 238.051.[9] In positive ion ESI-MS, the protonated molecule [M+H]+ should be observed at m/z 239.058. |
| 1H-NMR Spectroscopy | Unambiguous structural confirmation and isomer identification. | The proton signals of the indole ring will be characteristic. The absence of a proton at the C5 position and the splitting patterns of the remaining aromatic protons (C4, C6, C7) will confirm the substitution pattern.[10][11] |
Frequently Asked Questions (FAQs) - Spectroscopy
Q1: How can I use Mass Spectrometry to identify an unknown impurity peak from my HPLC run?
A1: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS). By feeding the HPLC eluent directly into the mass spectrometer, you can obtain the mass of the unknown impurity.
-
Process:
-
Determine the exact mass of the impurity from the MS spectrum.
-
Use this mass to predict possible elemental formulas.
-
Consider common degradation pathways (e.g., oxidation, deamination) and process impurities (e.g., starting materials, other isomers) that could match the predicted formula.[12]
-
Perform MS/MS (tandem mass spectrometry) to fragment the impurity ion. The fragmentation pattern provides structural clues that can help confirm its identity.[13]
-
Q2: Can NMR distinguish this compound from other positional isomers, like 4-Chloro or 6-Chloro-D-tryptophan?
A2: Absolutely. ¹H-NMR is exceptionally powerful for this. Each positional isomer will give a unique set of signals in the aromatic region (typically 6.5-8.0 ppm). The number of protons, their chemical shifts, and their coupling constants (J-values) create a unique fingerprint for the substitution pattern on the indole ring. For 5-chloro substitution, you would expect to see specific doublet and doublet-of-doublets patterns for the H-4, H-6, and H-7 protons.[10]
Section 4: Understanding and Controlling Impurities
A robust purity assessment requires an understanding of what impurities are likely to be present. These fall into two main categories: process-related impurities and degradation products.
Frequently Asked Questions (FAQs) - Impurities
Q1: What are the most likely impurities I should be looking for?
A1:
-
Enantiomeric Impurity: 5-Chloro-L-tryptophan.
-
Related Substances: Unreacted starting materials from the synthesis, or byproducts such as other positional isomers (e.g., 4- or 6-chloro-tryptophan).
-
Degradation Products: Tryptophan and its derivatives are susceptible to oxidation and photolytic degradation.[12][14] Forced degradation studies are the best way to identify these potential impurities.
Q2: How do I perform a forced degradation study?
A2: A forced degradation (or stress testing) study intentionally degrades the sample to ensure your analytical method can separate the resulting impurities from the main compound. This is a key part of method validation as required by regulatory agencies.[15][16]
-
Typical Stress Conditions:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., Dry heat at 105 °C.
-
Photolytic Stress: Exposing the sample to UV and visible light (e.g., ICH Q1B conditions).
-
The goal is to achieve 5-20% degradation of the active substance. The stressed samples are then analyzed by your HPLC method to prove it is "stability-indicating."
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Typical UV-vis spectra of tryptophan (1 mL; 0.1 mM) derivative formed....
- Yi, Y., et al. (2014). Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. Journal of Chromatography A, 1325, 104-10.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Tryptophan.
- Wang, L., et al. (2010). Chiral discrimination between D- and L-tryptophan based on the alteration of the fluorescence lifetimes by the chiral additives. Talanta, 81(4-5), 1599-605.
- ResearchGate. (n.d.). Enantioseparation of D,L-tryptophan with pre-mixed chiral mobile phase by high performance liquid chromatography.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Care and Use Manual amino acid analysis liquid chromatography column.
- Pöyhönen, S., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15615.
- ResearchGate. (n.d.). UV-Vis spectra of tryptophan (Trp 24 µM, dashed line),....
- Strickland, E. H., et al. (1970). Far-ultraviolet absorption and circular dichroism spectra of L-tryptophan and some derivatives. Journal of the American Chemical Society, 92(21), 6379-6385.
- Royal Society of Chemistry. (2025). Application of 2D-liquid chromatography for the separation of a mixture of isomeric and structurally related azatryptophan derivatives.
- ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.
- Royal Society of Chemistry. (n.d.). The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal electronic transitions differing in the dipole moment.
- Harth, S., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences, 22(12), 6277.
- American Chemical Society Publications. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties.
- MedCrave. (2016). Forced Degradation Studies.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Lounasmaa, M., et al. (1983). NMR SPECTROSCOPIC STUDIES OF TRYPTOPHAN DERIVATIVES. Heterocycles, 20(4), 639.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- The Royal Society of Chemistry. (n.d.). Supporting Information Tryptophan association in water driven by charge-transfer interactions with electron- deficient aromatic.
- Frontiers. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters.
- Akkus, S., et al. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Food Chemistry, 193, 26-9.
- Varga, B., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Analytical Biochemistry, 574, 7-14.
- Jurt, S., et al. (2002). NMR investigation of the dynamics of tryptophan side-chains in hemoglobins. Journal of Molecular Biology, 322(2), 433-49.
- CORE. (2015). New evidence for H/D scrambling of tryptophan and its analogues in the gas phase.
- ResearchGate. (n.d.). 1 H NMR spectra showing tryptophan aromatic proton resonances for (A)....
- Dai, Z., et al. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology, 2019, 127-139.
- University of Brighton. (n.d.). Determination of tryptophan metabolism from biological tissues and fluids using high performance liquid chromatography with simultaneous dual electrochemical detection.
- NIST. (n.d.). Tryptophan.
- van der Ham, M., et al. (2022). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Clinical Chemistry and Laboratory Medicine, 61(2), 295-304.
- PubChem. (n.d.). 5-chloro-L-tryptophan.
- MDPI. (n.d.). Rapid Tryptophan Assay as a Screening Procedure for Quality Protein Maize.
- Royal Society of Chemistry. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis.
- ResearchGate. (n.d.). (PDF) A simplified HPLC method for determination of tryptophan in some cereals and legumes.
- National Center for Biotechnology Information. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles.
- Karakawa, T., et al. (2022). Detection of impurities in dietary supplements containing L-tryptophan. Amino Acids, 54(5), 835-839.
- National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Pharmaffiliates. (n.d.). Tryptophan-impurities.
- Das, Y. T., et al. (2004). Safety of 5-hydroxy-L-tryptophan. Toxicology Letters, 150(1), 111-22.
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- 6. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Halogenation of Tryptophan in Peptide Therapeutics: A Comparative Analysis of 5-Chloro-D-tryptophan and 5-Bromo-D-tryptophan for Enhanced Stability
In the landscape of peptide drug development, enhancing metabolic stability without compromising biological activity is a paramount challenge. The incorporation of unnatural amino acids is a well-established strategy to overcome the inherent limitations of native peptides, such as susceptibility to proteolytic degradation. Among these, halogenated amino acids have garnered significant interest. This guide provides an in-depth, objective comparison of two prominent halogenated D-tryptophan analogs, 5-Chloro-D-tryptophan and 5-Bromo-D-tryptophan, focusing on their impact on peptide stability. This analysis is grounded in experimental data and established scientific principles to aid researchers in making informed decisions for their peptide design and optimization strategies.
The Rationale for Halogenating Tryptophan in Peptides
Tryptophan, with its bulky indole side chain, often plays a crucial role in the structure and function of peptides, participating in hydrophobic and aromatic interactions that are critical for receptor binding and conformational integrity. However, the tryptophan residue can also be a site of metabolic instability. Halogenation at the 5-position of the indole ring introduces several key physicochemical modifications:
-
Increased Hydrophobicity: The addition of a halogen atom enhances the lipophilicity of the side chain, which can influence membrane permeability and protein-protein interactions.
-
Steric Hindrance: The bulky halogen atom can sterically hinder the approach of proteases, thereby reducing the rate of enzymatic degradation.
-
Altered Electronic Properties: Halogens are electron-withdrawing groups that can modulate the electronic distribution of the indole ring, potentially influencing non-covalent interactions.
-
D-Amino Acid Configuration: The use of the D-enantiomer inherently provides resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids.
The choice between a chloro and a bromo substituent involves a trade-off between size, polarizability, and electronegativity, which can have nuanced effects on the overall stability and activity of the peptide.
Physicochemical Properties: this compound vs. 5-Bromo-D-tryptophan
A fundamental understanding of the physicochemical differences between these two analogs is essential for predicting their influence on peptide behavior.
| Property | This compound | 5-Bromo-D-tryptophan |
| Molecular Weight | 238.67 g/mol | 283.12 g/mol |
| Van der Waals Radius of Halogen | Chlorine: 1.75 Å | Bromine: 1.85 Å |
| Electronegativity (Pauling Scale) | Chlorine: 3.16 | Bromine: 2.96 |
| Polarizability of Halogen | Chlorine: 2.18 ų | Bromine: 3.05 ų |
The larger van der Waals radius and higher polarizability of bromine compared to chlorine suggest that 5-Bromo-D-tryptophan may offer greater steric shielding and stronger van der Waals interactions. However, the higher electronegativity of chlorine could lead to more pronounced effects on the electronic properties of the indole ring.
Impact on Peptide Stability: A Comparative Overview
While direct head-to-head comparative studies on a single peptide scaffold are limited in publicly available literature, we can synthesize a comparative analysis based on individual studies of peptides incorporating these analogs. The primary measures of stability are resistance to proteolytic degradation (proteolytic stability) and maintenance of secondary structure under thermal stress (thermal stability).
Proteolytic Stability
The incorporation of D-amino acids is a primary strategy for enhancing proteolytic stability. The addition of a halogen at the 5-position of the D-tryptophan further augments this effect.
General Findings from Literature:
-
Halogenation of tryptophan, in general, has been shown to significantly increase the half-life of peptides in serum or plasma.[1]
-
Studies on various peptides, including antimicrobial peptides and somatostatin analogs, have demonstrated that the introduction of halogenated amino acids can lead to a 10- to 100-fold improvement in proteolytic stability.[1][2]
Comparative Insights: While specific half-life data for identical peptide backbones containing this compound versus 5-Bromo-D-tryptophan is scarce, the larger size of the bromine atom is hypothesized to provide a more effective steric shield against proteolytic enzymes compared to chlorine. This suggests that peptides containing 5-Bromo-D-tryptophan may exhibit a longer serum half-life. However, the specific context of the surrounding amino acid sequence and the particular proteases involved will ultimately determine the precise degradation kinetics.
Conformational and Thermal Stability
The stability of a peptide's secondary structure is crucial for its biological function. Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure and its stability as a function of temperature (thermal denaturation).
General Observations:
-
The introduction of bulky, hydrophobic residues like halogenated tryptophans can influence the conformational preferences of a peptide, potentially stabilizing helical or turn structures.
-
CD spectra of peptides containing halogenated tryptophans can be used to monitor changes in their secondary structure upon thermal stress, allowing for the determination of the melting temperature (Tm), a key indicator of thermal stability.[3][4]
Comparative Analysis: The larger and more polarizable bromine atom in 5-Bromo-D-tryptophan could lead to stronger intramolecular interactions within the peptide, potentially resulting in a more stable folded conformation and a higher melting temperature compared to its chlorinated counterpart. However, without direct comparative experimental data on the same peptide scaffold, this remains a well-founded hypothesis.
Experimental Protocols for Stability Assessment
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating experimental protocols for assessing proteolytic and thermal stability.
Proteolytic Stability Assay in Human Serum
This protocol outlines a method to determine the half-life of a peptide in a biologically relevant matrix.
Methodology Workflow:
Caption: Workflow for proteolytic stability assay.
Step-by-Step Protocol:
-
Prepare Peptide Stock Solutions: Dissolve the this compound and 5-bromo-D-tryptophan containing peptides in an appropriate buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Prepare Human Serum: Thaw human serum on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Initiate Reaction: In separate microcentrifuge tubes, pre-warm the required volume of human serum to 37°C. Add the peptide stock solution to a final concentration of 100 µg/mL. This is time point zero (t=0).
-
Incubation and Sampling: Incubate the reaction mixtures at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid) to stop enzymatic activity.
-
Sample Preparation for Analysis: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate serum proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) of the peptide.
Thermal Stability Assay using Circular Dichroism Spectroscopy
This protocol measures the conformational stability of the peptides in response to increasing temperature.
Methodology Workflow:
Caption: Workflow for thermal stability assay via CD.
Step-by-Step Protocol:
-
Prepare Peptide Solutions: Prepare solutions of the native and modified peptides in a suitable buffer (e.g., phosphate buffer) at a concentration appropriate for Circular Dichroism (CD) spectroscopy (typically 0.1-0.2 mg/mL).
-
Instrument Setup: Use a CD spectrophotometer equipped with a temperature controller.
-
Initial Spectrum: Record a far-UV CD spectrum (e.g., 190-260 nm) at a starting temperature (e.g., 20°C) to confirm the initial secondary structure.
-
Thermal Denaturation: Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides) while increasing the temperature at a controlled rate (e.g., 2°C/minute).
-
Data Collection: Record the CD signal at regular temperature intervals until the unfolding transition is complete.
-
Data Analysis: Plot the mean residue ellipticity as a function of temperature. The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal unfolding curve.
Conclusion and Future Perspectives
The incorporation of this compound and 5-Bromo-D-tryptophan represents a powerful strategy for enhancing the stability of peptide-based therapeutics. While both modifications are effective at increasing resistance to proteolysis, the subtle differences in their physicochemical properties can lead to distinct effects on overall peptide stability and conformation. Based on steric considerations, 5-Bromo-D-tryptophan is predicted to offer superior protection against enzymatic degradation. However, the optimal choice of halogen will be peptide-specific and may require empirical testing.
The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these and other unnatural amino acid modifications. Future research should focus on direct comparative studies of these analogs within various peptide scaffolds to build a more comprehensive understanding of their structure-stability relationships. Such studies will be invaluable for the rational design of next-generation peptide drugs with improved pharmacokinetic profiles and therapeutic efficacy.
References
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A Comparative Guide to the Biological Effects of 5-Chloro-D-tryptophan and 5-Hydroxytryptophan (5-HTP)
This guide provides an in-depth, objective comparison of the biological properties, mechanisms of action, and experimental considerations for two distinct tryptophan derivatives: 5-Chloro-D-tryptophan and 5-Hydroxytryptophan (5-HTP). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate informed experimental design and application.
Introduction and Core Distinction
At a glance, this compound and 5-Hydroxytryptophan (5-HTP) are both derivatives of the essential amino acid tryptophan. However, their structural modifications dictate profoundly different roles within biological systems. 5-HTP is a naturally occurring metabolic intermediate and the immediate precursor to the neurotransmitter serotonin, making it a subject of extensive clinical and physiological research[1][2][3]. In contrast, this compound is a synthetic, halogenated derivative of the D-enantiomer of tryptophan. Its primary utility lies in biochemical research, as a synthetic building block, and in the study of tryptophan metabolic pathways, rather than as a direct modulator of serotonin synthesis[4][5]. This guide will dissect these differences, providing the foundational knowledge necessary to evaluate their respective applications.
Molecular Profile and Mechanism of Action
The fundamental divergence in the biological effects of these two compounds begins at the molecular level.
5-Hydroxytryptophan (5-HTP): The Direct Serotonin Precursor
5-HTP's mechanism is direct and well-established. It is the product of the hydroxylation of L-tryptophan by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in serotonin synthesis[1]. From there, 5-HTP is rapidly converted to serotonin (5-hydroxytryptamine, 5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC)[6].
The critical advantages of 5-HTP in modulating serotonin levels are twofold:
-
Bypassing Rate Limitation: Administration of 5-HTP bypasses the TPH-catalyzed step, which can be inhibited by factors like stress or nutrient deficiencies, allowing for a more direct increase in serotonin production[2][7].
-
Blood-Brain Barrier Permeability: 5-HTP readily crosses the blood-brain barrier (BBB), whereas serotonin itself does not[2][3][6]. This allows orally administered 5-HTP to effectively increase serotonin levels within the central nervous system (CNS)[2][[“]].
This direct precursor role is the foundation for all of 5-HTP's documented physiological effects, which are primarily mediated by the subsequent increase in central and peripheral serotonin.
Caption: Serotonin synthesis pathway showing 5-HTP's role.
This compound: A Research Tool and Synthetic Analogue
Unlike 5-HTP, this compound is not a natural precursor for serotonin synthesis. Its biological effects are dictated by two key structural features:
-
D-Configuration: Mammalian enzymes in the primary serotonin pathway are stereospecific for L-amino acids. The D-configuration of this compound prevents it from being an efficient substrate for tryptophan hydroxylase or aromatic L-amino acid decarboxylase.
-
Chlorination at the 5-Position: The presence of a chlorine atom on the indole ring alters the molecule's electronic properties and steric bulk[5]. This can affect its binding to enzymes and transporters within tryptophan metabolic pathways, potentially acting as an antagonist or a tool to probe protein structure and function[5].
Its documented applications include serving as a building block for synthesizing novel pharmaceuticals and its use in biochemical research to investigate tryptophan metabolism[4][5]. It has also been identified as a component of antibiotic non-ribosomal peptides, highlighting its bioactivity, particularly against microorganisms[9]. Its effects in mammalian systems are not aimed at increasing serotonin but rather at studying or potentially modulating tryptophan-related pathways.
Comparative Analysis of Biological Effects & Pharmacokinetics
The differing mechanisms of action translate into distinct biological and pharmacological profiles.
| Property | 5-Hydroxytryptophan (5-HTP) | This compound |
| IUPAC Name | (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | (2R)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid |
| Molecular Formula | C₁₁H₁₂N₂O₃[6] | C₁₁H₁₁ClN₂O₂[5][10] |
| Molar Mass | 220.23 g/mol [6] | 238.67 g/mol [10] |
| Primary Mechanism | Direct precursor to serotonin; bypasses the rate-limiting step of serotonin synthesis[2][[“]]. | Research tool; synthetic building block; potential modulator of tryptophan pathways[4][5]. Not a serotonin precursor. |
| Blood-Brain Barrier | Readily crosses the BBB[2][6]. | Data not available, but transport is unlikely to be efficient via the large neutral amino acid transporter due to its D-configuration. |
| Oral Bioavailability | Well-absorbed (~70%)[2]. Bioavailability of unchanged 5-HTP is ~48% when co-administered with carbidopa[12]. | No specific data available. Oral absorption of other D-tryptophan derivatives has been shown to be saturable[13]. |
| Biological Half-life | Ranges from 2.2 to 7.4 hours[12]. | No specific data available. |
Table 1: Comparative Molecular and Pharmacokinetic Profile.
| Biological Effect | 5-Hydroxytryptophan (5-HTP) | This compound |
| Serotonin Synthesis | Directly and effectively increases CNS serotonin levels[[“]][14]. | Does not serve as a direct precursor for serotonin. Effects on serotonin metabolism, if any, would be indirect. |
| CNS Effects | Effects are mediated by increased serotonin: mood modulation, promotion of sleep, appetite suppression, and anxiety reduction[2][14][15][16]. | Used in neuroscience research to study the effects of tryptophan derivatives on behavior[4]. No established therapeutic CNS effects. |
| Other Metabolic Roles | Can be converted to melatonin, influencing sleep-wake cycles[1][16]. Can also influence other hormones and neurotransmitters like dopamine and norepinephrine[7]. | Incorporated into antibiotic non-ribosomal peptides by some microorganisms. Used to study protein structure and function[5]. |
| Primary Application | Dietary supplement and therapeutic agent for conditions linked to serotonin deficiency, such as depression, anxiety, and insomnia[1][14]. | Research chemical, pharmaceutical building block, and biochemical probe[4][5]. |
Table 2: Summary of Comparative Biological Effects and Applications.
Safety and Toxicity Profile
| Safety Aspect | 5-Hydroxytryptophan (5-HTP) | This compound |
| Common Side Effects | Primarily gastrointestinal: nausea, vomiting, heartburn, and diarrhea, especially at higher doses (>100 mg)[14][[“]][18]. Drowsiness can also occur[14]. | Specific data on side effects in humans is not available due to its status as a research chemical. Standard laboratory handling precautions are advised[19]. |
| Major Risks | Serotonin Syndrome: A potentially life-threatening condition caused by excessive serotonin levels. Risk is significantly increased when combined with other serotonergic drugs like SSRIs or MAOIs[7][[“]][20]. | Toxicity in mammalian systems is not well-characterized. Safety data sheets indicate it is not classified as a major toxicant (e.g., carcinogenic, mutagenic) under standard handling conditions[19]. |
| Contamination Concerns | The use of L-tryptophan was previously associated with Eosinophilia-Myalgia Syndrome (EMS) due to a contaminant[1][21]. While 5-HTP has not been definitively linked to EMS, vigilance for product purity is recommended[21][22]. | As a synthetic chemical, purity depends on the manufacturing process. No specific contamination risks are widely reported in the literature beyond standard chemical synthesis impurities. |
Table 3: Comparative Safety and Toxicity Profile.
Key Experimental Protocols
To empirically validate the distinct biological effects of these compounds, specific and robust methodologies are required. The choice of experiment must be guided by the compound's known mechanism of action.
Protocol 1: In Vivo Assessment of CNS Serotonin Synthesis via Microdialysis
Rationale: This protocol is the gold standard for measuring real-time changes in neurotransmitter levels in the brain of a live, behaving animal. It is the ideal method to demonstrate 5-HTP's primary effect and to confirm the lack of a direct serotonergic effect from this compound.
Caption: Workflow for in vivo microdialysis experiment.
Step-by-Step Methodology:
-
Animal Model: Utilize male Sprague-Dawley rats (250-300g).
-
Surgical Preparation: Anesthetize the animal and stereotaxically implant a guide cannula targeting a serotonin-rich brain region, such as the striatum or prefrontal cortex. Allow for a 5-7 day recovery period.
-
Microdialysis: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Compound Administration: Administer a sterile solution of 5-HTP (e.g., 50 mg/kg, i.p.) or this compound (dose to be determined by preliminary studies) or vehicle control.
-
Post-Dosing Collection: Continue collecting dialysate fractions for at least 2-3 hours post-administration.
-
Analysis: Quantify serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Interpretation: A significant increase in extracellular 5-HT and 5-HIAA levels following 5-HTP administration would be expected. No significant change would be hypothesized for the this compound group.
Protocol 2: In Vitro Cytotoxicity Assessment
Rationale: This protocol provides a foundational assessment of a compound's potential toxicity at the cellular level. It allows for a direct comparison of the dose-dependent effects of both compounds on cell viability, a crucial first step in any safety evaluation.
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a 96-well opaque white plate at a density of ~25,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of 5-HTP and this compound in a suitable vehicle (e.g., sterile water or DMSO). Create a serial dilution to test a wide range of concentrations (e.g., 1 µM to 1 mM).
-
Cell Treatment: Remove the culture medium and replace it with fresh medium containing the various concentrations of the test compounds or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assay: Use a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells[23]. Add the reagent directly to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control group to determine the percentage of cell viability. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Conclusion and Future Directions
The comparison between 5-Hydroxytryptophan and this compound is a clear illustration of how subtle molecular modifications can lead to vastly different biological functions.
-
5-HTP is a well-characterized, naturally occurring serotonin precursor with established physiological effects and therapeutic applications centered on boosting central serotonin levels[2][16]. Its biological pathway is direct and its effects are predictable consequences of increased serotonin neurotransmission.
-
This compound is a synthetic research compound. Its D-configuration and halogenation preclude it from acting as a direct serotonin precursor. Its value lies in its utility as a chemical tool for probing tryptophan metabolic pathways, serving as a structural scaffold in medicinal chemistry, and its potential as an antibiotic component[4][5][9].
For researchers, the choice between these compounds is dictated entirely by experimental goals. To study the downstream effects of increased serotonin synthesis, 5-HTP is the appropriate tool. To investigate the roles of tryptophan derivatives, explore enzyme-substrate interactions, or synthesize novel bioactive molecules, this compound serves as a valuable, non-serotonergic analogue. Future research should focus on elucidating the specific enzymatic or transporter interactions of this compound in mammalian systems to better define its potential as a modulator of tryptophan metabolism beyond the serotonin pathway.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of L-Tryptophan and D-Tryptophan Analogs
Introduction: The Significance of Chirality in Tryptophan Analogs
In the realm of molecular science and drug development, the three-dimensional arrangement of atoms is not a trivial detail—it is often the very essence of biological function. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different physiological effects. Tryptophan, an essential amino acid, is a prime example of this principle. L-tryptophan is the natural, proteinogenic enantiomer incorporated into proteins during translation, serving as a precursor for vital biomolecules like serotonin and niacin.[1][2][3] Its counterpart, D-tryptophan, is not used in protein synthesis but plays unique roles, for instance, in bacterial biofilm development and as a component in certain marine venom peptides.[1]
The ability to distinguish between and quantify L- and D-tryptophan analogs is therefore critical for pharmaceutical research, ensuring the stereochemical purity of drugs, understanding metabolic pathways, and developing novel therapeutic agents. This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these chiral twins, grounded in the causality of experimental choices and supported by validated protocols.
Chiroptical Spectroscopy: Directly Probing Chirality
Chiroptical methods are the most direct way to probe enantiomers, as they rely on the differential interaction of chiral molecules with polarized light.
Electronic Circular Dichroism (CD) Spectroscopy
Expertise & Experience: Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light. Because enantiomers are mirror images, they interact with chiral light in an equal and opposite manner, producing mirror-image CD spectra. This makes CD an unequivocal tool for identifying and quantifying enantiomers. The near-UV region (250-350 nm) is particularly informative for tryptophan due to the electronic transitions of its indole side chain.
The CD spectrum of free L-tryptophan is distinct, but this signature is highly sensitive to its environment.[4][5] Modification of the amino group or incorporation into a peptide backbone significantly alters the spectrum, providing a powerful handle for conformational studies.[4][5]
Trustworthiness: The key to a reliable CD measurement is a pure, optically transparent sample. The mirror-image relationship between the spectra of the pure L- and D-enantiomers serves as an internal validation of the measurement. A racemic (50:50) mixture will yield a flat line, confirming the technique's specificity.
Comparative Data: L- vs. D-Tryptophan
| Parameter | L-Tryptophan | D-Tryptophan | Racemic (DL)-Tryptophan |
| CD Spectrum | Positive and negative Cotton effects | Mirror-image of L-Trp spectrum | No CD signal (zero ellipticity) |
| Key Peak (Aqueous) | Characteristic positive peak ~234 nm[6] | Negative peak at ~234 nm | Flat baseline |
Experimental Protocol: Near-UV CD Spectroscopy
-
Sample Preparation: Prepare solutions of L-Trp, D-Trp, and the analog of interest in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 0.1-0.5 mM. Ensure the solvent is transparent in the desired wavelength range.
-
Instrumentation Setup: Use a calibrated CD spectrometer. Set the wavelength range from 350 nm to 220 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min. Use a quartz cuvette with a 1.0 cm path length.
-
Blank Correction: Record a baseline spectrum of the buffer solution under the same conditions.
-
Sample Measurement: Record the spectra for the L-Trp, D-Trp, and analog samples. Average at least three scans for each sample to improve the signal-to-noise ratio.
-
Data Processing: Subtract the buffer baseline from each sample spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]) for standardized comparison.
Mandatory Visualization
Caption: Workflow for CD Spectroscopic Analysis of Tryptophan Analogs.
Vibrational Chiroptical Spectroscopy: VCD and ROA
Expertise & Experience: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) extend chiroptical principles to the infrared and Raman regions, respectively. Instead of electronic transitions, they probe the differential response of molecular vibrations to polarized light. This provides a rich fingerprint of a molecule's absolute configuration and conformation in solution.
For tryptophan, ROA has proven particularly insightful. A band near 1550 cm⁻¹, corresponding to the W3 vibration of the indole ring, acts as a sensitive marker for the side chain's conformation (the χ²,¹ torsion angle).[7][8] The sign of this ROA band directly correlates with the stereochemistry at the Cβ atom, offering a level of structural detail not easily accessible by other methods.[7] VCD is also effective, especially for samples with low solubility where film-based measurements can be performed.[9]
Trustworthiness: These techniques are self-validating. The observation of a distinct ROA or VCD spectrum confirms the sample is chiral and not a racemic mixture. Computational modeling (e.g., using Density Functional Theory) is often used alongside experiments to assign specific spectral features to conformational states, providing authoritative grounding for the interpretation.[10]
Comparative Data: Key ROA Marker for Tryptophan Side Chain
| Torsion Angle (χ²,¹) | Predicted W3 ROA Signal (at ~1550 cm⁻¹) |
| Positive | Positive[7][8] |
| Negative | Negative[7] |
Experimental Protocol: Raman Optical Activity (ROA)
-
Sample Preparation: Prepare a concentrated solution of the tryptophan analog (typically >50 mM) in D₂O or H₂O. Filter the solution to remove any particulate matter.
-
Instrumentation: Use a dedicated ROA spectrometer with a laser excitation source (e.g., 514.5 nm).[8]
-
Data Acquisition: Acquire backscattering ROA spectra. This involves collecting Raman scattering intensity for right- and left-circularly polarized incident light. Long acquisition times (often several hours) are required to achieve an adequate signal-to-noise ratio.[8]
-
Data Processing: Calculate the ROA spectrum as the difference (Iᴿ - Iᴸ) between the right and left circularly polarized intensities.
-
Analysis: Identify the W3 indole ring vibration band (~1550 cm⁻¹) and determine the sign of its ROA signal to infer the preferred side-chain conformation.
Mandatory Visualization
Caption: Principle of Raman Optical Activity (ROA) Spectroscopy.
Indirect Spectroscopic Methods: Using Chiral Probes
These techniques rely on creating a diastereomeric interaction by adding a chiral auxiliary agent, which can then be detected by standard spectroscopy.
Fluorescence Spectroscopy with a Chiral Selector
Expertise & Experience: While L- and D-tryptophan are both intrinsically fluorescent, their emission spectra are identical. To differentiate them, we introduce a chiral environment. A common and effective chiral selector is the protein Bovine Serum Albumin (BSA).[11][12][13] L- and D-tryptophan bind to the chiral pockets of BSA with different affinities, forming diastereomeric complexes. This differential binding leads to measurable differences in fluorescence intensity or quenching, which can be correlated with the enantiomeric composition of the sample.[11][12]
Trustworthiness: The method's validity is established by creating a calibration curve. By preparing a series of standards with known ratios of L- and D-tryptophan and measuring their fluorescence in the presence of BSA, a predictive model can be built.[11][12] The performance of this model is then tested against unknown samples, providing a robust system for quantification.
Experimental Protocol: Enantiomeric Quantification using BSA
-
Reagent Preparation: Prepare a stock solution of BSA (e.g., 5.0 µM) and tryptophan standards (total Trp concentration of 2.5 µM) with varying L/D ratios (from 100:0 to 0:100) in a suitable buffer (e.g., pH 8.0).[13]
-
Incubation: Mix the BSA and tryptophan solutions and allow them to equilibrate.
-
Fluorescence Measurement: Use a fluorescence spectrophotometer. Set the excitation wavelength to 280 nm (for tryptophan). Scan the emission from 300 nm to 450 nm.[13]
-
Data Analysis: Record the peak fluorescence intensity for each standard.
-
Calibration: Plot the fluorescence intensity against the percentage of one enantiomer (e.g., % L-Trp). Use this calibration curve to determine the enantiomeric composition of unknown samples. Multivariate methods like Principal Component Regression (PCR) can also be used for more complex analyses.[12][13]
Mandatory Visualization
Caption: Differentiating Enantiomers via Fluorescence with a Chiral Selector.
NMR Spectroscopy with Chiral Agents
Expertise & Experience: In a standard achiral solvent, the NMR spectra of enantiomers are identical. To resolve them, one must introduce a chiral agent to create diastereomeric species that are distinguishable by NMR. There are two primary strategies:
-
Chiral Derivatizing Agents (CDAs): The enantiomers are covalently bonded to a chiral agent, forming stable diastereomers with distinct chemical shifts. Chiral ¹⁹F NMR tags are particularly powerful due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which minimizes signal overlap.[14][15]
-
Chiral Solvating Agents (CSAs): The enantiomers form transient, non-covalent diastereomeric complexes with a chiral solvent or additive (e.g., a chiral crown ether).[16] This results in different time-averaged chemical shifts for the enantiomers.
Trustworthiness: The protocol is self-validating. A racemic mixture derivatized with a pure chiral agent should produce two distinct sets of signals with equal integration. The chemical shift difference (ΔΔδ) between the diastereomeric signals is a direct measure of the enantiodiscrimination efficiency.[14]
Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent
-
Derivatization: React a mixture of L- and D-tryptophan analogs with a chiral ¹⁹F NMR tagging reagent (e.g., one containing an amino-reactive group) in a suitable solvent.[14] Allow the reaction to proceed to completion.
-
NMR Acquisition: Acquire a ¹⁹F {¹H} NMR spectrum (with proton decoupling) on a high-field NMR spectrometer.
-
Analysis: Observe the ¹⁹F NMR spectrum. The L- and D-analogs will appear as two separate signals with distinct chemical shifts.
-
Quantification: Integrate the two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
Mandatory Visualization
Caption: Principle of NMR Chiral Discrimination using a Derivatizing Agent.
Conclusion
The differentiation of L- and D-tryptophan analogs is a multifaceted challenge that can be addressed with a suite of powerful spectroscopic techniques.
-
Direct Chiroptical Methods (CD, VCD, ROA): These are the gold standard for confirming chirality and determining absolute configuration. CD spectroscopy is a widely accessible and definitive method for enantiomeric identification, while ROA provides unparalleled detail on specific side-chain conformations.
-
Indirect Methods (Fluorescence, NMR): These techniques excel at quantification. By using a chiral selector or derivatizing agent, they transform the problem of enantiomeric differentiation into a straightforward measurement of distinct signals, enabling precise determination of enantiomeric excess.
The choice of method ultimately depends on the specific goals of the researcher. For absolute structural confirmation, chiroptical methods are indispensable. For routine quantification of enantiomeric purity in complex mixtures, fluorescence and NMR-based assays offer high sensitivity and throughput. As the demand for enantiopure pharmaceuticals and research tools grows, a thorough understanding of these spectroscopic approaches is essential for any scientist in the field.
References
- Determination of enantiomeric composition of tryptophan by using fluorescence spectroscopy combined with backward interval partial least squares.Analytical Methods.
- Full article: Determination of Enantiomeric Composition of Tryptophan by Fluorescence Spectroscopy Combined with Principal Component Regression.Taylor & Francis Online.
- Calculated Raman Optical Activity Signatures of Tryptophan Side Chains.Wiley Online Library.
- Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag.
- Determination of Enantiomeric Composition of Tryptophan by Fluorescence Spectroscopy Combined with Principal Component Regressio.Taylor & Francis Online.
- Tryptophan Absolute Stereochemistry in Viral Coat Proteins from Raman Optical Activity.Journal of the American Chemical Society.
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines.Analyst (RSC Publishing).
- NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolariz
- Near-UV circular dichroism and UV resonance Raman spectra of tryptophan residues as a structural marker of proteins.PubMed.
- Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.Science.gov.
- Enhancement of the chiroptical response of α-amino acids via N-substitution for molecular structure determination using vibr
- CD spectra of tryptophan and the mixtures of tryptophan (0.25 mM) with...
- Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region.Optica Publishing Group.
- Three types of induced tryptophan optical activity compared in model dipeptides: theory and experiment.PubMed.
- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties.PMC - NIH.
- Near-UV Circular Dichroism and UV Resonance Raman Spectra of Tryptophan Residues as a Structural Marker of Proteins.
- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties.
- Visual Recognition of Tryptophan Enantiomers Using Chiral Self Assemblies of Quantum Dots.
- L-tryptophan and D(+) - Tryptophan.ChemicalBook.
- Circular Dichroism Studies of Tryptophan Residues in Gramicidin.DTIC.
- L-Tryptophan.PubChem - NIH.
- Investigation on the chirality mechanism of chiral carbon quantum dots derived from tryptophan.RSC Advances (RSC Publishing).
- Tryptophan-based Fluorophores for Studying Protein Conform
- What is the Difference Between Tryptophan and L-Tryptophan.Pediaa.Com.
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A Comparative Analysis of 5-Chloro- vs. 5-Fluoro-Tryptophan Activity: A Guide for Researchers
In the landscape of drug discovery and chemical biology, the strategic modification of endogenous molecules provides a powerful avenue for developing novel therapeutic agents and research tools. Among these, halogenated amino acids have garnered significant attention for their ability to modulate biological activity. This guide offers an in-depth comparative analysis of two prominent tryptophan analogs: 5-chloro-tryptophan (5-Cl-Trp) and 5-fluoro-tryptophan (5-F-Trp). We will delve into their differential effects on key enzymatic pathways, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Introduction: The Significance of Halogenation at the 5-Position
Tryptophan is an essential amino acid that serves as a precursor for the synthesis of vital biomolecules, including the neurotransmitter serotonin and metabolites in the kynurenine pathway. The introduction of a halogen atom—specifically chlorine or fluorine—at the 5-position of the indole ring profoundly alters the electronic and steric properties of the molecule. This modification can enhance binding affinity to target enzymes, alter metabolic stability, and introduce unique spectroscopic properties, making these analogs invaluable for a range of applications from enzyme inhibition to in vivo imaging.[1]
This guide will focus on the comparative activity of 5-Cl-Trp and 5-F-Trp as modulators of two critical enzymes in tryptophan metabolism: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan Hydroxylase (TPH).
Comparative Biological Activity: A Tale of Two Halogens
While direct head-to-head studies providing comparative IC50 values in the same assay are limited, a comprehensive review of the existing literature allows for a robust analysis based on structure-activity relationships and individual findings.
| Feature | 5-Chloro-Tryptophan (5-Cl-Trp) | 5-Fluoro-Tryptophan (5-F-Trp) | Key Considerations |
| Primary Targets | Indoleamine 2,3-dioxygenase (IDO1), Tryptophan Hydroxylase (TPH) | Indoleamine 2,3-dioxygenase (IDO1), Tryptophan Hydroxylase (TPH) | Both analogs are known to interact with these key enzymes of tryptophan metabolism. |
| IDO1 Inhibition | Acts as an inhibitor.[2][3] | Known to be a substrate for IDO1.[4] | The larger, more polarizable chlorine atom may favor stronger inhibitory interactions compared to the smaller, highly electronegative fluorine. |
| TPH Inhibition | Analogous to p-chlorophenylalanine (PCPA), a known irreversible TPH inhibitor.[2] | A known competitive inhibitor of TPH. | 5-F-Trp has been shown to be a less efficient substrate for TPH compared to native tryptophan.[4] |
| Antimicrobial Activity | Incorporation into antimicrobial peptides confers specific activity profiles.[5] | Incorporation into antimicrobial peptides shows distinct, strain-specific enhancements in activity.[5] | The choice of halogen can be used to tailor the specificity of antimicrobial peptides. |
| Use as a Probe | Can be incorporated into peptides and proteins.[2] | Widely used as a 19F NMR and fluorescence probe due to its unique spectroscopic properties.[6] | 5-F-Trp is particularly valuable for studying protein structure and dynamics. |
| Cytotoxicity | Exhibits cytotoxic effects, likely through incorporation into proteins. | Known to be nonspecifically cytotoxic due to its incorporation into proteins, leading to malfunctioning enzymes.[6] | The incorporation of these analogs can disrupt normal cellular function. |
Mechanisms of Action: Modulating Key Tryptophan Metabolic Pathways
The biological activities of 5-Cl-Trp and 5-F-Trp are primarily exerted through their interaction with the enzymes that metabolize tryptophan. Understanding these pathways is crucial to interpreting their effects.
The Kynurenine Pathway and IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is the first and rate-limiting enzyme of the kynurenine pathway, which is implicated in immune evasion in cancer.[4] By degrading tryptophan, IDO1 creates an immunosuppressive microenvironment. Halogenated tryptophan analogs can act as inhibitors of this enzyme, making them attractive candidates for cancer immunotherapy research.
Caption: Inhibition of IDO1 by halogenated tryptophans blocks the immunosuppressive kynurenine pathway.
The larger atomic radius and greater polarizability of chlorine in 5-Cl-Trp, as compared to fluorine in 5-F-Trp, may lead to more effective steric and electronic interactions within the active site of IDO1, potentially resulting in more potent inhibition.
The Serotonin Pathway and TPH Inhibition
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin, a critical neurotransmitter.[2] Inhibition of TPH can lead to a depletion of serotonin and is a valuable tool for studying the role of the serotonergic system in various physiological and pathological processes.
Caption: Halogenated tryptophans can inhibit TPH, the rate-limiting step in serotonin synthesis.
5-chloro-tryptophan is structurally similar to p-chlorophenylalanine (PCPA), a well-known irreversible inhibitor of TPH.[2] This suggests that 5-Cl-Trp may also act as a potent TPH inhibitor. 5-fluoro-tryptophan has been shown to be a competitive inhibitor of TPH and a poor substrate for the enzyme, indicating that the fluorine substitution hinders the hydroxylation reaction.[4]
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for assessing the inhibitory activity of these compounds on IDO1 and TPH.
IDO1 Inhibition Assay (Cell-Based)
This protocol is adapted for a 96-well plate format and relies on the colorimetric quantification of kynurenine produced by cells.
Caption: A stepwise workflow for determining the IDO1 inhibitory activity of tryptophan analogs.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IFN-γ
-
5-chloro-tryptophan and 5-fluoro-tryptophan
-
L-kynurenine standard
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression.
-
Compound Treatment: Add varying concentrations of 5-Cl-Trp or 5-F-Trp to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Protein Precipitation: Add 50 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate at 10,000 x g for 10 minutes.
-
Colorimetric Reaction: Transfer 100 µL of the clarified supernatant to a new 96-well plate and add 100 µL of Ehrlich's reagent.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the concentration of kynurenine from a standard curve prepared with L-kynurenine. Determine the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.
Tryptophan Hydroxylase (TPH) Inhibition Assay (Fluorometric)
This continuous fluorometric assay measures the increase in fluorescence resulting from the conversion of tryptophan to 5-hydroxytryptophan (5-HTP).
Materials:
-
Recombinant TPH1 or TPH2 enzyme
-
L-tryptophan
-
5-chloro-tryptophan and 5-fluoro-tryptophan
-
6-methyltetrahydropterin (6-MPH4) cofactor
-
Ferrous ammonium sulfate
-
Catalase
-
Dithiothreitol (DTT)
-
MES buffer (pH 7.0)
-
Fluorometer and 96-well black plates
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing MES buffer, catalase, ferrous ammonium sulfate, DTT, and 6-MPH4.
-
Enzyme and Inhibitor Addition: In a 96-well black plate, add the TPH enzyme to each well. Then, add varying concentrations of 5-Cl-Trp or 5-F-Trp. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitors for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding L-tryptophan to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 330 nm. Record measurements every minute for 30-60 minutes.
-
Data Analysis: Determine the initial reaction rates (V0) from the linear portion of the fluorescence versus time plots. Calculate the percentage of inhibition for each concentration of the test compounds. Determine the IC50 or Ki values by fitting the data to appropriate enzyme inhibition models.
Conclusion and Future Directions
Both 5-chloro-tryptophan and 5-fluoro-tryptophan are potent modulators of tryptophan metabolism with distinct activity profiles. The choice between these two analogs will depend on the specific research application. 5-F-Trp stands out as a versatile probe for biophysical studies due to its favorable spectroscopic properties. In contrast, the structural analogy of 5-Cl-Trp to the potent TPH inhibitor PCPA suggests it may be a stronger inhibitor of serotonin synthesis.
Further head-to-head comparative studies are warranted to precisely quantify the relative potencies of these compounds against IDO1 and TPH. Such data will be invaluable for the rational design of more selective and potent inhibitors for therapeutic development and as refined tools for basic research.
References
- Wong, C.Y., & Eftink, M.R. (1998). Incorporation of tryptophan analogues into staphylococcal nuclease, its V66W mutant, and Δ137-149 fragment: Spectroscopic studies. Biochemistry, 37(25), 8938–8946.
- Zeng, Z., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(9), 2449–2459*.
- van Heel, A. J., et al. (2023). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology, 18(10), 2261–2269*.
- Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- PubChem. (n.d.). 5-Fluorotryptophan.
- PubChem. (n.d.). 5-chloro-L-tryptophan.
- Goss, R. J. M., et al. (2020). Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. PLoS Neglected Tropical Diseases, 14(12), e0008899.
- Salomone, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(16), 4946*.
- Advent Bio. (n.d.). 5-Chloro-L-tryptophan.
- Huang, S., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. bioRxiv.
- Structural Genomics Consortium. (2018). 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening.
- Mitchell, D. D., et al. (2023). Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme.
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A Researcher's Guide to Assessing Cross-Reactivity of Antibodies Targeting 5-Chloro-D-tryptophan-Modified Proteins
This guide provides a comprehensive comparison of methodologies to study the cross-reactivity of antibodies targeting 5-Chloro-D-tryptophan-modified proteins. We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to guide your validation studies.
The Imperative of Specificity: Understanding Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target.[1] In the context of 5-Cl-D-Trp, potential cross-reactants could include:
-
Proteins containing unmodified L-tryptophan.
-
Proteins with other halogenated tryptophan analogues (e.g., 5-Bromo-D-tryptophan, 5-Fluoro-D-tryptophan).
-
Proteins containing the D-isomeric form of other amino acids.
-
The free this compound amino acid.
Thoroughly investigating an antibody's binding profile against these potential off-targets is a non-negotiable step in its validation.[3][4]
A Multi-Pronged Approach to Cross-Reactivity Assessment
A robust assessment of antibody specificity should not rely on a single technique. Instead, a combination of immunoassays provides a more complete picture of the antibody's performance. Here, we compare three gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).
Experimental Workflow for Cross-Reactivity Assessment
Caption: A generalized workflow for assessing the cross-reactivity of an anti-5-Cl-D-Trp antibody.
Competitive ELISA: Quantifying Specificity
A competitive ELISA is a powerful tool for quantifying the specificity of an antibody by measuring its ability to distinguish between the target antigen and potential cross-reactants in solution.[1][5][6] The principle relies on the competition between a fixed amount of immobilized target antigen and a varying concentration of a competitor antigen (the potential cross-reactant) in solution for binding to the antibody. A lower IC50 value (the concentration of competitor that inhibits 50% of the antibody binding to the immobilized antigen) indicates a higher affinity of the antibody for the competitor.
Illustrative Competitive ELISA Data
| Competitor Antigen | IC50 (nM) | % Cross-Reactivity |
| 5-Cl-D-Trp Peptide | 10 | 100% |
| L-Trp Peptide | > 10,000 | < 0.1% |
| 5-Br-D-Trp Peptide | 500 | 2% |
| 5-F-D-Trp Peptide | 2,500 | 0.4% |
| D-Phe Peptide | > 10,000 | < 0.1% |
| Free 5-Cl-D-Trp | 8,000 | 0.125% |
% Cross-Reactivity = (IC50 of 5-Cl-D-Trp Peptide / IC50 of Competitor) x 100
Interpretation: The hypothetical data in this table suggests that the antibody is highly specific for the 5-Cl-D-Trp modified peptide. The significantly higher IC50 values for the L-tryptophan and other D-amino acid-containing peptides indicate minimal cross-reactivity. There is some minor cross-reactivity with other halogenated tryptophan analogues, which is expected due to structural similarities. The low cross-reactivity with the free amino acid is also a desirable characteristic.
Detailed Protocol: Competitive ELISA
-
Coating: Coat a 96-well microplate with 100 µL/well of the 5-Cl-D-Trp peptide conjugated to a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competition: In a separate plate, prepare serial dilutions of the competitor antigens (5-Cl-D-Trp peptide as the reference, and potential cross-reactants). Mix the competitor dilutions with a constant concentration of the anti-5-Cl-D-Trp antibody (predetermined to give a signal in the linear range of the assay). Incubate for 1 hour at room temperature.
-
Incubation: Transfer 100 µL/well of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark until a suitable color develops.
-
Stopping the Reaction: Add 50 µL/well of stop solution (e.g., 2 N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 values.
Western Blotting: Visualizing Specificity
Western blotting is a qualitative or semi-quantitative technique used to detect specific proteins in a complex mixture.[7][8] In the context of cross-reactivity, it can visually demonstrate whether an antibody binds to proteins of the expected molecular weight that contain the 5-Cl-D-Trp modification, and not to their unmodified counterparts or other proteins in a cell lysate.
Illustrative Western Blot Data
A hypothetical Western blot could involve running lysates from cells engineered to express a protein with and without the site-specific incorporation of 5-Cl-D-Trp. A highly specific antibody would only show a band at the correct molecular weight in the lane corresponding to the 5-Cl-D-Trp modified protein.
Detailed Protocol: Western Blotting
-
Sample Preparation: Prepare protein lysates from cells expressing the target protein with and without the 5-Cl-D-Trp modification. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5-Cl-D-Trp antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Surface Plasmon Resonance (SPR): Measuring Binding Kinetics in Real-Time
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It provides quantitative data on binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants.[11] This level of detail is invaluable for a nuanced understanding of cross-reactivity.
Molecular Interaction Analysis with SPR
Caption: The basic principle of Surface Plasmon Resonance for analyzing antibody-antigen interactions.
Illustrative SPR Data
| Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| Anti-5-Cl-D-Trp Ab vs. 5-Cl-D-Trp Peptide | 1.5 x 10⁵ | 5.0 x 10⁻⁴ | 3.3 x 10⁻⁹ |
| Anti-5-Cl-D-Trp Ab vs. L-Trp Peptide | No Binding Detected | No Binding Detected | No Binding Detected |
| Anti-5-Cl-D-Trp Ab vs. 5-Br-D-Trp Peptide | 2.1 x 10⁴ | 8.5 x 10⁻³ | 4.0 x 10⁻⁷ |
Interpretation: The hypothetical SPR data demonstrates a high-affinity interaction between the antibody and its target peptide. The lack of detectable binding to the L-tryptophan peptide confirms high specificity. The significantly weaker affinity for the 5-Br-D-Trp peptide provides a quantitative measure of this particular cross-reactivity.
Detailed Protocol: SPR Analysis
-
Chip Preparation and Ligand Immobilization: Activate the surface of a sensor chip (e.g., CM5) and immobilize the 5-Cl-D-Trp peptide and control peptides (L-Trp, other halogenated Trps) in separate flow cells.
-
Analyte Injection: Prepare a series of dilutions of the anti-5-Cl-D-Trp antibody in a suitable running buffer. Inject the antibody dilutions over the sensor chip surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the binding (association) of the antibody to the immobilized peptides in real-time. After the injection, flow running buffer over the chip to monitor the dissociation of the antibody-peptide complex.
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound antibody and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Conclusion: A Triad of Techniques for Confident Validation
The rigorous validation of an antibody's specificity is fundamental to its reliable use in research and diagnostics. For antibodies targeting novel modifications like this compound, a multi-faceted approach to assessing cross-reactivity is essential. Competitive ELISA provides a quantitative measure of specificity, Western blotting offers a visual confirmation in a complex protein milieu, and Surface Plasmon Resonance delivers in-depth kinetic and affinity data. By employing this triad of techniques, researchers can gain a comprehensive and trustworthy understanding of their antibody's performance, ensuring the generation of accurate and reproducible data.
References
- Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]
- The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025-02-06). [Link]
- SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. (2025-09-17). [Link]
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
- Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
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- Competitive ELISA Protocol.
- Antibody Applications and Valid
- Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. PMC - NIH. [Link]
- Antibody valid
- Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins. Chemical Science (RSC Publishing). [Link]
- Product Valid
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5-Chloro-D-tryptophan compared to other non-canonical amino acids
An In-Depth Comparative Guide to 5-Chloro-D-tryptophan and Other Non-Canonical Amino Acids in Modern Research
As Senior Application Scientists, we move beyond mere product descriptions to elucidate the fundamental principles that drive experimental success. This guide provides a comparative analysis of this compound (5-Cl-D-Trp) against a curated selection of other non-canonical amino acids (ncAAs), offering researchers the insights needed to select the optimal tool for their specific application. We will explore not only the what but the why, grounding our discussion in mechanistic principles and validated experimental data.
The Dawn of an Expanded Genetic Code
Nature's proteome, built from a set of 20 canonical amino acids, displays remarkable functional diversity. However, the constraints of this set limit the chemical functionalities available for protein engineering and drug discovery. The introduction of non-canonical amino acids (ncAAs) into peptides and proteins represents a paradigm shift, allowing for the installation of unique chemical handles, probes, and structural modifications.[1][2][3] This expansion of the genetic code is not merely an academic exercise; it is a critical enabling technology for developing next-generation therapeutics, novel biomaterials, and advanced research tools.[4][5]
The methods for incorporating ncAAs are sophisticated and primarily rely on hijacking the cell's own translational machinery. This is often achieved by engineering an "orthogonal translation system," which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair that is specific to the ncAA and does not cross-react with the host cell's endogenous components.[5] This engineered pair is then used to recognize a reassigned codon, such as the amber stop codon (UAG), and insert the desired ncAA at a specific site in the growing polypeptide chain.[6][7][8]
Spotlight on this compound: A Unique Modulator
This compound is a halogenated derivative of the essential amino acid tryptophan. Its structure is notable for two key modifications: the presence of a chlorine atom at the 5-position of the indole ring and its D-enantiomeric configuration.
-
Halogenation : The chlorine atom is an electron-withdrawing group that alters the electronic properties of the indole ring. This can influence hydrogen bonding, π-stacking interactions, and overall protein stability.[9] Halogenation has been shown to modulate the antimicrobial efficacy of peptides and can impart desirable properties like increased cell membrane permeability.[10][11][12]
-
D-Configuration : The use of a D-amino acid instead of the natural L-amino acid provides a powerful strategy for increasing the proteolytic stability of peptides.[2] Most proteases are stereospecific and preferentially cleave peptide bonds between L-amino acids, rendering peptides containing D-amino acids significantly more resistant to degradation. This enhanced stability can lead to longer circulation times and improved therapeutic effects.[5]
Its primary applications lie in the synthesis of peptides and proteins with enhanced pharmacological properties and in the study of neurotransmitter pathways, given its structural similarity to serotonin precursors.[9][13]
Comparative Analysis with Other Key ncAAs
To fully appreciate the utility of 5-Cl-D-Trp, we must compare it to other ncAAs that offer distinct functionalities. We will focus on three representative classes: bioorthogonal handles, tyrosine analogs, and other halogenated tryptophans.
Bioorthogonal Handles: p-Azido-L-phenylalanine (pAzF) & Azidonorleucine (Anl)
These ncAAs are designed to introduce a chemically unique functional group—the azide—that can be specifically reacted with another molecule (e.g., a fluorescent dye, a drug molecule) through "click chemistry".[14][15] This bioorthogonal ligation allows for precise labeling and modification of proteins in complex biological environments.[16][17]
-
p-Azido-L-phenylalanine (pAzF) : An analog of phenylalanine, pAzF is widely used for photo-crosslinking to study protein-protein interactions and for labeling via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[14][15]
-
Azidonorleucine (Anl) : As a methionine surrogate, Anl can be incorporated into proteins using a mutant methionyl tRNA synthetase, enabling the analysis of newly synthesized proteins.[18] It serves as a powerful tool for bio-orthogonal non-canonical amino-acid tagging (BONCAT).
Causality in Experimental Choice : If the primary goal is to attach an external molecule to a protein for visualization or functionalization, pAzF or Anl are superior choices due to the specific reactivity of the azide group. 5-Cl-D-Trp lacks this bioorthogonal handle. However, if the goal is to enhance intrinsic peptide stability or modulate receptor binding through subtle electronic changes, 5-Cl-D-Trp is the more logical choice.
Tyrosine Analogs: O-Methyl-L-tyrosine & L-DOPA
These ncAAs are used to probe or modify biological pathways and protein structures by replacing the key signaling amino acid, tyrosine.
-
O-Methyl-L-tyrosine : This analog has the hydroxyl group of tyrosine permanently blocked by methylation.[] It is used to study the role of tyrosine's hydroxyl group in enzymatic reactions and signal transduction, effectively removing the potential for phosphorylation at that site.[][20]
-
L-3,4-dihydroxyphenylalanine (L-DOPA) : Containing a reactive catechol group, L-DOPA is a precursor to the neurotransmitter dopamine and is used in the treatment of Parkinson's disease.[21][22][23] Its incorporation into proteins can introduce metal-binding sites, redox activity, and strong adhesive properties, mimicking those found in mussel foot proteins.[21][24]
Causality in Experimental Choice : The selection here is entirely function-driven. To investigate the necessity of a tyrosine phosphorylation site, O-Methyl-L-tyrosine is ideal. To introduce novel material properties or create a specific chromophore, L-DOPA is the clear choice.[21] 5-Cl-D-Trp, as a tryptophan analog, operates in a different chemical and biological space, primarily influencing indole-mediated interactions and proteolytic stability.
Other Halogenated Tryptophans: 5-Fluoro- and 5-Bromo-Tryptophan
Comparing 5-Cl-D-Trp with its fluorine and bromine counterparts reveals the subtle yet significant effects of different halogens. The choice of halogen allows for fine-tuning of a peptide's properties based on the halogen's electronegativity, size, and hydrophobicity.
-
Comparative Effects : Studies on the antimicrobial peptide nisin have shown that incorporating different halogenated tryptophans at the same position results in distinct and pathogen-specific changes in activity.[10] For instance, 5-Fluoro-Trp enhanced activity against one strain of S. aureus, while 5-Bromo-Trp improved activity against another (MRSA).[10] This demonstrates that there is no single "best" halogen; the optimal choice is context-dependent.
Causality in Experimental Choice : A researcher might screen a library of peptides containing different halogenated tryptophans to identify the variant with the highest potency and selectivity for a specific biological target. The choice between F, Cl, and Br is an empirical optimization problem, whereas the choice to use a D-amino acid (like 5-Cl-D -Trp) is a strategic decision to confer protease resistance.
Data Summary and Visualization
For ease of comparison, the key properties and applications of these ncAAs are summarized below.
| Non-Canonical Amino Acid | Formula | Molecular Weight ( g/mol ) | Key Functional Group | Primary Application |
| This compound | C₁₁H₁₁ClN₂O₂ | 238.67[25][26] | 5-Chloroindole, D-α-carbon | Enhancing peptide stability, modulating receptor interactions.[9] |
| p-Azido-L-phenylalanine (pAzF) | C₉H₁₀N₄O₂ | 206.20[17] | p-Azidophenyl | Bioorthogonal labeling, photo-crosslinking.[14][17] |
| L-Azidonorleucine (Anl) | C₆H₁₂N₄O₂ | 172.19[] | Terminal Azide | Metabolic labeling of new proteins (BONCAT).[18] |
| O-Methyl-L-tyrosine | C₁₀H₁₃NO₃ | 195.22 | p-Methoxyphenyl | Probing tyrosine phosphorylation, enzyme specificity studies.[][20] |
| L-DOPA | C₉H₁₁NO₄ | 197.19[22] | Catechol | Introducing adhesive/redox properties, neurotransmitter research.[21][22] |
Experimental Protocols
A self-validating system is crucial for trustworthy results. The following protocol outlines a general method for the site-specific incorporation of an ncAA into a target protein in E. coli using amber codon suppression. The protocol includes validation checkpoints.
Protocol: Site-Specific Incorporation of ncAAs in E. coli
Objective: To express a target protein containing a single, site-specifically incorporated ncAA.
Pillars of Trustworthiness:
-
Orthogonality Check: Confirming the engineered aaRS/tRNA pair does not utilize endogenous amino acids.
-
Fidelity Check: Verifying the ncAA is incorporated only at the designated amber (UAG) codon.
-
Validation: Using mass spectrometry to confirm the precise mass of the final protein product.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Plasmid 1: Target gene cloned into an expression vector (e.g., pET), with an amber (TAG) codon at the desired incorporation site.
-
Plasmid 2: pEVOL vector encoding the engineered, ncAA-specific aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.
-
LB Broth and appropriate antibiotics for plasmid maintenance.
-
The desired non-canonical amino acid (e.g., 5-Cl-D-Trp).
-
Inducers (e.g., IPTG for the T7 promoter, arabinose for the araBAD promoter on pEVOL).
-
Buffers for protein purification (e.g., Ni-NTA chromatography for His-tagged proteins).
-
SDS-PAGE and Western blotting reagents.
-
Mass spectrometer (e.g., ESI-MS).
Step-by-Step Methodology:
-
Transformation: Co-transform the E. coli expression strain with Plasmid 1 (target gene) and Plasmid 2 (pEVOL-ncAA-RS/tRNA). Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Control Cultures (Self-Validation): Inoculate three separate 10 mL starter cultures from a single colony:
-
Positive Control: Culture in media containing the ncAA.
-
Negative Control 1 (Orthogonality): Culture in media without the ncAA.
-
Negative Control 2 (WT): A separate culture of cells transformed with the wild-type target gene (no UAG codon) and no pEVOL plasmid.
-
-
Expression: a. Use the starter cultures to inoculate larger expression cultures (e.g., 1 L). Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. b. Add the ncAA to the Positive Control culture to a final concentration of 1-2 mM. Do not add to the Negative Control cultures. c. Add the inducers (e.g., 1 mM IPTG and 0.2% L-arabinose). d. Reduce the temperature to 25°C and continue to express for 16-20 hours.[28] The lower temperature often improves protein folding and ncAA incorporation efficiency.
-
Harvesting and Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer and lyse the cells (e.g., by sonication). Clarify the lysate by centrifugation.
-
Initial Analysis (Checkpoint): a. Analyze the total cell lysate from all three cultures by SDS-PAGE and Western blot (using an antibody against the protein's tag, e.g., anti-His). b. Expected Outcome: Full-length protein should be strongly visible in the Positive Control and WT lanes. A truncated product (or no product) should be observed in the Negative Control 1 lane. The absence of a full-length band in Negative Control 1 validates the orthogonality of the system—the cell terminates translation at the UAG codon without the ncAA present.
-
Purification: Purify the full-length protein from the Positive Control lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography).
-
Final Validation (Mass Spectrometry): a. Subject the purified protein to ESI-MS analysis. b. Expected Outcome: The measured mass should match the theoretical mass of the protein with the ncAA incorporated. A successful result confirms high-fidelity incorporation at the target site.
Visualizing Workflows and Logic
Diagrams are essential for conceptualizing complex biological processes.
ncAA Incorporation Workflow
Caption: Workflow for site-specific ncAA incorporation via amber codon suppression.
Decision Framework for ncAA Selection
Caption: A decision tree for selecting an appropriate ncAA based on research goals.
Conclusion
The strategic incorporation of non-canonical amino acids is a transformative technology in protein science and drug development. This compound offers a unique combination of features—electronic modulation via halogenation and enhanced proteolytic stability via its D-configuration—making it an excellent choice for peptide therapeutic development. However, it is not a universal solution. As we have demonstrated, a clear understanding of the experimental objective is paramount. For bioorthogonal labeling, azide-containing ncAAs like pAzF are unmatched. For probing tyrosine-dependent signaling, analogs like O-Methyl-L-tyrosine are required. By approaching ncAA selection with a mechanistic and goal-oriented mindset, researchers can fully harness the power of an expanded genetic code to push the boundaries of science.
References
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- The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist.
- Mukai, T., et al. (2021). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology.
- Sisido, M., & Hohsaka, T. (2001). Incorporation of non-natural amino acids into proteins. ResearchGate.
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- baseclick GmbH. (n.d.). 4-Azido-L-phenylalanine. baseclick GmbH.
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- Dixon, A. S., et al. (2023). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. ACS Chemical Biology.
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- Wikipedia. (n.d.). L-DOPA. Wikipedia.
- Van Deventer, J. A., & Wittrup, K. D. (2014). Engineering Proteins Containing Noncanonical Amino Acids on the Yeast Surface. Methods in Enzymology.
- Wang, N., et al. (2025). Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery. International Journal of Molecular Sciences.
- Cockram, C. A., et al. (2020). Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. ResearchGate.
- Kim, H., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ACS Synthetic Biology.
- GCE4All Knowledge Base. (n.d.). p-azido-L-phenylalanine (pAzF). GCE4All.
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- Weerapperuma, C. A., et al. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI.
- D'Angelo, C., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
- Pollegioni, L., & Servi, S. (Eds.). (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry.
- PubChem. (n.d.). 5-chloro-L-tryptophan. National Center for Biotechnology Information.
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A Comparative Guide to 5-Chlorotryptophan and 7-Chlorotryptophan: Functional Distinctions for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids into molecular scaffolds is a cornerstone of innovation. Halogenation, in particular, offers a powerful tool to modulate the physicochemical and biological properties of parent molecules. Within the landscape of halogenated tryptophans, the positional isomers 5-chlorotryptophan (5-Cl-Trp) and 7-chlorotryptophan (7-Cl-Trp) present distinct profiles with significant implications for their application. This guide provides an in-depth comparison of their functional differences, supported by experimental insights, to aid in the rational selection and utilization of these valuable chemical entities.
Introduction: The Significance of Tryptophan Chlorination
Tryptophan, an essential amino acid, is a precursor to a wide array of bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin. Its indole side chain is a frequent target for enzymatic modification, including halogenation. The introduction of a chlorine atom to the indole ring can dramatically alter the molecule's electron distribution, lipophilicity, and steric profile. These changes, in turn, influence its metabolic fate, protein incorporation, and overall biological activity. The specific position of chlorination—at the 5- or 7-position—is not trivial and dictates the unique functional characteristics of the resulting isomer.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of a chlorine atom from the 5- to the 7-position on the indole ring imparts measurable differences in the physicochemical properties of these tryptophan analogs. These differences underpin their distinct behaviors in biological systems.
| Property | 5-chloro-L-tryptophan | 7-chlorotryptophan | Data Source(s) |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | C₁₁H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 238.67 g/mol | 238.67 g/mol | [1][2] |
| CAS Number | 52448-15-4 (L-isomer) | 153-97-9 (DL-isomer) | [1][2] |
| Description | A non-proteinogenic L-alpha-amino acid where the hydrogen at position 5 of the indole ring is replaced by chlorine. | A tryptophan derivative with a chloro substituent at the 7-position of the indole ring.[2] | [1] |
While fundamental properties like molecular formula and weight are identical, the position of the electron-withdrawing chlorine atom influences the electronic environment of the indole ring, which can affect properties like pKa and susceptibility to enzymatic attack.
Biosynthesis and Enzymatic Specificity
The natural occurrence of 5-Cl-Trp and 7-Cl-Trp is a testament to the remarkable regioselectivity of a class of enzymes known as flavin-dependent halogenases (FDHs).[3] These enzymes are crucial in the biosynthesis of many halogenated natural products.[3][4]
Flavin-dependent tryptophan halogenases catalyze the regiospecific chlorination of tryptophan, with distinct enzymes responsible for targeting different positions on the indole ring.[3][5] For instance, the enzyme PyrH is a tryptophan 5-halogenase, responsible for the production of 5-chlorotryptophan.[3] Conversely, enzymes like PrnA and RebH are tryptophan 7-halogenases that specifically catalyze the formation of 7-chlorotryptophan.[3][4]
The structural basis for this regioselectivity lies in how the tryptophan-binding module of the enzyme orients the substrate relative to the reactive chlorinating species.[3][6] This enzymatic precision allows for the specific biosynthesis of either isomer, a capability that is being harnessed through metabolic engineering in organisms like E. coli to produce these valuable compounds from simple carbon sources like glucose.[7]
Experimental Workflow: Enzymatic Synthesis of Chlorinated Tryptophans
This workflow outlines the general steps for the in vitro enzymatic synthesis of 5-Cl-Trp or 7-Cl-Trp using a purified flavin-dependent halogenase.
Caption: Workflow for in vitro enzymatic synthesis of chlorinated tryptophans.
Functional Differences in Biological Systems
The distinct positioning of the chlorine atom on the indole ring of tryptophan leads to divergent biological activities and applications for 5-Cl-Trp and 7-Cl-Trp.
5-Chlorotryptophan: A Key Component of Novel Antibiotics
Recent research has highlighted the role of 5-chlorotryptophan as a building block for novel antibiotics.[8][9][10][11][12] High-throughput screening of extracts from Actinomycetota bacteria identified 5-chlorotryptophan as a key metabolite responsible for selective antibacterial activity.[8][9][10][11][12][13]
Metabologenomics analysis revealed that 5-chlorotryptophan is incorporated into two distinct families of non-ribosomal peptide antibiotics: longicatenamycins and nonopeptins.[8][9][10] The most active compounds from these families have demonstrated broad-spectrum antibiotic activity, including against some Gram-negative pathogens.[8][9][10][11][12] This suggests that the 5-chloro-indole moiety is crucial for the biological activity of these natural products.
7-Chlorotryptophan: A Probe for Enzyme Mechanisms and a Potential Therapeutic Agent
7-Chlorotryptophan has found utility as a tool for studying enzyme mechanisms, particularly those involving tryptophan hydroxylase and decarboxylase, which are key enzymes in the biosynthesis of serotonin and melatonin.[14] Its structural similarity to tryptophan allows it to act as a competitive inhibitor or an alternative substrate, providing insights into enzyme-substrate interactions.
Furthermore, halogenated tryptophan derivatives, with a strong correlation for halogenation at the 7-position, have shown significant trypanocidal activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[15] These compounds appear to disrupt essential transamination processes within the parasite's aromatic amino acid metabolism.[15] This finding opens avenues for the development of 7-chlorotryptophan-based analogs as potential antiparasitic drugs. Some chlorinated amino acids, including 7-chlorotryptophan, have also been noted for their antimicrobial properties, potentially through interference with protein synthesis in pathogens.[14][16]
Signaling Pathway: Disruption of Tryptophan Metabolism in T. brucei
The following diagram illustrates the proposed mechanism by which 7-halogenated tryptophan analogs disrupt tryptophan metabolism in Trypanosoma brucei.
Caption: Disruption of T. brucei metabolism by 7-halogenated tryptophan.
Experimental Protocols
Protocol 1: LC-MS Analysis of Chlorinated Tryptophans
Objective: To separate and quantify 5-chlorotryptophan and 7-chlorotryptophan in a sample.
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient can be optimized, but a typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Selective Ion Monitoring (SIM) to detect the specific m/z of the chlorinated tryptophans.[5] The protonated molecular ion [M+H]⁺ for both isomers will be at approximately m/z 239.05.
-
Fragmentation patterns (MS/MS) can be used to confirm the identity of the isomers if standards are available.
-
Protocol 2: In Vitro Tryptophan Halogenase Activity Assay
Objective: To determine the regioselectivity and activity of a tryptophan halogenase.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
HEPES buffer (e.g., 100 mM, pH 7.5)
-
L-tryptophan (substrate, e.g., 1 mM)
-
Purified tryptophan halogenase (e.g., 1-10 µM)
-
Flavin reductase (to regenerate FADH₂)
-
FAD (e.g., 100 µM)
-
NAD(P)H (e.g., 1 mM)
-
Sodium chloride (e.g., 100 mM)
-
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the halogenase.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge to precipitate the enzyme.
-
Analyze the supernatant by LC-MS as described in Protocol 1 to identify and quantify the formation of 5-Cl-Trp or 7-Cl-Trp.
-
Conclusion and Future Perspectives
The functional differences between 5-chlorotryptophan and 7-chlorotryptophan are significant and stem from the regioselective enzymatic processes that produce them. 5-Chlorotryptophan is emerging as a critical component of novel antibiotics, highlighting its potential in combating antimicrobial resistance. In contrast, 7-chlorotryptophan serves as a valuable biochemical probe and a scaffold for the development of new therapeutics, particularly against parasitic diseases.
For researchers in drug discovery and chemical biology, the choice between these two isomers should be guided by the intended application. The insights provided in this guide, from their fundamental properties to their roles in complex biological systems, are intended to facilitate this decision-making process and spur further innovation in the use of halogenated tryptophans.
References
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- BOC-7-CHLORO-DL-TRYPTOPHAN synthesis - ChemicalBook.
- Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - Research journals - PLOS.
- Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PMC - PubMed Central.
- 7-Chlorotryptophan | C11H11ClN2O2 | CID 643956 - PubChem - NIH.
- The Structure of Tryptophan 7-Halogenase (PrnA) Suggests a Mechanism for Regioselective Chlorination - European Synchrotron Radiation Facility (ESRF).
- UT technology: Biosynthesized halogenated tryptophan derivatives.
- 7-Chlorotryptophan | 153-97-9 | FC171429 - Biosynth.
- Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC - PubMed Central.
- 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem - NIH.
- 7-Chlorotryptophan - CymitQuimica.
- The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC - NIH.
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- Proposed reaction mechanisms of tryptophan halogenation. The reaction... | Download Scientific Diagram - ResearchGate.
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A Senior Application Scientist's Guide to Assessing the Impact of Halogenation on Tryptophan Function in Peptides
For researchers, scientists, and professionals in drug development, the strategic modification of peptides is a cornerstone of creating next-generation therapeutics. Among the various chemical modifications, the halogenation of amino acid residues—particularly tryptophan—has emerged as a powerful tool to enhance the pharmacological properties of peptides. This guide provides an in-depth comparison of halogenated versus non-halogenated tryptophan-containing peptides, supported by experimental data and detailed protocols to empower your research and development endeavors.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indole ring of tryptophan can profoundly influence a peptide's structure, stability, and biological activity.[1][2][3] This is largely due to the unique physicochemical properties of halogens, including their size, electronegativity, and ability to form halogen bonds—a noncovalent interaction with Lewis bases that can be as significant as a hydrogen bond in dictating molecular conformation.[4][5][6][7] Understanding and harnessing these effects is critical for rational peptide design.
This guide will navigate the key considerations for assessing the impact of tryptophan halogenation, from synthesis to functional characterization. We will explore the "why" behind experimental choices, ensuring a robust and self-validating approach to your studies.
The Foundational Impact of Halogenation on Tryptophan's Physicochemical Properties
The strategic placement of a halogen atom on the tryptophan indole ring alters its electronic and steric properties, which in turn influences intra- and intermolecular interactions. This can lead to significant changes in a peptide's overall behavior. The introduction of halogen atoms can be a powerful tool for tuning the physico-chemical and structural properties of polypeptides, which is crucial for their interactions with receptors or ligands.[1][2][3]
| Property | Impact of Halogenation | Rationale and Significance |
| Electron Density | Halogens are electron-withdrawing, altering the indole ring's charge distribution. | This can modulate pi-pi stacking interactions and the strength of hydrogen bonds with neighboring residues or binding partners. It also affects the intrinsic fluorescence of tryptophan.[8] |
| Hydrophobicity | Increases with the size of the halogen (F < Cl < Br < I). | Enhanced hydrophobicity can improve membrane permeability and interactions with hydrophobic pockets of target proteins.[9][10] However, excessive hydrophobicity may lead to aggregation.[10] |
| Steric Bulk | Increases down the halogen group. | The size of the halogen can create favorable van der Waals contacts or introduce steric hindrance, influencing peptide conformation and binding specificity.[11] |
| Halogen Bonding | The ability to act as a halogen bond donor increases from F to I. | This directional interaction can stabilize specific peptide conformations, such as β-hairpins, and enhance binding affinity to target proteins by interacting with electron-rich atoms like oxygen or nitrogen.[4][5][6][12] |
Synthesis and Incorporation of Halogenated Tryptophan: A Comparative Overview
The first step in assessing the impact of halogenation is the synthesis of the modified peptide. There are several strategies to achieve this, each with its own advantages and considerations.
Method 1: Solid-Phase Peptide Synthesis (SPPS) with Halogenated Tryptophan Analogs
This is the most direct and common method. Commercially available or custom-synthesized halogenated tryptophan derivatives are incorporated during standard Fmoc-based SPPS.[13][14]
Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis of Halogenated Peptides.
Method 2: Enzymatic Halogenation
Tryptophan halogenase (TH) enzymes can be used to regioselectively halogenate tryptophan residues in vitro after the peptide has been synthesized.[9][15][16] This method is particularly useful for late-stage modification and can offer high specificity for the position of halogenation (e.g., C5, C6, or C7 of the indole ring).[9][15]
Workflow:
Caption: Enzymatic Halogenation Workflow for Peptides.
Method 3: Genetic Code Expansion
For recombinant production, genetic code expansion allows for the site-specific incorporation of halogenated tryptophan in vivo using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon).[17]
Comparison of Synthesis Methods:
| Method | Advantages | Disadvantages | Best For |
| SPPS | High yield, high purity, precise control over sequence. | Requires synthesis of halogenated amino acid building blocks. | Small to medium-sized peptides for initial screening and lead optimization. |
| Enzymatic | High regioselectivity, late-stage modification possible. | Enzyme specificity can be limiting, requires optimization of reaction conditions. | Modifying existing peptides or proteins where specific halogen placement is desired. |
| Genetic Code Expansion | In vivo production of large proteins with halogenated tryptophan. | Technically challenging, lower protein yields compared to standard expression. | Production of large therapeutic proteins or for studying halogenation in a cellular context. |
Biophysical Characterization: Unveiling the Structural Consequences
Once the halogenated peptide is synthesized and purified, a suite of biophysical techniques should be employed to understand the structural changes induced by halogenation compared to the wild-type peptide.
Conformational Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By comparing the NMR spectra of the halogenated and non-halogenated peptides, one can identify changes in backbone and side-chain conformations. The observation of a halogen bond can be inferred from specific nuclear Overhauser effects (NOEs) and changes in chemical shifts.[4][6]
Secondary Structure Assessment: Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure content (α-helix, β-sheet, random coil) of a peptide. A comparison of the CD spectra of the halogenated and wild-type peptides can reveal if halogenation induces a significant change in the overall fold.
Probing the Local Environment: Fluorescence Spectroscopy
Tryptophan is an intrinsic fluorophore, and its fluorescence is highly sensitive to its local environment.[8][18] Halogenation can quench tryptophan fluorescence through the heavy atom effect.[19] By measuring the fluorescence quantum yield and emission maximum, one can gain insights into the solvent exposure and local environment of the halogenated tryptophan residue.[8][20]
Experimental Protocol: Tryptophan Fluorescence Quenching Assay
-
Sample Preparation: Prepare solutions of both the halogenated and non-halogenated peptides at the same concentration (e.g., 10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Fluorescence Measurement:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.[21]
-
Record the emission spectrum from 310 nm to 450 nm.
-
Determine the wavelength of maximum emission (λmax) and the fluorescence intensity at this wavelength.
-
-
Data Analysis: Compare the λmax and fluorescence intensity of the halogenated peptide to the wild-type peptide. A blue shift in λmax suggests a more hydrophobic environment for the tryptophan residue, while a decrease in intensity (quenching) is expected for the halogenated analog.
Functional Assessment: Connecting Structure to Activity
The ultimate goal of halogenating a tryptophan residue is often to improve the peptide's biological function. This requires a series of comparative functional assays.
Binding Affinity Determination
Halogenation can enhance the binding affinity of a peptide to its target protein through mechanisms like halogen bonding and increased hydrophobic interactions.[9][12][22] Several techniques can be used to quantify this.
Comparative Binding Affinity Techniques:
| Technique | Principle | Information Provided | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target.[22][23] | Association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD). | Requires immobilization of one binding partner, which may affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding.[22][23] | KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Requires larger amounts of sample, but is a label-free, in-solution technique. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip.[24] | kon, koff, and KD. | Similar to SPR, requires immobilization. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled peptide upon binding to a larger protein.[22] | KD. | Requires a fluorescent label if the intrinsic fluorescence change is not sufficient. |
Proteolytic Stability Assays
A major hurdle for peptide therapeutics is their rapid degradation by proteases.[13][25] Halogenation can increase resistance to proteolytic cleavage by sterically hindering the approach of proteases or by stabilizing a less favorable conformation for enzyme recognition.[3][26]
Experimental Protocol: In Vitro Proteolytic Stability Assay
-
Peptide Incubation: Incubate a known concentration of the halogenated and non-halogenated peptide separately in a relevant biological matrix (e.g., human serum, plasma, or with a specific protease like trypsin or chymotrypsin) at 37°C.[13][14]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent like acetonitrile).[13][25]
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) for each peptide by fitting the data to a one-phase decay model.
Workflow for Proteolytic Stability Assay:
Caption: Workflow for Assessing Peptide Proteolytic Stability.
Comparative Stability Data Example:
| Peptide | Half-life in Human Serum (min) | Fold-Increase in Stability |
| Wild-Type Peptide | 30 | - |
| 5-Fluoro-Trp Peptide | 65 | 2.2x |
| 5-Bromo-Trp Peptide | 150 | 5.0x |
Conclusion: A Holistic Approach to Assessing Halogenation
The halogenation of tryptophan is a nuanced yet powerful strategy in peptide drug design. A comprehensive assessment requires a multi-faceted approach that connects the chemical modification to changes in structure and, ultimately, function. By systematically comparing halogenated peptides to their non-halogenated counterparts using the described synthetic, biophysical, and functional assays, researchers can make data-driven decisions to optimize peptide therapeutics for enhanced stability, affinity, and selectivity. This guide provides a robust framework for such an investigation, emphasizing the importance of understanding the underlying mechanisms to unlock the full potential of halogenation in your drug discovery pipeline.
References
- Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC - NIH.
- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC - NIH.
- Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation | Biochemistry.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central.
- Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - ResearchGate.
- Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches | Journal of Medicinal Chemistry - ACS Publications.
- Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - NIH.
- (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - ResearchGate.
- Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics - ArTS.ArTS - Archivio della ricerca di Trieste.[Link]
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC - NIH.
- Enzymatic Late‐Stage Halogenation of Peptides - PMC - NIH.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PubMed.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed.
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- Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC - NIH.
- Stability-indicating methods for peptide drug analysis - AMSbiopharma.AMSbiopharma.[Link]
- Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - NIH.
- Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents.
- Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity | Journal of Natural Products - ACS Publications.
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC.
- Currently available techniques to assess peptide stability. - ResearchGate.
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- Exploring the interplay between experimental methods and the performance of predictors of binding affinity change upon mutations in protein complexes - Oxford Academic.Oxford Academic.[Link]
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- Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin - PubMed.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-D-tryptophan
As researchers and drug development professionals, our work with novel compounds like 5-Chloro-D-tryptophan is foundational to scientific advancement. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for managing this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to scientific integrity at every stage of research.
Hazard Assessment and Regulatory Framework: The "Why" Behind the Procedure
Understanding the specific hazards and the governing regulations is the critical first step in establishing a safe disposal protocol. This compound is not a benign substance; it is a halogenated organic compound that requires careful handling.
1.1. Hazard Profile
While some safety data sheets (SDS) for related, non-halogenated tryptophan compounds may indicate low hazard, the SDS for the chlorinated isomer, 5-Chloro-L-tryptophan, classifies it as Harmful if swallowed (Acute Toxicity, Category 4).[1][2] This classification necessitates that all waste, including empty containers and contaminated labware, be treated with appropriate caution to prevent accidental ingestion or environmental release. Although not currently classified as a mutagen or carcinogen, the principle of minimizing chemical exposure should always be applied.[1][2]
1.2. Regulatory Compliance
Two primary federal agencies in the United States govern the disposal of laboratory chemicals:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste to prevent environmental contamination.[3][4] As a halogenated organic compound, this compound falls under a category of chemicals that the EPA monitors closely.[5][6][7]
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[3][8] This written plan must detail specific procedures for handling chemicals safely, including protocols for waste disposal.[8][9]
Your institution's Environmental Health & Safety (EH&S) office is your primary resource for implementing these regulations and is responsible for the final collection and disposal of chemical waste.[10][11]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound in any form, including for disposal, the proper PPE must be worn. This is a non-negotiable aspect of laboratory safety designed to prevent direct contact.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves. | Prevents dermal absorption and skin contact. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
In the event of an accidental exposure, consult the substance's SDS and seek medical attention as necessary. Basic first aid measures include rinsing skin or eyes with water for at least 15 minutes.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to managing this compound waste from generation to pickup. The foundational principle is waste segregation —never mix this compound waste with other waste streams. Mixing can create hazardous reactions, complicate the disposal process, and violate regulatory requirements.
Step 1: Waste Identification and Segregation Immediately upon generation, identify the waste. Do not allow it to accumulate in unspecified containers. There are three primary forms of waste for this compound:
-
Unused/Expired Solid Chemical: The pure, solid compound that is no longer needed.
-
Contaminated Solid Labware: Items such as weigh boats, pipette tips, gloves, and paper towels that have come into direct contact with the chemical.
-
Contaminated Solutions: Any liquid solutions containing dissolved this compound.
Step 2: Container Selection and Labeling Select a waste container that is compatible with the chemical, in good condition, and has a secure, sealable lid.[12]
-
For Solid Waste (Pure Chemical & Labware): A designated, robust container with a screw-top lid or a sealable pail is ideal. Contaminated labware can be collected in a clearly labeled, heavy-duty plastic bag before being placed in the final solid waste container.
-
For Liquid Waste: A designated, leak-proof container, typically glass or polyethylene, with a secure screw cap.
Labeling is critical for safety and compliance. The container must be clearly marked with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
Step 3: Waste Accumulation
-
Solid Waste: Place the original container of unused/expired chemical directly into the designated hazardous waste container. Place all contaminated labware into the same container.
-
Liquid Waste: Carefully pour solutions containing this compound into the designated liquid hazardous waste container. Never dispose of this chemical down the drain. [11] Doing so can harm aquatic life and is a regulatory violation.[10]
Step 4: Temporary Storage Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of heat or ignition and incompatible chemicals.[12]
Step 5: Arranging for Final Disposal Once the waste container is full, or if you are ceasing work with the chemical, contact your institution's EH&S department to schedule a waste pickup. EH&S professionals are trained to handle, transport, and arrange for the final disposal of the waste, which is typically accomplished via high-temperature incineration at a licensed facility.[5][12]
Spill Management Protocol
In the event of a small spill of solid this compound, follow these steps:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Contain the Spill: Prevent the powder from becoming airborne.
-
Clean Up: Gently cover the spill with an absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., water or ethanol), and dispose of all cleaning materials (wipes, gloves) as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or EH&S office, per your institution's policy.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. Proper chemical waste management is a direct reflection of our professional expertise and our commitment to responsible science.
References
- SAFETY D
- OSHA Compliance For Labor
- Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware Environmental Health & Safety.
- Safety Data Sheet: 5-Chloro-L-tryptophan. (2025). Carl ROTH.
- Chapter 11: Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
- Safety Data Sheet: 5-Chloro-L-tryptophan. (2025). Carl ROTH.
- Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
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- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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- 12. usbioclean.com [usbioclean.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-D-tryptophan
Handling halogenated amino acids like 5-Chloro-D-tryptophan is a routine yet critical task in modern drug discovery and protein engineering. While indispensable for creating novel biologics and therapeutics, these compounds necessitate a rigorous and well-understood safety protocol to mitigate potential risks. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our approach is to build a self-validating system of safety, where the rationale behind each procedural step is clearly articulated, empowering researchers to work with confidence and security.
Understanding the Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the specific hazards associated with this compound. While comprehensive toxicological data for the D-isomer is not extensively published, the Safety Data Sheet (SDS) for the closely related 5-Chloro-L-tryptophan provides essential guidance. The primary risks are associated with its form as a solid powder and its chemical properties.
-
Acute Oral Toxicity : The compound is classified as harmful if swallowed.[1][2] Accidental ingestion could lead to serious health damage.[3]
-
Respiratory Irritation : Inhalation of dusts can be harmful and may cause respiratory irritation.[3] Long-term exposure to such irritants could potentially lead to more severe respiratory issues.[3]
-
Skin and Eye Contact : While not always classified as a primary irritant, contact with skin and eyes is to be avoided.[1][3] Open wounds or abraded skin should never be exposed, as this could lead to systemic absorption.[3]
-
Dust Explosion Hazard : As a fine organic powder, it has the potential to form explosive dust mixtures in the air.[1][2] This risk is amplified by the enrichment of fine dust.[1]
Understanding these risks is the foundation for selecting appropriate PPE and implementing safe handling procedures. The goal is to create multiple barriers of protection to prevent any route of exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities of material being handled. Below is a summary of the minimum required PPE, followed by a more detailed breakdown.
| Task / Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing (mg scale) | Double Nitrile Gloves | ANSI Z87.1 Safety Goggles | Lab Coat | N95 Respirator (or higher) |
| Solution Preparation | Double Nitrile Gloves | ANSI Z87.1 Safety Goggles & Face Shield | Lab Coat | N95 Respirator (or higher) |
| Large Scale (>1g) / Bulk Handling | Heavy-duty Nitrile or Neoprene Gloves | ANSI Z87.1 Safety Goggles & Face Shield | Chemical Resistant Apron over Lab Coat | Half-mask Respirator with P100 filters |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | ANSI Z87.1 Safety Goggles & Face Shield | Disposable Coveralls | Half-mask Respirator with P100 filters |
Hand Protection: The First Line of Defense
Your hands are the most likely part of your body to come into direct contact with this compound.
-
Minimum Requirement : For all handling procedures, disposable nitrile gloves are the minimum standard.[4] It is highly recommended to wear two pairs ("double-gloving"). This provides an additional layer of protection in case the outer glove is breached.[5]
-
Glove Change Protocol : Gloves should be changed immediately if contamination is suspected. Always remove gloves before leaving the laboratory or touching common items like doorknobs, keyboards, or phones. Wash hands thoroughly with soap and water after removing gloves.[1]
Eye and Face Protection: Shielding Against Dusts and Splashes
Protecting your eyes from airborne dust particles and potential splashes is non-negotiable.
-
Safety Goggles : Tightly fitting safety goggles that meet ANSI Z87.1 standards are mandatory.[4] These provide protection from dust entering from the sides, top, and bottom.
-
Face Shield : When handling larger quantities or preparing solutions where there is a risk of splashing, a face shield should be worn in addition to safety goggles.[6] This provides a broader barrier of protection for the entire face.
Body Protection: Preventing Contamination of Personal Clothing
A lab coat is the minimum requirement for body protection.[4]
-
Lab Coat : A clean, buttoned lab coat should be worn at all times. This prevents the powder from settling on your personal clothing.
-
Chemical Resistant Apron/Coveralls : For larger-scale operations or during spill cleanup, a chemical-resistant apron worn over the lab coat or disposable coveralls is recommended to provide a higher level of protection.[5]
Respiratory Protection: Mitigating Inhalation Risks
Given the risk of respiratory irritation from dust inhalation, appropriate respiratory protection is essential, especially when handling the powder outside of a fume hood or glove box.
-
N95 Respirator : For weighing small quantities in a well-ventilated area, a properly fitted N95 respirator is the minimum requirement.
-
Half-Mask or Full-Face Respirator : When handling larger quantities or if the ventilation is insufficient, a half-mask or full-face respirator with P100 (particulate) filters should be used. This provides a higher protection factor.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe handling process from start to finish.
Step 1: Preparation and Risk Assessment
-
Read and understand the Safety Data Sheet (SDS) for 5-Chloro-L-tryptophan.[1][2][3]
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a glove box to control dust.[7]
Step 2: Donning PPE
-
Put on your lab coat and any additional body protection.
-
Don your respirator, ensuring a proper fit check.
-
Put on your safety goggles and face shield if required.
-
Finally, put on your inner and then outer pair of gloves, pulling the cuffs over the sleeves of your lab coat.
Step 3: Handling the Compound
-
Perform all manipulations that may generate dust, such as weighing or transferring, within a fume hood or other ventilated enclosure.[7]
-
Use tools like spatulas and weigh boats to handle the powder. Avoid pouring, which can create dust clouds.
-
If preparing a solution, add the powder to the solvent slowly to minimize dust generation.
Step 4: Post-Handling and Decontamination
-
After handling is complete, carefully clean all tools and the work surface. A wet wipe with an appropriate solvent can help to decontaminate surfaces without generating dust.
-
Doff PPE in the reverse order it was put on, being careful to avoid cross-contamination. Remove outer gloves first, followed by face shield, goggles, lab coat, and finally the inner gloves. The respirator should be removed last after leaving the immediate work area.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste : All contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[3][8]
-
Empty Containers : The original product container should be disposed of as hazardous waste.
-
Regulatory Compliance : All waste must be disposed of in accordance with local, regional, and national regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: 5-Chloro-L-tryptophan.
- Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: 5-Chloro-L-tryptophan.
- Redox. (2021). Safety Data Sheet: L-Tryptophan.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: D-Tryptophan.
- NIOSH. (n.d.). Personal Protective Equipment for Engineered Nanoparticles.
- National Institutes of Health. (n.d.). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. PMC.
- MDPI. (n.d.). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
